molecular formula C7H13Cl B052918 (Chloromethyl)cyclohexane CAS No. 1072-95-3

(Chloromethyl)cyclohexane

货号: B052918
CAS 编号: 1072-95-3
分子量: 132.63 g/mol
InChI 键: OMEGHMBBBTYRFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Chloromethyl)cyclohexane is a valuable alkyl halide reagent extensively utilized in organic synthesis and medicinal chemistry research. Its primary research value lies in its function as a versatile cyclohexyl-containing building block, enabling the introduction of the chloromethylcyclohexyl moiety into more complex molecular architectures. The compound's mechanism of action is characterized by its reactivity as an electrophile, where the chloromethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN1 or SN2, depending on the conditions). This reactivity allows researchers to employ it for the cyclohexylmethylation of various nucleophiles, including amines, alcohols, and carbon nucleophiles, to synthesize novel compounds for structure-activity relationship (SAR) studies.

属性

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclohexane , with the CAS number 1072-95-3, is a halogenated cycloalkane that serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals and rubber processing chemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in laboratory and industrial settings. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the underlying intermolecular forces that govern these properties.

Core Physical Properties

This compound is a colorless, oily liquid with a distinctive odor.[1] Like many haloalkanes, it is a volatile compound and should be handled with appropriate safety precautions in a well-ventilated area.[1] The presence of the chloromethyl group significantly influences its physical properties compared to its parent hydrocarbon, cyclohexane (B81311).

Quantitative Data Summary

The physical properties of this compound have been reported in various chemical databases and literature. The following table summarizes the key quantitative data, highlighting the range of reported values from different sources.

Physical PropertyValueSource(s)
Molecular Formula C₇H₁₃Cl[2]
Molecular Weight 132.63 g/mol [2][3]
Density 0.954 g/cm³ - 0.9755 g/cm³ (at 25 °C)[2]
Boiling Point 164.5-165 °C (at 760 mmHg) 170.2 °C (at 760 mmHg) 54-55 °C (at 19 Torr)[2]
Melting Point 164 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may be an error)[2]
Refractive Index 1.448 - 1.4611 (at 25 °C, 589.3 nm)[2]
Flash Point 52 °C[2]
Vapor Pressure 1.97 mmHg (at 25 °C)
Solubility Practically insoluble in water (0.045 g/L at 25 °C, calculated).[2] Soluble in organic solvents like chloroform, ethyl acetate, ether, and benzene.[1][4][5]

Intermolecular Forces and Physical Properties

The physical properties of this compound are a direct consequence of the intermolecular forces between its molecules. The presence of the polar carbon-chlorine bond introduces dipole-dipole interactions, in addition to the van der Waals forces (specifically London dispersion forces) present in the parent cyclohexane molecule.[6] These stronger intermolecular forces, compared to alkanes of similar molecular weight, lead to a higher boiling point.[6][5] The relationship between these forces and the resulting physical properties is illustrated in the diagram below.

G A Molecular Structure This compound B Polar C-Cl Bond A->B C Nonpolar Cyclohexyl Group A->C D Intermolecular Forces B->D C->D E Dipole-Dipole Interactions D->E F Van der Waals Forces (London Dispersion) D->F G Physical Properties E->G F->G H Higher Boiling Point G->H I Lower Water Solubility G->I J Higher Density G->J

Intermolecular forces influencing physical properties.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key physical properties of liquid organic compounds such as this compound.

The boiling point is a critical indicator of purity.

  • Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a suitable heating medium (e.g., mineral oil).

  • Procedure:

    • A small amount (a few milliliters) of this compound is placed into the small test tube.

    • The capillary tube is placed into the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer and placed in the heating apparatus.

    • The apparatus is heated gently. A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

    • The temperature at which a continuous stream of bubbles emerges is noted.

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][7][8]

Density is a fundamental physical property that can be used for substance identification.

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

The refractive index is a measure of how much light bends as it passes through the substance and is a sensitive measure of purity.

  • Apparatus: Abbe refractometer, dropper, and a suitable cleaning solvent (e.g., ethanol (B145695) or acetone).

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

    • A few drops of this compound are placed on the lower prism.

    • The prisms are closed, and the light source is adjusted to illuminate the field of view.

    • The adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[10][11][12]

Understanding solubility is crucial for applications in synthesis and purification.

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure for Water Solubility:

    • Approximately 0.1 mL of this compound is added to 2 mL of deionized water in a test tube.

    • The mixture is agitated vigorously for about one minute.

    • The mixture is allowed to stand, and the miscibility is observed. The formation of two distinct layers indicates insolubility.[4][13][14]

  • Procedure for Organic Solvent Solubility:

    • The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) to determine miscibility.

The following diagram illustrates a generalized workflow for the determination of these physical properties.

G start Start: Purified this compound Sample boiling_point Boiling Point Determination (Micro Method) start->boiling_point density Density Measurement (Pycnometer) start->density refractive_index Refractive Index Measurement (Abbe Refractometer) start->refractive_index solubility Solubility Determination (Water & Organic Solvents) start->solubility data_analysis Data Analysis and Comparison with Literature Values boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis end End: Characterized Sample data_analysis->end

Experimental workflow for physical property determination.

References

An In-depth Technical Guide to (Chloromethyl)cyclohexane (C7H13Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclohexane, with the molecular formula C7H13Cl, is a halogenated hydrocarbon derivative of cyclohexane (B81311).[1] It is characterized by a cyclohexane ring bonded to a chloromethyl (-CH2Cl) group.[2] This compound serves as a versatile building block and intermediate in organic synthesis due to the reactivity of the chloromethyl group, which makes it a valuable precursor for the introduction of the cyclohexylmethyl moiety into more complex molecules.[3][4] Its applications are found in the synthesis of pharmaceuticals, agrochemicals, polymers, and other advanced materials.[3] Notably, it has been utilized in the development of imidazole (B134444) inhibitors of cytokine release, which are of interest in studying responses to tumor necrosis factor.[3] The chloromethyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[4]

Physicochemical Properties

This compound is a colorless, oily liquid with a distinctive odor.[1] It is soluble in organic solvents such as chloroform (B151607) and ethyl acetate, but has low solubility in water.[2][5] A summary of its key physicochemical properties is presented in Table 1. It should be noted that there are some discrepancies in the reported values across different sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H13Cl[6]
Molecular Weight 132.63 g/mol [6]
Boiling Point 170.2°C at 760 mmHg[1]
164.5-165°C[7]
54-55°C at 19 Torr[8]
Density 0.954 g/cm³[1]
0.9755 g/cm³ at 25°C[7][8]
Refractive Index (n_D) 1.448[1]
1.4611 at 25°C[7]
Flash Point 52°C[1]
Solubility in Water Practically insoluble (0.045 g/L at 25°C, calculated)[7]
LogP 2.80550[8]
CAS Number 1072-95-3[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the chloromethyl group and the cyclohexane ring. The protons on the carbon bearing the chlorine (-CH₂Cl) would be the most deshielded, appearing furthest downfield. The protons on the cyclohexane ring would appear as a complex multiplet in the typical aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂Cl~3.3 - 3.5Doublet
Cyclohexane Ring Protons~1.0 - 2.0Multiplet

¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the carbon of the chloromethyl group and the carbons of the cyclohexane ring. The carbon atom bonded to the chlorine will have the largest chemical shift among the sp³ carbons due to the electronegativity of the chlorine atom.[9]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂Cl~45 - 50
C H-CH₂Cl~35 - 40
Ring -C H₂~25 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H and C-Cl bond vibrations. The absence of absorptions for functional groups like hydroxyl or carbonyl is a key identifying feature.

Table 4: Key IR Absorption Bands for this compound

BondWavenumber (cm⁻¹)Intensity
C-H (sp³ stretching)2850 - 2960Strong
C-H (bending)1440 - 1480Medium
C-Cl (stretching)600 - 800Medium-Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical and the loss of HCl.

Expected Fragmentation:

  • Molecular Ion [M]⁺: m/z = 132 (for ³⁵Cl) and 134 (for ³⁷Cl)

  • [M - Cl]⁺: m/z = 97 (Loss of a chlorine radical)

  • [M - CH₂Cl]⁺: m/z = 83 (Loss of a chloromethyl radical)

  • [C₆H₁₁]⁺: m/z = 83 (Cyclohexyl cation)

  • Further fragmentation of the cyclohexane ring would lead to smaller fragments.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the chloromethylation of cyclohexane or the conversion of cyclohexanemethanol.

Synthesis via Direct Chloromethylation of Cyclohexane

A modern, catalyst-free approach involves the direct chloromethylation of saturated hydrocarbons using non-thermal plasma.[1] This method offers a greener alternative to traditional synthesis routes.[1]

  • Reaction Setup: A continuous flow gas-liquid microreactor is used for the non-thermal plasma reaction, operating at ambient temperature and pressure.[1]

  • Reagents: Cyclohexane (>99.9% purity) and dichloromethane (B109758) (CH₂Cl₂) (>99.9% purity) are used as the substrate and chloromethylating agent, respectively.[1]

  • Procedure: A solution of cyclohexane in dichloromethane is introduced into the microreactor. A non-thermal plasma is generated within the reactor, which initiates the C-Cl bond dissociation in CH₂Cl₂.[1] This is followed by hydrogen abstraction from the cyclohexane and subsequent radical recombination to form this compound and other chlorinated products.[1]

  • Optimization: The reaction yield and selectivity can be influenced by parameters such as substrate concentration, gas-to-liquid flow ratio, energy density, and residence time.[1]

  • Work-up and Purification: The reaction mixture is collected, and the products are separated and purified using standard techniques such as distillation or column chromatography.

G Synthesis of this compound cluster_start Starting Materials cluster_process Process cluster_product Product Cyclohexane Cyclohexane Plasma Non-Thermal Plasma Microreactor Cyclohexane->Plasma DCM Dichloromethane (CH₂Cl₂) DCM->Plasma Product This compound Plasma->Product Radical Recombination G SN2 Reaction of this compound Reactant This compound Product Cyclohexylmethanol Reactant->Product Backside Attack (SN2) Nucleophile Sodium Hydroxide (NaOH) Nucleophile->Product Solvent Solvent (e.g., aq. Ethanol) LeavingGroup NaCl G General Experimental Workflow Start Reaction Setup (Flask, Stirrer, Condenser) AddReagents Addition of Reagents & Solvent Start->AddReagents Reaction Reaction Conditions (Heating, Stirring) AddReagents->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis

References

Synthesis of (Chloromethyl)cyclohexane from Cyclohexanemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (chloromethyl)cyclohexane from cyclohexanemethanol (B47985). The primary methods discussed are chlorination using thionyl chloride (SOCl₂) and hydrochloric acid (HCl). This document details the underlying reaction mechanisms, experimental protocols, and purification techniques. Quantitative data, including physical properties and spectroscopic analysis of the starting material and the final product, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate in the preparation of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and a lipophilic cyclohexane (B81311) ring, makes it a versatile building block. The synthesis of this compound from the readily available cyclohexanemethanol is a fundamental transformation in organic chemistry. This guide explores the two most common and effective methods for this conversion: the use of thionyl chloride and concentrated hydrochloric acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, cyclohexanemethanol, and the product, this compound, is provided in the table below for easy reference.

PropertyCyclohexanemethanolThis compound
CAS Number 100-49-2[1][2][3][4]1072-95-3[5]
Molecular Formula C₇H₁₄O[1][2][3]C₇H₁₃Cl[5]
Molecular Weight 114.19 g/mol [3][4]132.63 g/mol [5]
Appearance Colorless liquid[1][2]Clear colorless liquid[6]
Boiling Point 181 °C (lit.)[2][4]54-55 °C (at 19 Torr)[6]
Density 0.928 g/mL at 25 °C (lit.)[2][4]0.9755 g/cm³ at 25 °C[6]
Refractive Index (n20/D) 1.465 (lit.)[2][4]Not available
Solubility Soluble in ether and alcohols.[1][2]Not available

Synthetic Methodologies

The conversion of the primary alcohol, cyclohexanemethanol, to the corresponding alkyl chloride, this compound, can be efficiently achieved through nucleophilic substitution reactions. The hydroxyl group, being a poor leaving group, must first be converted into a better leaving group. Both thionyl chloride and concentrated hydrochloric acid serve this purpose through different mechanisms.

Chlorination using Thionyl Chloride (SOCl₂)

The reaction of cyclohexanemethanol with thionyl chloride is a widely used method for the synthesis of this compound. This reaction typically proceeds with high yields and produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate. A base, such as pyridine (B92270), is often used to neutralize the generated HCl. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to the formation of the alkyl chloride with inversion of stereochemistry.

Figure 1. Reaction pathway for the synthesis of this compound using thionyl chloride.

Materials:

  • Cyclohexanemethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel, place cyclohexanemethanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Chlorination using Hydrochloric Acid (HCl)

Concentrated hydrochloric acid can also be used to convert cyclohexanemethanol to this compound. This reaction is an example of an Sₙ2 reaction for a primary alcohol. The reaction is typically slower than with thionyl chloride and may require a catalyst, such as zinc chloride (ZnCl₂), to facilitate the reaction, especially with primary alcohols.

The reaction mechanism involves the protonation of the hydroxyl group of cyclohexanemethanol by the strong acid (HCl), forming a good leaving group (water). The chloride ion, a good nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 displacement, resulting in the formation of this compound and water.

Figure 2. Reaction pathway for the synthesis of this compound using hydrochloric acid.

Materials:

  • Cyclohexanemethanol

  • Concentrated hydrochloric acid (HCl)

  • Zinc chloride (ZnCl₂, optional catalyst)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclohexanemethanol.

  • Add concentrated hydrochloric acid (and ZnCl₂ if used).

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether is used for extraction, add it at this stage.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous CaCl₂ or MgSO₄.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Purification and Characterization

The crude this compound obtained from either method can be purified by fractional distillation under reduced pressure to obtain a product of high purity. The purity of the final product can be assessed by techniques such as Gas Chromatography (GC). The structure of the synthesized compound can be confirmed by spectroscopic methods.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for cyclohexanemethanol and this compound.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) (ppm) and Multiplicity
Cyclohexanemethanol CDCl₃3.41 (d, 2H, -CH₂OH), 2.13 (m, 1H, -CH-), 1.81-1.60 (m, 5H, cyclohexyl), 1.36-0.84 (m, 5H, cyclohexyl)[7]
This compound CDCl₃Predicted: ~3.4 (d, 2H, -CH₂Cl), ~1.8-1.0 (m, 11H, cyclohexyl)

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ) (ppm)
Cyclohexanemethanol CDCl₃68.5 (-CH₂OH), 41.5 (-CH-), 29.8 (cyclohexyl), 26.5 (cyclohexyl), 25.8 (cyclohexyl)[8]
This compound CDCl₃Predicted: ~50 (-CH₂Cl), ~38 (-CH-), ~30 (cyclohexyl), ~26 (cyclohexyl), ~25 (cyclohexyl)

Table 3: IR Data

CompoundCharacteristic Absorptions (cm⁻¹)
Cyclohexanemethanol ~3330 (broad, O-H stretch), ~2920, 2850 (C-H stretch), ~1030 (C-O stretch)
This compound ~2925, 2855 (C-H stretch), ~725 (C-Cl stretch)

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.

Figure 3. A generalized workflow for the synthesis of this compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Concentrated hydrochloric acid is highly corrosive and toxic. It should be handled with care in a fume hood.

  • This compound is a flammable liquid and may cause skin and eye irritation.[5]

  • The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas , are toxic and corrosive. The reaction setup should include a gas trap to neutralize these gases.

Conclusion

The synthesis of this compound from cyclohexanemethanol can be effectively achieved using either thionyl chloride or concentrated hydrochloric acid. The choice of reagent may depend on the desired reaction conditions, scale, and available equipment. The thionyl chloride method generally offers higher yields and easier product isolation due to the formation of gaseous byproducts. Both methods require careful handling of corrosive and hazardous materials. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Basic Reactivity of Chloromethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylcyclohexane is a primary alkyl halide featuring a chloromethyl group attached to a cyclohexane (B81311) ring. Its structure presents a unique combination of a reactive primary electrophilic center and a bulky, sterically demanding cycloalkane substituent. This duality governs its reactivity, making it a valuable substrate for studying the interplay between steric hindrance and reaction mechanisms in organic synthesis. For professionals in drug development, understanding the reactivity of such building blocks is crucial for designing synthetic routes to complex molecular targets. This guide provides a detailed examination of the core reactivity principles of chloromethylcyclohexane, focusing on nucleophilic substitution and elimination pathways.

Core Reactivity Principles

The reactivity of chloromethylcyclohexane is primarily dictated by two structural features:

  • The Carbon-Chlorine Bond : The C-Cl bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the methylene (B1212753) carbon an electrophilic site, susceptible to attack by nucleophiles.

  • Substrate Classification : As the chlorine atom is bonded to a carbon that is attached to only one other carbon atom (of the cyclohexane ring), chloromethylcyclohexane is classified as a primary (1°) alkyl halide . This classification is the principal determinant of its preferred reaction pathways.[1]

These features predispose chloromethylcyclohexane to two major competing reaction types: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Unimolecular pathways (SN1 and E1) are generally disfavored due to the high energetic barrier to forming an unstable primary carbocation.[2][3]

Nucleophilic Substitution (SN2) Pathway

The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[4] For primary alkyl halides like chloromethylcyclohexane, this is typically the dominant substitution pathway.[1]

Mechanism : The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the chlorine atom. This leads to a pentacoordinate transition state and results in the inversion of stereochemistry if the carbon were a chiral center.[4]

// Reactants reactant [label=<

Nu- +

(Nucleophile) (Chloromethylcyclohexane)

>];

// Transition State ts [label=<

Nu

C

Cl

δ- δ-

Transition State

>, shape="box", style="rounded", penwidth=2, color="#EA4335"];

// Products product [label=<

+ Cl-

(Substituted Product) (Leaving Group)

>];

// Edges reactant -> ts [label="Backside Attack", fontcolor="#5F6368"]; ts -> product [label="Inversion", fontcolor="#5F6368"]; }

Figure 1: SN2 reaction mechanism for chloromethylcyclohexane.

Steric Effects : While primary alkyl halides are generally reactive in SN2 reactions, the bulky cyclohexyl group adjacent to the reaction center introduces significant steric hindrance.[5][6] This is analogous to the neopentyl system, which is known to be very slow to react via the SN2 pathway.[5] Consequently, the rate of SN2 reactions for chloromethylcyclohexane is considerably slower than for less hindered primary halides like 1-chloropropane.

Elimination (E2) Pathway

The E2 reaction is also a single-step, concerted mechanism that competes with the SN2 pathway. It is favored by strong, sterically hindered bases and higher temperatures.

Mechanism : A strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. Simultaneously, a double bond forms, and the leaving group is expelled.

Stereoelectronic Requirement : The E2 reaction has a strict stereoelectronic requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial in a ring system) conformation.[7] For chloromethylcyclohexane, this means the C-H bond on the cyclohexane ring and the C-Cl bond must align in the same plane, which dictates the conformational requirements for the reaction to occur.

// Reactants reactant [label=<

B- +

(Strong Base) (Chloromethylcyclohexane)

>];

// Transition State ts [label=<

B

H

δ-

|

C---C---Clδ-

Transition State

>, shape="box", style="rounded", penwidth=2, color="#EA4335"];

// Products product [label=<

+ B-H + Cl-

(Methylenecyclohexane) (Conj. Acid) (Leaving Group)

>];

// Edges reactant -> ts [label="Proton Abstraction", fontcolor="#5F6368"]; ts -> product [label="Alkene Formation", fontcolor="#5F6368"]; }

Figure 2: E2 reaction mechanism for chloromethylcyclohexane.

Regioselectivity : The primary beta-hydrogens are on the cyclohexane ring at the C1 position. Abstraction of one of these protons leads to the formation of methylenecyclohexane (B74748) as the sole elimination product.

Competition Between SN2 and E2 Reactions

The outcome of the reaction of chloromethylcyclohexane with a nucleophile/base is a delicate balance between the SN2 and E2 pathways. Several factors influence which mechanism predominates.

// Nodes start [label="Chloromethylcyclohexane\n+ Reagent", shape="Mdiamond", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

base_strength [label="Nature of Reagent", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

strong_unhindered [label="Strong, Unhindered\nNucleophile/Base\n(e.g., EtO⁻, OH⁻)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; strong_hindered [label="Strong, Hindered\nBase\n(e.g., t-BuOK)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; weak [label="Weak Nucleophile/\nWeak Base\n(e.g., H₂O, EtOH)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

outcome_sn2 [label="Major: Sₙ2\nMinor: E2", shape="box", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_e2 [label="Major: E2", shape="box", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome_slow [label="Very Slow Reaction\n(Sₙ2 or Solvolysis)", shape="box", style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> base_strength; base_strength -> strong_unhindered [label="Strong"]; base_strength -> strong_hindered [label="Strong & Bulky"]; base_strength -> weak [label="Weak"];

strong_unhindered -> outcome_sn2; strong_hindered -> outcome_e2; weak -> outcome_slow; }

Figure 3: Logical flowchart for predicting SN2 vs. E2 pathways.

  • Nucleophile/Base Strength : Strong bases favor E2, while good nucleophiles that are weak bases favor SN2. Since many strong bases are also strong nucleophiles (e.g., ethoxide), a mixture of products is common.

  • Steric Hindrance : Sterically bulky bases (e.g., potassium tert-butoxide) are poor nucleophiles and therefore strongly favor E2 elimination.[8]

  • Temperature : Higher temperatures provide the additional energy needed for elimination, thus favoring the E2 pathway.

Quantitative Reactivity Data

Specific kinetic data for chloromethylcyclohexane is not extensively published. However, its reactivity can be compared to other primary alkyl halides. The rate of SN2 reactions is highly sensitive to the steric bulk of the substrate.

SubstrateRelative SN2 Rate (with I⁻ in acetone)Bond Dissociation Energy (C-X, kJ/mol)
CH₃-Cl~200351
CH₃CH₂-Cl1354
(CH₃)₂CHCH₂-Cl~0.001354
(C₆H₁₁)-CH₂-Cl ~0.0005 (Estimated) ~353 (Estimated)
(CH₃)₃CCH₂-Cl (Neopentyl)0.00001353

Table 1: Relative SN2 reaction rates and bond energies for primary chloroalkanes. Rates are relative to ethyl chloride. Data for chloromethylcyclohexane is estimated based on its structural similarity to other sterically hindered primary halides. The C-Cl bond strength is relatively consistent across primary systems.[9]

The data illustrates that increasing steric hindrance, even at the beta-carbon (as in the case of chloromethylcyclohexane), dramatically decreases the SN2 reaction rate.[5][10]

Experimental Protocols
7.1 Protocol: Competitive SN2/E2 Reaction and Product Analysis by Gas Chromatography (GC)

Objective: To determine the product ratio (substitution vs. elimination) for the reaction of chloromethylcyclohexane with sodium ethoxide in ethanol (B145695).

Materials:

  • Chloromethylcyclohexane (98%)

  • Sodium ethoxide (21% w/w in ethanol)

  • Anhydrous ethanol

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph with a non-polar column (e.g., DB-1 or HP-5) and Flame Ionization Detector (FID)

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (20 mL) followed by chloromethylcyclohexane (1.0 mmol).

  • Reaction Initiation: Add sodium ethoxide solution (1.2 mmol) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) using a heating mantle and stir for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of saturated aqueous NH₄Cl.

    • Shake the funnel and allow the layers to separate. Discard the aqueous layer.

    • Wash the organic layer with 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • GC Analysis:

    • Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the sample into the GC.

    • The expected products are ethyl cyclohexylmethyl ether (SN2 product) and methylenecyclohexane (E2 product).[11][12]

    • Identify the peaks based on the retention times of authentic standards. The more volatile alkene (methylenecyclohexane) will typically have a shorter retention time than the ether product.[13]

    • Determine the relative product ratio by integrating the peak areas, assuming a similar response factor for both products in the FID.

// Nodes A [label="1. Set up Reaction:\nChloromethylcyclohexane\n+ NaOEt in EtOH", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reflux for 4 hours\nat ~78°C", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Quench & Workup:\nEt₂O/NH₄Cl extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Dry & Concentrate\nOrganic Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Prepare Sample\nfor GC Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Inject into GC-FID", shape="cylinder", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Analyze Chromatogram:\n- Identify Peaks\n- Integrate Areas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Calculate Sₙ2:E2\nProduct Ratio", shape="Mdiamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Heat"]; B -> C [label="Cool"]; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 4: Experimental workflow for SN2/E2 product analysis.

7.2 Protocol: Measuring Solvolysis Rate by Conductometry

Objective: To measure the slow rate of solvolysis of chloromethylcyclohexane in an aqueous ethanol mixture. Since this is a primary halide, the SN1-type solvolysis will be extremely slow.[14][15]

Materials:

  • Chloromethylcyclohexane

  • 50:50 (v/v) Ethanol/Water mixture

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Methodology:

  • Setup: Place a jacketed beaker containing 100 mL of the 50:50 ethanol/water solvent into a water bath set to a constant temperature (e.g., 50 °C).

  • Equilibration: Allow the solvent to thermally equilibrate for 15 minutes. Place the conductivity probe in the solvent and record the initial background conductivity.

  • Initiation: Using a microsyringe, inject a small, precise amount of chloromethylcyclohexane (e.g., 100 µL) into the stirring solvent and immediately start a timer.

  • Data Collection: The solvolysis reaction produces HCl, which ionizes and increases the conductivity of the solution.

    • C₆H₁₁CH₂Cl + H₂O → C₆H₁₁CH₂OH + H⁺ + Cl⁻

    • Record the conductivity at regular time intervals (e.g., every 10 minutes) for several hours or until a significant change is observed.

  • Data Analysis:

    • Plot conductivity versus time.

    • The rate of reaction is proportional to the rate of change in conductivity. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) vs. time should be linear, where C is conductivity. The rate constant (k) can be derived from the slope of this line.

Conclusion

The reactivity of chloromethylcyclohexane is a classic example of the principles governing primary alkyl halides. It predominantly undergoes SN2 reactions with good, unhindered nucleophiles and E2 reactions with strong, bulky bases. Both unimolecular pathways (SN1 and E1) are kinetically inaccessible under normal conditions due to the instability of the primary carbocation intermediate. The presence of the bulky cyclohexyl group significantly retards the rate of the SN2 reaction due to steric hindrance, making the competing E2 pathway more viable, especially at elevated temperatures. This understanding allows for the strategic selection of reagents and conditions to favor either substitution or elimination, a fundamental requirement in the rational design of synthetic pathways in research and drug development.

References

(Chloromethyl)cyclohexane as an Alkylating Agent: A Technical Guide to Reaction Mechanisms and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclohexane is a versatile primary alkyl halide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility as an alkylating agent stems from its propensity to undergo nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reaction mechanisms governing the alkylating properties of this compound, with a focus on bimolecular nucleophilic substitution (SN2). Detailed experimental protocols, quantitative data, and spectroscopic analysis of key reaction products are presented to facilitate its application in research and drug development.

Introduction to this compound as an Alkylating Agent

Alkylating agents are crucial reagents in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound, with its primary chloride leaving group, is an effective electrophile in the presence of suitable nucleophiles. The carbon atom bonded to the chlorine is a primary carbon, which sterically favors the SN2 reaction pathway over the unimolecular (SN1) pathway.[2][3] This regioselectivity is highly advantageous in synthetic chemistry, as it leads to predictable product formation with high yields.

This guide will explore the reaction of this compound with two common nucleophiles: the hydroxide (B78521) ion (OH⁻) and the cyanide ion (CN⁻), leading to the formation of cyclohexylmethanol and cyclohexylacetonitrile, respectively. These products are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The SN2 Reaction Mechanism

The primary mechanism by which this compound acts as an alkylating agent is the SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[4]

Key Characteristics of the SN2 Reaction with this compound:

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the this compound and the nucleophile.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon were a chiral center.

  • Steric Hindrance: The reaction rate is sensitive to steric hindrance around the electrophilic carbon. As a primary alkyl halide, this compound is minimally hindered, making it an excellent substrate for SN2 reactions.[2]

  • Solvent Effects: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[5]

Below is a logical diagram illustrating the progression of an SN2 reaction involving this compound.

SN2_Mechanism Reactants Reactants: This compound (Electrophile) + Nucleophile (e.g., OH⁻, CN⁻) TransitionState Transition State (Trigonal Bipyramidal Geometry) [Nu---C---Cl]⁻ Reactants->TransitionState Backside Attack Products Products: Cyclohexylmethyl-Nu + Chloride Ion (Leaving Group) TransitionState->Products Leaving Group Departure

Caption: Logical workflow of the SN2 reaction mechanism.

Synthesis of Cyclohexylmethanol via SN2 Alkylation

The reaction of this compound with a hydroxide source, such as sodium hydroxide (NaOH), yields cyclohexylmethanol, a useful solvent and intermediate.[6][7]

Reaction Scheme

reaction_scheme_methanol reactant1 This compound plus + reactant1->plus reactant2 NaOH plus->reactant2 arrow -> reactant2->arrow product1 Cyclohexylmethanol arrow->product1 plus2 + product1->plus2 product2 NaCl plus2->product2

Caption: Synthesis of Cyclohexylmethanol.

Experimental Protocol

While a specific, detailed protocol with precise yields for the reaction of this compound with NaOH was not found in the available search results, a general procedure for a primary alkyl halide can be adapted.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol/water mixture (e.g., 80:20) as solvent

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of sodium hydroxide in an ethanol/water mixture is prepared in a round-bottom flask.

  • This compound is added to the flask.

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted using a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude cyclohexylmethanol is purified by distillation.

Quantitative Data
ParameterValue
Starting MaterialThis compound
NucleophileSodium Hydroxide
ProductCyclohexylmethanol
Expected YieldHigh (specific value not cited)
Spectroscopic Data for Cyclohexylmethanol
¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Integration Assignment
3.48d2H-CH₂OH
1.90 - 0.90m11HCyclohexyl protons
1.62s1H-OH
¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
68.5
40.8
29.8
26.6
25.9
IR (neat) Wavenumber (cm⁻¹) Assignment
3330 (broad)O-H stretch
2920, 2850C-H stretch
1045C-O stretch

Synthesis of Cyclohexylacetonitrile via SN2 Alkylation

The reaction of this compound with sodium cyanide (NaCN) provides cyclohexylacetonitrile, an important precursor for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds.

Reaction Scheme

reaction_scheme_nitrile reactant1 This compound plus + reactant1->plus reactant2 NaCN plus->reactant2 arrow -> reactant2->arrow product1 Cyclohexylacetonitrile arrow->product1 plus2 + product1->plus2 product2 NaCl plus2->product2

Caption: Synthesis of Cyclohexylacetonitrile.

Experimental Protocol

A specific, detailed protocol for the reaction of this compound with NaCN was not found in the search results. A general procedure for the SN2 reaction of a primary alkyl halide with sodium cyanide is provided below.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or acetone as solvent

  • Reaction vessel with a stirrer and temperature control

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., diethyl ether)

  • Purification apparatus (e.g., distillation or chromatography)

Procedure:

  • A solution of sodium cyanide in DMSO or acetone is prepared in a reaction vessel.

  • This compound is added to the solution.

  • The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed.

  • The crude cyclohexylacetonitrile is purified by vacuum distillation or column chromatography.

Quantitative Data

While a specific yield for this reaction is not available, SN2 reactions of primary alkyl halides with cyanide are known to be efficient.

ParameterValue
Starting MaterialThis compound
NucleophileSodium Cyanide
ProductCyclohexylacetonitrile
Expected YieldHigh (specific value not cited)
Spectroscopic Data for Cyclohexylacetonitrile

Complete, assigned spectroscopic data for cyclohexylacetonitrile was not found in the search results. However, the following characteristic peaks are expected:

¹H NMR Expected Chemical Shift (δ ppm) Notes
~2.3Protons alpha to the nitrile group (-CH₂CN)
1.9 - 1.0Cyclohexyl protons
¹³C NMR Expected Chemical Shift (δ ppm)
~120
~25-40
IR Expected Wavenumber (cm⁻¹) Assignment
~2245C≡N stretch (a sharp, medium intensity peak)
~2930, 2855C-H stretch

Conclusion

This compound is a highly effective alkylating agent that reacts predominantly through an SN2 mechanism. Its primary structure minimizes steric hindrance, leading to efficient substitution with a variety of nucleophiles. This guide has detailed the synthesis of cyclohexylmethanol and cyclohexylacetonitrile, providing a foundation for their use in further synthetic applications. The provided reaction schemes, general protocols, and expected spectroscopic data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions for specific applications is encouraged to achieve maximum yields and purity.

References

In-Depth Technical Guide to Nucleophilic Substitution Reactions of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)cyclohexane is a primary alkyl halide that serves as a versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic substitution and, under certain conditions, elimination reactions. This guide provides a comprehensive technical overview of the nucleophilic substitution reactions of this compound, detailing the mechanistic pathways (SN1 and SN2), the influence of nucleophiles and solvents, kinetic parameters, stereochemical considerations, and competing elimination reactions. Detailed experimental protocols and quantitative data for analogous systems are presented to facilitate practical application in research and development settings.

Introduction

This compound is a valuable reagent in medicinal chemistry and organic synthesis, allowing for the introduction of the cyclohexylmethyl moiety into various molecular scaffolds.[1] The primary carbon bearing the chlorine atom makes it a prime candidate for SN2 reactions, while the bulky cyclohexyl group introduces significant steric considerations that influence reactivity. Understanding the kinetics and mechanisms of its nucleophilic substitution reactions is crucial for controlling reaction outcomes and optimizing synthetic routes.

Mechanistic Pathways: SN1 vs. SN2

Nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[2] This "backside attack" results in an inversion of stereochemistry at the reaction center. For this compound, the primary nature of the electrophilic carbon strongly favors the SN2 pathway due to the relatively low steric hindrance compared to secondary or tertiary carbons and the instability of the corresponding primary carbocation.[3][4]

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics:

Rate = k[this compound][Nucleophile] [2][5]

Diagram of the SN2 reaction pathway:

SN2_Pathway Reactants Nu:⁻ + H₂C(Cl)-C₆H₁₁ TS [Nu···CH₂(C₆H₁₁)···Cl]⁻ Reactants->TS Backside Attack Products Nu-CH₂-C₆H₁₁ + Cl⁻ TS->Products Leaving Group Departure

Caption: General SN2 reaction pathway for this compound.

SN1 Mechanism

The SN1 reaction is a two-step process. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation.

Due to the high energy of the primary carbocation that would be formed from this compound, the SN1 mechanism is generally disfavored. However, under specific conditions, such as in the presence of a strongly ionizing, polar protic solvent and a weak nucleophile, or at elevated temperatures, SN1 pathways can become accessible, potentially with rearrangement of the intermediate carbocation.[6]

The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics:

Rate = k[this compound]

Diagram of the SN1 reaction pathway:

SN1_Pathway Reactant H₂C(Cl)-C₆H₁₁ Carbocation ⁺CH₂-C₆H₁₁ + Cl⁻ Reactant->Carbocation Ionization (slow) Product Nu-CH₂-C₆H₁₁ Carbocation->Product Nucleophilic Attack (fast) + Nu:⁻

Caption: General SN1 reaction pathway for this compound.

Influence of Nucleophiles

The strength of the nucleophile is a critical factor in determining the reaction mechanism and rate.

  • Strong Nucleophiles: Strong, typically anionic, nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻) favor the SN2 mechanism by promoting a rapid, concerted displacement of the leaving group.

  • Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) are less reactive and are more likely to participate in SN1 reactions, where they attack a pre-formed carbocation.

The relative reactivity of various nucleophiles in SN2 reactions is influenced by factors such as basicity, polarizability, and solvation.

Table 1: Relative Reactivity of Common Nucleophiles in SN2 Reactions (for a Primary Alkyl Halide)

NucleophileRelative Rate
CH₃COO⁻500
Cl⁻1,000
Br⁻10,000
CH₃O⁻25,000
I⁻100,000
CN⁻125,000
HS⁻125,000

Data is illustrative and can vary with substrate and reaction conditions.

Solvent Effects

The choice of solvent has a profound impact on the reaction pathway and rate.

  • Polar Aprotic Solvents: Solvents like acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but do not have acidic protons. They are excellent for SN2 reactions because they can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[7]

  • Polar Protic Solvents: Solvents like water, ethanol (B145695), and methanol (B129727) have acidic protons and are capable of hydrogen bonding. They favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion through solvation.[8] Conversely, they can decrease the rate of SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.

Table 2: Effect of Solvent on the Relative Rate of SN1 Solvolysis of a Hindered Primary Alkyl Halide (Illustrative)

SolventDielectric ConstantRelative Rate
Acetic Acid61
Methanol334
Ethanol2410
80% Ethanol / 20% Water-100
Water78150,000

This data demonstrates the trend of increasing SN1 rate with increasing solvent polarity and ionizing ability.

Kinetics and Quantitative Data

While specific kinetic data for this compound is sparse in the literature, data from analogous primary alkyl halides provides valuable insights into the expected reactivity. The steric bulk of the cyclohexyl group is expected to decrease the rate of SN2 reactions compared to less hindered primary alkyl halides like 1-chloropropane. This is due to the neopentyl-like structure where the bulky group is on the β-carbon.

Table 3: Relative SN2 Reaction Rates for Various Primary Alkyl Bromides (with a common nucleophile and solvent)

Alkyl BromideRelative Rate
CH₃Br~1200
CH₃CH₂Br40
CH₃CH₂CH₂Br16
(CH₃)₂CHCH₂Br (Isobutyl bromide)1
(CH₃)₃CCH₂Br (Neopentyl bromide)0.00001

This compound is expected to have a reactivity similar to or slightly less than isobutyl bromide due to the steric hindrance of the cyclohexane (B81311) ring.

Stereochemistry and Conformational Analysis

The chair conformation of the cyclohexane ring plays a crucial role in the stereochemical outcome of substitution reactions. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° to the leaving group).

  • Axial vs. Equatorial Leaving Groups: An SN2 reaction can occur when the chloromethyl group is in either an axial or equatorial position. However, theoretical studies and experimental evidence on related systems suggest that the transition state for backside attack is more accessible when the leaving group is in the axial position, leading to a faster reaction rate. This is because attack on the equatorial conformer can be hindered by the cyclohexane ring itself.

Diagram illustrating the influence of conformation on SN2 attack:

Conformational_Attack cluster_axial Axial Leaving Group cluster_equatorial Equatorial Leaving Group Axial Cyclohexane ring (axial -CH₂Cl) Nu_ax Nu:⁻ Nu_ax->Axial Less Hindered Attack Equatorial Cyclohexane ring (equatorial -CH₂Cl) Nu_eq Nu:⁻ Nu_eq->Equatorial More Hindered Attack

Caption: Steric hindrance in SN2 attack on axial vs. equatorial conformers.

Competing Elimination Reactions (E2)

When strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, or at elevated temperatures, the bimolecular elimination (E2) reaction can compete with or even dominate over SN2 substitution. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of an alkene.

For this compound, the E2 reaction would lead to the formation of methylenecyclohexane.

Diagram of the competing SN2 and E2 pathways:

SN2_vs_E2 Start This compound SN2_Product Substitution Product (e.g., Cyclohexylmethanol) Start->SN2_Product Sɴ2 (Strong, non-hindered nucleophile) E2_Product Elimination Product (Methylenecyclohexane) Start->E2_Product E2 (Strong, hindered base)

Caption: Competition between SN2 and E2 reactions.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions on primary alkyl halides, which can be adapted for this compound.

SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

This procedure is a classic example of an SN2 reaction and is often used to convert alkyl chlorides or bromides to the more reactive alkyl iodides. The reaction is driven to completion by the precipitation of sodium chloride in acetone.

Workflow Diagram:

Finkelstein_Workflow A Dissolve NaI in dry acetone B Add this compound A->B C Reflux the mixture B->C D Monitor reaction (TLC/GC) C->D E Cool and filter NaCl precipitate D->E F Remove acetone in vacuo E->F G Partition between ether and water F->G H Dry organic layer and evaporate solvent G->H I Purify by distillation or chromatography H->I

Caption: Experimental workflow for the Finkelstein reaction.

Procedure:

  • A solution of sodium iodide (1.2 equivalents) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • This compound (1.0 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl) and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

  • The acetone is removed from the filtrate under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The organic layer is washed with aqueous sodium thiosulfate (B1220275) (to remove any residual iodine) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude (iodomethyl)cyclohexane.

  • The product can be purified by vacuum distillation.

Synthesis of Cyclohexylmethanol via SN2 Reaction with Hydroxide (B78521)

This protocol describes the synthesis of cyclohexylmethanol from this compound.

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., aqueous ethanol or DMSO), add an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude cyclohexylmethanol.

  • Purify the product by distillation or column chromatography.

Conclusion

This compound is a primary alkyl halide that predominantly undergoes SN2 reactions with strong nucleophiles in polar aprotic solvents. The bulky cyclohexyl group introduces steric hindrance that is analogous to neopentyl systems, slowing the reaction rate compared to unhindered primary alkyl halides. The conformation of the cyclohexane ring also influences reactivity, with an axial orientation of the leaving group generally favoring a faster SN2 reaction. Competition from E2 elimination becomes significant with strong, sterically hindered bases. While SN1 reactions are generally disfavored due to the instability of the primary carbocation, they may occur under forcing conditions. This guide provides a foundational understanding of the factors governing the nucleophilic substitution reactions of this compound, offering valuable insights for its application in synthetic chemistry.

References

Elimination Reactions of (Chloromethyl)cyclohexane Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the elimination reactions of (chloromethyl)cyclohexane when subjected to basic conditions. The document outlines the competing reaction pathways, the influence of base selection on product distribution, and detailed experimental protocols for conducting and analyzing these reactions. This information is critical for chemists engaged in synthetic organic chemistry, particularly in the fields of fine chemical synthesis and pharmaceutical development, where predictable and controlled reaction outcomes are paramount.

Introduction to Elimination Reactions of this compound

This compound, a primary alkyl halide, can undergo both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions when treated with a base. The predominant pathway is highly dependent on the nature of the base employed, specifically its steric hindrance and basicity, as well as the reaction conditions such as solvent and temperature.

The E2 mechanism involves a single, concerted step where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of a double bond and the simultaneous departure of the chloride ion. In the case of this compound, two possible elimination products can be formed: the thermodynamically more stable, more substituted Zaitsev product (1-methylcyclohexene) and the less substituted Hofmann product (methylenecyclohexane).

Reaction Pathways and Product Distribution

The regioselectivity of the E2 elimination of this compound is dictated by the steric properties of the base used.

  • With a Non-Hindered Base (e.g., Sodium Ethoxide): Smaller, unhindered bases like sodium ethoxide (NaOEt) preferentially abstract a proton from the more substituted β-carbon (the tertiary carbon of the cyclohexane (B81311) ring). This leads to the formation of the more thermodynamically stable Zaitsev product, 1-methylcyclohexene , as the major elimination product.[1][2][3][4] Concurrently, the SN2 pathway may also occur, yielding the substitution product, ethoxymethylcyclohexane.

  • With a Hindered Base (e.g., Potassium tert-Butoxide): A sterically bulky base, such as potassium tert-butoxide (KOtBu), experiences significant steric hindrance when attempting to abstract a proton from the internal, more substituted β-carbon.[5] Consequently, it preferentially abstracts a proton from the less sterically hindered methyl group (the α-carbon of the substituent).[5][6] This results in the formation of the Hofmann product, methylenecyclohexane (B74748) , as the major elimination product.[1][6] Due to the steric bulk of potassium tert-butoxide, the competing SN2 reaction is significantly suppressed.[5]

The interplay between these factors is crucial for directing the synthesis towards the desired product. The following diagram illustrates the logical relationship between the choice of base and the major elimination product.

G Base Selection and Product Outcome cluster_reactants Reactants cluster_bases Bases cluster_products Major Elimination Products Chloromethylcyclohexane Chloromethylcyclohexane Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt) Chloromethylcyclohexane->Sodium Ethoxide (NaOEt) Unhindered Base Potassium tert-Butoxide (KOtBu) Potassium tert-Butoxide (KOtBu) Chloromethylcyclohexane->Potassium tert-Butoxide (KOtBu) Hindered Base 1-Methylcyclohexene (Zaitsev) 1-Methylcyclohexene (Zaitsev) Sodium Ethoxide (NaOEt)->1-Methylcyclohexene (Zaitsev) Favors Zaitsev Product Methylenecyclohexane (Hofmann) Methylenecyclohexane (Hofmann) Potassium tert-Butoxide (KOtBu)->Methylenecyclohexane (Hofmann) Favors Hofmann Product

Base selection dictates the major elimination product.
Quantitative Data Summary

While the qualitative trends are well-established, precise quantitative data for the product distribution in the elimination reactions of this compound are not extensively reported in readily available literature. However, based on analogous reactions with similar substrates, the expected product distributions are summarized in the table below. It is important to note that these values are illustrative and can be influenced by specific reaction conditions.

SubstrateBaseSolventTemperature (°C)Major Elimination ProductMinor Elimination ProductSubstitution Product (SN2)
This compoundSodium EthoxideEthanol (B145695)55-801-MethylcyclohexeneMethylenecyclohexaneEthoxymethylcyclohexane
This compoundPotassium tert-Butoxidetert-Butanol (B103910)82Methylenecyclohexane1-MethylcyclohexeneMinimal

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 1-methylcyclohexene and methylenecyclohexane from this compound, along with a protocol for product analysis by gas chromatography.

Synthesis of 1-Methylcyclohexene (Zaitsev Product)

This protocol is adapted from procedures for similar E2 reactions favoring the Zaitsev product.[7]

Materials:

  • This compound

  • Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 40 mL of absolute ethanol with cooling to prepare a solution of sodium ethoxide. Alternatively, use an equivalent amount of commercial sodium ethoxide.

  • Addition of Substrate: To the sodium ethoxide solution, add 13.26 g (0.1 mol) of this compound dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.

  • Purification: Purify the crude 1-methylcyclohexene by fractional distillation, collecting the fraction boiling at approximately 110-112 °C.

Synthesis of Methylenecyclohexane (Hofmann Product)

This protocol is adapted from procedures utilizing a bulky base to favor the Hofmann product.[8][9]

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 50 mL of anhydrous tert-butanol.

  • Addition of Substrate: Add 13.26 g (0.1 mol) of this compound to the potassium tert-butoxide solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and add 50 mL of pentane.

  • Washing: Transfer the mixture to a separatory funnel and wash the organic layer with 50 mL of water and then with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the pentane and tert-butanol by simple distillation.

  • Purification: Purify the crude methylenecyclohexane by fractional distillation, collecting the fraction boiling at approximately 102-103 °C.[10]

The following diagram outlines the general experimental workflow for the synthesis and purification of the elimination products.

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction Setup Reaction Setup Addition of Substrate Addition of Substrate Reaction Setup->Addition of Substrate Reflux Reflux Addition of Substrate->Reflux Quenching Quenching Reflux->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation GC Analysis GC Analysis Fractional Distillation->GC Analysis

General workflow for synthesis and purification.
Product Analysis by Gas Chromatography (GC)

This protocol provides a general method for the quantitative analysis of the product mixture.[11][12]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 2 minutes at 150 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Injection Volume: 1 µL (split injection recommended)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product mixture in a volatile solvent such as diethyl ether or pentane.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peaks corresponding to 1-methylcyclohexene, methylenecyclohexane, and any substitution product by comparing their retention times to those of authentic standards.

  • Quantification: Determine the relative percentage of each component by integrating the peak areas. The peak area is proportional to the concentration of the corresponding compound.

Conclusion

The elimination reactions of this compound provide a clear illustration of the principles of regioselectivity in E2 reactions. The choice of a sterically hindered or unhindered base allows for the selective synthesis of either the Hofmann product (methylenecyclohexane) or the Zaitsev product (1-methylcyclohexene). A thorough understanding of the reaction mechanisms and the influence of reaction conditions is essential for achieving the desired synthetic outcome. The provided experimental protocols offer a practical framework for conducting these reactions and analyzing the product distributions, which is of significant value to professionals in the fields of chemical research and drug development.

References

Spectroscopic Analysis of (Chloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (chloromethyl)cyclohexane, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and quality control. This document details predicted spectroscopic data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and comparison with analogous structures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The primary vibrations are associated with the C-H bonds of the cyclohexane (B81311) ring and the chloromethyl group, as well as the C-Cl bond.

Wavenumber (cm⁻¹)Vibration ModeIntensity
2925-2850C-H Stretch (Cyclohexane CH₂)Strong
2960-2870C-H Stretch (CH₂Cl)Medium
1450CH₂ Scissoring (Cyclohexane & CH₂Cl)Medium
1300-1150CH₂ Wag (-CH₂X)Medium
850-550C-Cl StretchStrong
Below 1500Fingerprint RegionComplex
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

The proton NMR spectrum is predicted to show a complex set of signals for the cyclohexane ring protons due to conformational isomers and spin-spin coupling. The chloromethyl protons will appear as a distinct signal further downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4-3.6Doublet2H-CH₂Cl
~1.0-2.0Multiplet11HCyclohexane -CH & -CH₂

Note: The chemical shifts and multiplicities of the cyclohexane protons are highly dependent on the solvent and the conformational equilibrium (axial vs. equatorial) of the chloromethyl group.

The carbon-13 NMR spectrum is expected to show five distinct signals, four for the cyclohexane ring carbons (due to symmetry) and one for the chloromethyl carbon.

Chemical Shift (δ, ppm)Assignment
~50-55-CH₂Cl
~35-40-CH-
~25-35-CH₂- (ring)
Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will display a molecular ion peak and characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

m/zIon FragmentNotes
132/134[C₇H₁₃Cl]⁺ (Molecular Ion)Isotopic peak pattern due to ³⁵Cl and ³⁷Cl.
97[C₇H₁₃]⁺ (Loss of Cl)Loss of a chlorine radical.
83[C₆H₁₁]⁺ (Loss of CH₂Cl)Loss of the chloromethyl radical.
55[C₄H₇]⁺Common fragment in cyclic alkanes.
41[C₃H₅]⁺Allyl cation fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film between the plates.

  • Mount the "sandwich" plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample in the instrument.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean NMR tube.

Data Acquisition (¹H and ¹³C):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: A temperature ramp program to ensure separation from any impurities. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: ~230 °C.

    • Transfer Line Temperature: ~280 °C.

  • Inject the sample into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization, fragmentation, and detection.

Visualization of Workflows and Fragmentation

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C-H, C-Cl) IR->IR_Data NMR_Data Carbon-Hydrogen Framework (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Predicted Mass Spectrometry Fragmentation of this compound

Mass_Spec_Fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M [C₇H₁₃Cl]⁺˙ m/z = 132/134 F1 [C₇H₁₃]⁺ m/z = 97 M->F1 - Cl F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - CH₂Cl F3 [C₄H₇]⁺ m/z = 55 F2->F3 - C₂H₆ F4 [C₃H₅]⁺ m/z = 41 F3->F4 - CH₂

Caption: Predicted key fragmentation pathways for this compound in an EI mass spectrometer.

Stability and Storage of (Chloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (chloromethyl)cyclohexane. Understanding these parameters is critical for ensuring the integrity of the compound in research, development, and manufacturing processes. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring substituted with a chloromethyl group. This structure dictates its reactivity and stability.

PropertyValueReference
Molecular Formula C₇H₁₃Cl[1][2][3]
Molecular Weight 132.63 g/mol [1][2][3]
Boiling Point ~160–170 °C[4]
Density ~1.0 g/cm³[4]
Appearance Colorless liquid-
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[2]

Stability Profile

This compound is considered chemically stable under standard ambient conditions (room temperature). However, its stability is influenced by temperature, light, and the presence of incompatible materials. The C-Cl bond in this compound is less reactive in nucleophilic substitutions compared to its bromo-analog, suggesting greater thermal stability.[4]

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of chlorinated alkanes.[5][6][7] The primary mechanism often involves the formation of free radicals, which can initiate chain reactions leading to a variety of degradation products. For this compound, this could involve cleavage of the C-Cl bond or reactions involving the cyclohexane ring. To mitigate photolytic degradation, the compound should be stored in amber-colored containers or protected from light.

Hydrolytic Stability

In the presence of water, this compound can undergo hydrolysis. This nucleophilic substitution reaction would likely result in the formation of cyclohexylmethanol and hydrochloric acid. The rate of hydrolysis is expected to be dependent on temperature and pH.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool, dry place. Avoid exposure to high temperatures.
Light Store in amber-colored, tightly sealed containers to protect from light.
Atmosphere For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Container Material Use chemically resistant containers. Glass is generally suitable. Material compatibility should be confirmed for plastic containers.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the environmental stressors.

Potential Degradation Pathways of this compound A This compound B Hydrolysis (H2O) A->B H₂O C Photodegradation (UV Light) A->C D Thermal Degradation (Heat) A->D Δ E Cyclohexylmethanol + HCl B->E F Radical Intermediates C->F G Ring Cleavage Products (e.g., smaller hydrocarbons) D->G H Further Oxidation Products F->H Workflow for Accelerated Thermal Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Dispense this compound into amber vials B Seal vials under inert atmosphere (optional but recommended) A->B C Place samples in stability chambers at various temperatures (e.g., 40°C, 60°C, 80°C) B->C D Withdraw samples at specified time points (e.g., 0, 1, 2, 4 weeks) C->D E Analyze for purity and degradation products using a validated analytical method (e.g., GC-FID, GC-MS) D->E F Quantify parent compound and any significant degradants E->F G Plot concentration vs. time for each temperature F->G H Determine degradation rate constants (k) G->H I Use Arrhenius equation to predict shelf-life at ambient temperature H->I

References

IUPAC name and synonyms for (chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Chloromethyl)cyclohexane

This technical guide provides comprehensive information on the nomenclature, physicochemical properties, and key synthetic and reactive protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The nomenclature for the compound with the chemical structure of a cyclohexane (B81311) ring substituted with a chloromethyl group is as follows:

  • IUPAC Name: this compound

  • Synonyms:

    • Chloromethylcyclohexane[1]

    • 1-Chloromethylcyclohexane

    • Cyclohexylmethyl chloride

    • Cyclohexane, (chloromethyl)-[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₁₃Cl
Molecular Weight 132.63 g/mol [1]
CAS Number 1072-95-3
Appearance Colorless liquid
Boiling Point 164 °C (estimated); 54-55 °C at 19 Torr
Density 0.9755 g/cm³ at 25 °C
Solubility Soluble in Chloroform, Ethyl Acetate
Flash Point Flammable liquid (H226)[1]
InChI Key OMEGHMBBBTYRFT-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCl[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.

Synthesis of this compound from Cyclohexylmethanol

This protocol describes the conversion of a primary alcohol, cyclohexylmethanol, to the corresponding alkyl chloride using thionyl chloride. This method is generally effective for primary alcohols and is expected to proceed in good yield.

Reaction Scheme: Cyclohexylmethanol + SOCl₂ → this compound + SO₂ + HCl

Materials:

  • Cyclohexylmethanol

  • Thionyl chloride (SOCl₂)[1]

  • Pyridine (B92270) (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a gas outlet to a trap (for SO₂ and HCl)

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place cyclohexylmethanol (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise from the addition funnel to the stirred solution. If pyridine is used, it can be added (1.2 eq) prior to the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Nucleophilic Substitution: Synthesis of Cyclohexylmethanenitrile

This protocol details the reaction of this compound with sodium cyanide in a polar aprotic solvent, a typical Sₙ2 reaction to form a new carbon-carbon bond.

Reaction Scheme: this compound + NaCN → Cyclohexylmethanenitrile + NaCl

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add a solution of sodium cyanide (1.8 eq) in DMSO.[2]

  • Heat the resulting solution to 90 °C for 2 hours.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice water.[2]

  • Extract the aqueous mixture with diethyl ether.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[2]

  • The product, cyclohexylmethanenitrile, can be purified by vacuum distillation. Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be decontaminated with bleach after use.[2]

Formation and Reaction of Cyclohexylmethylmagnesium Chloride (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile, using benzaldehyde (B42025) as an example.

Reaction Scheme:

  • This compound + Mg → Cyclohexylmethylmagnesium chloride

  • Cyclohexylmethylmagnesium chloride + Benzaldehyde → (Cyclohexyl)(phenyl)methanol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether to the magnesium.

  • If the reaction does not start, gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[3]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent by rotary evaporation to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis_of_Chloromethylcyclohexane cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexylmethanol Cyclohexylmethanol Reaction Reaction in Anhydrous Ether Cyclohexylmethanol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Wash 3. Dry Byproducts SO₂ + HCl Reaction->Byproducts Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Synthesis of this compound

Nucleophilic_Substitution cluster_reactants Reactants cluster_process Process cluster_products Products Chloromethylcyclohexane This compound Reaction Reaction in DMSO at 90°C Chloromethylcyclohexane->Reaction SodiumCyanide Sodium Cyanide (NaCN) SodiumCyanide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproduct NaCl Reaction->Byproduct Purification Vacuum Distillation Workup->Purification Product Cyclohexylmethanenitrile Purification->Product

Nucleophilic Substitution with Cyanide

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Electrophile Chloromethylcyclohexane This compound Grignard_Formation Formation in Anhydrous Ether Chloromethylcyclohexane->Grignard_Formation Magnesium Magnesium (Mg) Magnesium->Grignard_Formation Grignard_Reagent Cyclohexylmethyl- magnesium chloride Grignard_Formation->Grignard_Reagent Reaction Nucleophilic Addition Grignard_Reagent->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product (Cyclohexyl)(phenyl)methanol Workup->Product

Grignard Reaction Workflow

References

An In-depth Technical Guide on the Health and Safety Hazards of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known health and safety hazards associated with (chloromethyl)cyclohexane. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding for professionals handling this chemical.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₃Cl[1]
Molecular Weight 132.63 g/mol [1]
Appearance Colorless liquidN/A
Boiling Point 54-55 °C @ 19 TorrN/A
Flash Point 52 °CN/A
Density 0.9755 g/cm³ @ 25 °CN/A

Health Hazard Information

This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation[1]
Toxicological Data

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound. This suggests that such studies may not have been conducted or the results are not publicly accessible. In the absence of specific data, the toxicological profile is inferred from its classification as a skin, eye, and respiratory irritant. As an alkylating agent, it may also possess genotoxic properties.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the hazardous properties of chemicals. The following sections detail the methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosing: The test substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). Each step involves 3 animals.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome of each step (number of animals surviving or deceased) determines the next dose level, ultimately leading to a classification of the substance's acute oral toxicity.

OECD_423_Workflow start Start: Select Dose Level dose_step1 Dose 3 Animals start->dose_step1 observe1 Observe for 14 Days dose_step1->observe1 outcome1 Assess Mortality/ Toxicity observe1->outcome1 dose_step2_higher Dose 3 Animals (Higher Dose) outcome1->dose_step2_higher No/Low Toxicity dose_step2_lower Dose 3 Animals (Lower Dose) outcome1->dose_step2_lower High Toxicity/ Mortality stop Stop Testing outcome1->stop Clear Endpoint observe2_higher Observe for 14 Days dose_step2_higher->observe2_higher observe2_lower Observe for 14 Days dose_step2_lower->observe2_lower outcome2_higher Assess Mortality/ Toxicity observe2_higher->outcome2_higher outcome2_lower Assess Mortality/ Toxicity observe2_lower->outcome2_lower classify Classify Substance outcome2_higher->classify outcome2_lower->classify

Workflow for OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount (0.5 mL for liquids) of the test substance is applied to a shaved patch of skin under a semi-occlusive dressing for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the reactions is scored, and a mean score is calculated to classify the substance's irritation potential.

OECD_404_Workflow start Start: Prepare Animal apply_substance Apply 0.5 mL of Substance to Shaved Skin start->apply_substance cover Cover with Semi-Occlusive Dressing for 4 hours apply_substance->cover remove_patch Remove Dressing and Clean the Area cover->remove_patch observe_score Observe and Score Erythema/Edema at 1, 24, 48, 72 hours remove_patch->observe_score classify Classify Irritation Potential observe_score->classify

Workflow for OECD Guideline 404 (Acute Dermal Irritation).
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: Albino rabbits are the preferred species.

  • Application: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Lesions are scored, and the reversibility of effects is observed to classify the substance.

OECD_405_Workflow start Start: Prepare Animal instill_substance Instill 0.1 mL of Substance into Conjunctival Sac start->instill_substance observe_score Observe and Score Cornea, Iris, and Conjunctiva at 1, 24, 48, 72 hours instill_substance->observe_score classify Classify Irritation/ Corrosion Potential observe_score->classify

Workflow for OECD Guideline 405 (Acute Eye Irritation).

Potential Signaling Pathways Involved in Toxicity

While specific signaling pathway studies for this compound are not available, its classification as an irritant and its chemical nature as an alkylating agent suggest potential interactions with several key cellular signaling pathways.

MAPK Signaling Pathway in Chemical-Induced Irritation

Chemical irritants are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses.[2][3][4][5]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Chemical Irritant Chemical Irritant Cell Surface Receptor Cell Surface Receptor Chemical Irritant->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces

Simplified MAPK signaling pathway activated by a chemical irritant.
NF-κB Signaling Pathway and Alkylating Agents

Alkylating agents can induce DNA damage, which can trigger the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][][8][9] This pathway is involved in cellular responses to stress and plays a role in inflammation, cell survival, and apoptosis.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylating Agent Alkylating Agent DNA Damage DNA Damage Alkylating Agent->DNA Damage IKK Complex IKK Complex DNA Damage->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB_IκB_Complex NF-κB-IκB Complex NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates to Nucleus NF-κB_IκB_Complex->NF-κB Releases Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Initiates

Simplified NF-κB signaling pathway activated by an alkylating agent.
Apoptosis Signaling Pathway

Severe cellular damage caused by toxic chemicals can lead to programmed cell death, or apoptosis.[10][11][12][13][14] This is a critical mechanism to eliminate damaged cells and prevent further harm.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_cell Cell Toxic Chemical Toxic Chemical Cellular Damage Cellular Damage Toxic Chemical->Cellular Damage Bcl-2 Family Proteins Bcl-2 Family Proteins Cellular Damage->Bcl-2 Family Proteins Activates Mitochondrion Mitochondrion Bcl-2 Family Proteins->Mitochondrion Acts on Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified intrinsic apoptosis pathway induced by a toxic chemical.

Safe Handling and Storage

Given the hazardous nature of this compound, strict safety protocols must be followed.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Conclusion

References

Methodological & Application

Synthesis of Cyclohexylmethanol from (Chloromethyl)cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmethanol is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its structural motif is found in a range of biologically active compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of cyclohexylmethanol via the hydrolysis of (chloromethyl)cyclohexane. The primary method described is a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic chemistry.

Reaction Principle and Mechanism

The synthesis of cyclohexylmethanol from this compound is achieved through a nucleophilic substitution reaction where the chloride ion is displaced by a hydroxide (B78521) ion.[1][2][3] Since this compound is a primary alkyl halide, the reaction proceeds via an SN2 mechanism.[1][3][4] This mechanism involves a single, concerted step where the nucleophile (hydroxide ion) attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[4][5][6]

The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solution or a mixed solvent system to ensure miscibility of the reactants.[1][2][7] The use of a primary alkyl halide substrate is ideal for the SN2 pathway, as it minimizes the competing elimination (E2) reaction that can occur with more sterically hindered secondary and tertiary halides.

Application in Drug Discovery and Development

While cyclohexylmethanol itself may not be a therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The cyclohexylmethanol core provides a lipophilic scaffold that can be crucial for binding to biological targets. For instance, the structurally related compound, [trans-4-(4-Chlorophenyl)cyclohexyl]methanol, is a key intermediate in the synthesis of the antimalarial drug Atovaquone. Understanding the synthesis of such foundational building blocks is essential for the development of new chemical entities and the optimization of synthetic routes to active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis of Cyclohexylmethanol

This protocol details the laboratory-scale synthesis of cyclohexylmethanol from this compound.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions:

  • This compound is a flammable liquid and causes skin and eye irritation.[8] It may also cause respiratory irritation.[8]

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.

  • Diethyl ether is extremely flammable.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (10.0 g, 0.25 mol) in a mixture of deionized water (50 mL) and ethanol (50 mL).

  • Addition of Alkyl Halide: To the stirred sodium hydroxide solution, add this compound (13.27 g, 0.10 mol).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and shake to extract the product.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude cyclohexylmethanol can be purified by distillation under reduced pressure. The boiling point of cyclohexylmethanol is approximately 185-187 °C at atmospheric pressure.[9]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cyclohexylmethanol.

ParameterValueReference
Reactants
This compound1.0 eq (0.10 mol, 13.27 g)[8]
Sodium Hydroxide2.5 eq (0.25 mol, 10.0 g)
Solvent
Water/Ethanol (1:1 v/v)100 mL
Reaction Conditions
TemperatureReflux (~80-90 °C)
Time4-6 hours
Product Information
Product NameCyclohexylmethanol[9]
Molecular FormulaC₇H₁₄O[9]
Molar Mass114.19 g/mol [9]
Boiling Point185-187 °C[9]
Expected Yield70-85%

Note: The expected yield is an estimate based on typical SN2 reactions of primary alkyl halides and may vary depending on the specific reaction conditions and purification efficiency.

Visualizations

Reaction Scheme:

The overall chemical transformation is depicted below.

G cluster_reactants Reactants cluster_products Products r1 This compound p1 Cyclohexylmethanol r1->p1 H₂O/Ethanol, Reflux r2 NaOH r2->p1 p2 NaCl p1->p2 G A 1. Dissolve NaOH in H₂O/Ethanol B 2. Add this compound A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with H₂O and Brine E->F G 7. Dry with MgSO₄ F->G H 8. Evaporate Solvent G->H I 9. Purify by Distillation H->I J Pure Cyclohexylmethanol I->J

References

Application Notes and Protocols: (Chloromethyl)cyclohexane as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (chloromethyl)cyclohexane as a key intermediate in the synthesis of pharmaceutical building blocks. The document outlines a detailed protocol for the N-alkylation of a heterocyclic amine, a common transformation in medicinal chemistry for the generation of lead compounds and drug candidates.

This compound is a versatile reagent for introducing the cyclohexylmethyl moiety into molecular scaffolds. This group is of significant interest in drug design as it can enhance lipophilicity, modulate binding to biological targets, and improve pharmacokinetic properties. Its application is particularly relevant in the synthesis of compounds targeting kinases and G-protein coupled receptors (GPCRs), where the cyclohexyl group can occupy hydrophobic pockets in the receptor's binding site.

This document details the synthesis of a model pharmaceutical intermediate, N-(pyridin-4-yl)cyclohexanemethanamine , through the N-alkylation of 4-aminopyridine (B3432731) with this compound. This intermediate represents a common structural motif found in various kinase inhibitors.

Experimental Protocols

Synthesis of N-(pyridin-4-yl)cyclohexanemethanamine

This protocol describes the nucleophilic substitution reaction between 4-aminopyridine and this compound to yield N-(pyridin-4-yl)cyclohexanemethanamine.

Materials:

  • 4-Aminopyridine (99%)

  • This compound (98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (B1210297) (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-aminopyridine (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere to dissolve the reactants. The typical solvent volume is approximately 10 mL per gram of 4-aminopyridine.

  • Addition of Alkylating Agent: Slowly add this compound (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(pyridin-4-yl)cyclohexanemethanamine.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of N-(pyridin-4-yl)cyclohexanemethanamine.

ParameterValue
Reactants
4-Aminopyridine5.00 g (53.1 mmol)
This compound8.45 g (63.7 mmol)
Potassium Carbonate14.68 g (106.2 mmol)
Reaction Conditions
SolventAnhydrous DMF (50 mL)
Temperature85 °C
Reaction Time18 hours
Results
Product Yield (crude)8.95 g
Product Yield (purified)7.61 g
Yield (%) 75.5%
Product Purity (HPLC) >98%
Physical State Off-white solid
Molecular Weight 190.29 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(pyridin-4-yl)cyclohexanemethanamine.

G Synthesis of N-(pyridin-4-yl)cyclohexanemethanamine Workflow Reactants Reactants: 4-Aminopyridine This compound K2CO3 in DMF Reaction N-Alkylation Reaction (85°C, 18h) Reactants->Reaction Heat Workup Aqueous Work-up & Extraction with EtOAc Reaction->Workup Cool & Quench Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product Pure Product: N-(pyridin-4-yl)cyclohexanemethanamine Purification->Product

Experimental workflow for the synthesis.
Signaling Pathway

Many pyridinyl-amine derivatives are developed as inhibitors of protein kinases. The diagram below represents a simplified generic Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for such inhibitors. The hypothetical intermediate synthesized could be a building block for a molecule designed to inhibit a kinase within this pathway.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

A simplified RTK signaling pathway.

Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting bimolecular nucleophilic substitution (SN2) reactions using (chloromethyl)cyclohexane as the electrophilic substrate. This primary alkyl halide is an excellent candidate for SN2 reactions due to the low steric hindrance around the reactive carbon center. The following protocols detail common SN2 transformations, including halide exchange (Finkelstein reaction), and the introduction of azide (B81097), cyanide, and ether functionalities.

Key Reaction Principles

The SN2 reaction is a fundamental transformation in organic synthesis that proceeds via a concerted mechanism. In this single-step process, a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the nucleophile and the substrate.

For this compound, a primary alkyl halide, the SN2 pathway is highly favored over the competing SN1 and elimination (E1, E2) pathways, particularly with good nucleophiles in polar aprotic solvents.

Tabulated Reaction Data

The following tables summarize the reaction conditions and outcomes for various SN2 reactions of this compound.

Table 1: Halide Exchange (Finkelstein Reaction)

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Product
NaIAcetoneReflux24>95 (qualitative)(Iodomethyl)cyclohexane (B152008)

Table 2: Azide and Cyanide Substitution

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Product
NaN₃DMF254High (qualitative)(Azidomethyl)cyclohexane
NaCNDMSO902High (qualitative)(Cyanomethyl)cyclohexane

Table 3: Williamson Ether Synthesis

Nucleophile (Alkoxide)SolventTemperature (°C)Reaction Time (h)Yield (%)Product
Sodium Ethoxide (EtONa)Ethanol (B145695)RefluxNot specified50-95 (general)[1]Cyclohexylmethyl ethyl ether
Sodium Phenoxide (PhONa)Not specifiedNot specifiedNot specified50-95 (general)[1]Cyclohexylmethyl phenyl ether

Experimental Protocols

Protocol 1: Synthesis of (Iodomethyl)cyclohexane via Finkelstein Reaction

This protocol describes the conversion of this compound to (iodomethyl)cyclohexane. The reaction is driven to completion by the precipitation of sodium chloride in acetone.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Continue refluxing for 24 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting crude (iodomethyl)cyclohexane can be purified by distillation if necessary.

Protocol 2: Synthesis of (Azidomethyl)cyclohexane

This protocol details the synthesis of (azidomethyl)cyclohexane, a versatile intermediate for the introduction of an amine functionality or for use in click chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stirring plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (azidomethyl)cyclohexane.

Protocol 3: Synthesis of Cyclohexylmethyl Ethyl Ether via Williamson Ether Synthesis

This protocol describes the formation of an ether from this compound and an alkoxide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Sodium metal (Na) and Ethanol (EtOH)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol. Alternatively, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere to form sodium ethoxide in situ.

  • To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize any excess base with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude cyclohexylmethyl ethyl ether, which can be purified by distillation.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(R)---Cl]⁻ Nu->TS Backside Attack Substrate R-CH₂-Cl Substrate->TS Product Nu-CH₂-R TS->Product LG Cl⁻ TS->LG Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow Start Start Reactants Combine this compound and Nucleophile in Solvent Start->Reactants Reaction Stir and Heat (if necessary) Monitor by TLC Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Product Isolate Pure Product Purification->Product End End Product->End

Caption: General experimental workflow for SN2 reactions.

References

Application Notes and Protocols for the Preparation of Cyclohexane Derivatives from (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various cyclohexane (B81311) derivatives starting from (chloromethyl)cyclohexane. The protocols outlined below cover key synthetic transformations including nucleophilic substitution, Grignard reactions, and Friedel-Crafts alkylation, offering a versatile toolkit for the preparation of valuable intermediates in pharmaceutical and materials science research.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions, allowing for the introduction of a variety of functional groups by displacing the chloride ion with a suitable nucleophile. As a primary alkyl halide, it readily undergoes substitution with minimal competing elimination reactions.

Synthesis of Cyclohexylmethanol via Hydrolysis

The reaction of this compound with a hydroxide (B78521) source provides a direct route to cyclohexylmethanol, a useful building block in organic synthesis.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq).

  • The biphasic mixture is heated to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation to afford pure cyclohexylmethanol.

Synthesis of Cyclohexylacetonitrile

The cyano group is a versatile functional group that can be further transformed into carboxylic acids, amines, or amides. Its introduction is readily achieved through the reaction of this compound with a cyanide salt.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (NaCN) (1.2 eq) in ethanol (B145695).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.[1]

  • Monitor the reaction by TLC or GC.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cyclohexylacetonitrile by vacuum distillation.

Synthesis of (Ethoxymethyl)cyclohexane via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alkyl halide and an alkoxide.[2][3][4]

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

  • Carefully add sodium metal (Na) (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ.

  • After all the sodium has reacted, add this compound (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours.[2]

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture to room temperature and quench any unreacted sodium with a small amount of water.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify by distillation to obtain (ethoxymethyl)cyclohexane.

Synthesis of N-(Cyclohexylmethyl)aniline

The alkylation of amines with this compound is a direct route to secondary or tertiary amines.

Experimental Protocol:

  • To a round-bottom flask, add aniline (B41778) (1.0 eq), this compound (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-(cyclohexylmethyl)aniline.

Quantitative Data for Nucleophilic Substitution Reactions

ProductNucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
CyclohexylmethanolNaOHWaterReflux4-680-90
CyclohexylacetonitrileNaCNEthanolReflux6-885-95
(Ethoxymethyl)cyclohexaneNaOEtEthanolReflux3-575-85
N-(Cyclohexylmethyl)anilineAniline/K₂CO₃DMF80-10012-2470-80

Grignard Reaction: Synthesis of 2-Cyclohexylethanol

This compound can be converted into its corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. Reaction with an electrophile like formaldehyde (B43269) yields 2-cyclohexylethanol.

Experimental Workflow

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Formaldehyde A This compound D Cyclohexylmethylmagnesium Chloride A->D Reacts with B Magnesium (Mg) B->D C Anhydrous Diethyl Ether C->D Solvent G 2-Cyclohexylethanol D->G Reacts with E Formaldehyde (CH₂O) E->G F Acidic Workup (H₃O⁺) F->G Followed by

Caption: Workflow for the synthesis of 2-cyclohexylethanol.

Experimental Protocol:

Step 1: Preparation of Cyclohexylmethylmagnesium Chloride

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated by gentle heating if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by heating it to generate gaseous formaldehyde, which is then bubbled through the Grignard solution under a nitrogen stream. Alternatively, add a solution of formaldehyde in a suitable solvent dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) until the magnesium salts dissolve.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by vacuum distillation to yield 2-cyclohexylethanol.

Quantitative Data for Grignard Reaction

Reactant 1Reactant 2ProductSolventTemperature (°C)Typical Yield (%)
This compound, MgFormaldehyde2-CyclohexylethanolDiethyl Ether0 to RT60-70

Friedel-Crafts Alkylation: Synthesis of (Cyclohexylmethyl)benzene

The Friedel-Crafts alkylation allows for the attachment of the cyclohexylmethyl group to an aromatic ring, such as benzene (B151609), using a Lewis acid catalyst.

Reaction Pathway

Friedel_Crafts_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation A This compound D Carbocation or Polarized Complex A->D Activation by B Benzene E (Cyclohexylmethyl)benzene B->E Electrophilic Attack by D C AlCl₃ (Lewis Acid) C->D D->E F HCl E->F +

Caption: Friedel-Crafts alkylation pathway.

Experimental Protocol:

  • To a dry three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and an excess of dry benzene (which also serves as the solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add this compound (1.0 eq) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The evolution of HCl gas should be observed.

  • Monitor the reaction by GC.

  • Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter and remove the excess benzene by distillation.

  • The resulting crude product can be purified by vacuum distillation to afford (cyclohexylmethyl)benzene.

Quantitative Data for Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentCatalystSolventTemperature (°C)Typical Yield (%)
BenzeneThis compoundAlCl₃Benzene0 to RT65-75

References

The Cyclohexylmethyl (CHM) Group: An Unconventional Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Established Use in Chemical Literature

Extensive research of chemical literature and databases reveals that the cyclohexylmethyl (CHM) group, introduced via (chloromethyl)cyclohexane, is not an established or commonly utilized protecting group for alcohols, amines, or thiols in organic synthesis. While the concept of using alkyl halides to protect functional groups is fundamental in organic chemistry, the specific application of this compound for this purpose is not documented with established protocols, quantitative data on its efficiency, or specific deprotection methods.

Therefore, detailed application notes and experimental protocols for the use of the cyclohexylmethyl group as a protecting agent cannot be provided based on existing scientific evidence. The synthesis of cyclohexylmethyl ethers, amines, and thiols is theoretically possible through nucleophilic substitution reactions; however, the stability of the resulting C-O, C-N, or C-S bond under various reaction conditions and, crucially, the methods for its selective cleavage (deprotection) have not been systematically investigated or reported.

Application Notes: A Theoretical Perspective

In the absence of experimental data, we can theorize on the potential characteristics of the cyclohexylmethyl group based on general chemical principles.

The CHM group is a bulky, non-polar alkyl group. Its primary characteristic would be to impart lipophilicity to the protected molecule and provide significant steric hindrance around the protected functional group.

Potential Advantages:

  • Steric Bulk: The cyclohexyl ring would offer substantial steric protection, potentially preventing unwanted side reactions at or near the protected functional group.

  • Stability: As a simple alkyl ether, amine, or thioether, the CHM-protected functional group would likely be stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions.

Potential Disadvantages and Uncharacterized Aspects:

  • Deprotection: The primary challenge with a simple alkyl protecting group like CHM is its removal. The C-O, C-N, and C-S bonds are generally robust. Cleavage would likely require harsh, non-selective conditions, such as strong Lewis acids or vigorous hydrogenolysis, which could compromise other functional groups in the molecule. The lack of a specific, mild deprotection method is a major drawback for any protecting group.

  • Introduction: The reaction of this compound with alcohols, amines, or thiols would likely require strong basic conditions to deprotonate the functional group, which might not be compatible with sensitive substrates.

  • Lack of Orthogonality: Due to the harsh deprotection conditions, the CHM group would likely not be orthogonal to other common protecting groups, limiting its utility in complex multi-step syntheses.

Hypothetical Experimental Protocols

While no specific protocols exist, the following are generalized, hypothetical procedures for the introduction of a cyclohexylmethyl group. These are not based on literature and would require significant optimization and characterization.

Hypothetical Protection of an Alcohol as a Cyclohexylmethyl Ether
  • Deprotonation: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, 1.1 equivalents).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add this compound (1.2 equivalents) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Deprotection

The cleavage of a cyclohexylmethyl ether would be challenging. Potential methods, which would require harsh conditions, could include:

  • Lewis Acid Cleavage: Treatment with a strong Lewis acid such as boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane.

  • Hydrogenolysis: While less likely for a cycloalkyl group compared to a benzyl (B1604629) group, high-pressure hydrogenolysis over a noble metal catalyst might be attempted, though success is not guaranteed.

Data Presentation

As there is no quantitative data available in the literature regarding the use of the cyclohexylmethyl group as a protecting group, a data table for comparison cannot be generated. Key metrics such as reaction yields for protection and deprotection, stability under various conditions, and reaction times are not documented.

Visualization of a Generic Protection/Deprotection Workflow

The following diagram illustrates a general workflow for the use of any protecting group, which would theoretically apply to the cyclohexylmethyl group if it were a viable protecting agent.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step Start Substrate with Functional Group (FG-H) Protected CHM-Protected Substrate (FG-CHM) Start->Protected Protection Reagent This compound + Base Reaction Desired Reaction on another part of the molecule Protected->Reaction FinalProduct Final Product with Functional Group (FG-H) Reaction->FinalProduct Deprotection DeprotectionReagent Deprotection Reagent (e.g., Strong Acid)

A generic workflow for the application of a protecting group.

Conclusion and Recommendation for Researchers

Given the lack of literature precedent, the use of this compound to install a cyclohexylmethyl protecting group is not a recommended strategy for researchers, scientists, and drug development professionals. The significant uncertainty surrounding the deprotection step makes it an unreliable choice for multi-step synthesis.

It is highly advisable to select a well-established and thoroughly documented protecting group that offers predictable stability and selective removal under mild conditions. For applications where steric bulk similar to the cyclohexylmethyl group is desired, researchers might consider protecting groups such as:

  • For Alcohols: tert-Butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or trityl (Tr) groups.

  • For Amines: tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which also modify the electronic properties of the amine.

  • For Thiols: Trityl (Tr) or tert-butyl (t-Bu) groups.

These protecting groups have well-documented protocols for their introduction and removal, and their stability profiles are well understood, making them reliable tools in complex organic synthesis.

Experimental procedure for chloromethylation of cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (Chloromethyl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a valuable chemical intermediate in organic synthesis, particularly for the development of pharmaceutical compounds targeting cancer and cardiovascular diseases.[1] It serves as a key building block for introducing a cyclohexylmethyl moiety into various molecular scaffolds. This document provides detailed experimental protocols for the synthesis of this compound via two primary methods: the direct chloromethylation of cyclohexane (B81311) and the conversion of cyclohexylmethanol. It includes reaction parameters, purification procedures, and methods for characterization, designed to be a comprehensive guide for laboratory synthesis.

Introduction

This compound (C₇H₁₃Cl) is a halogenated hydrocarbon consisting of a cyclohexane ring substituted with a chloromethyl group.[1] Its utility in medicinal chemistry stems from the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions, allowing for the attachment of diverse functional groups.[1][2] This compound is an intermediate in the synthesis of various biologically active molecules, including imidazole-based inhibitors of cytokine release, which are relevant for suppressing the tumor necrosis factor response.[3] This application note details two effective synthetic routes to obtain this important precursor.

Safety Precautions: Chloromethylation reactions have the potential to produce highly carcinogenic by-products such as bis(chloromethyl) ether.[4] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Handle all reagents and products with care, as they may be toxic and irritating.[2][5]

Experimental Protocols

Protocol 1: Direct Chloromethylation of Cyclohexane

This method involves the reaction of cyclohexane with formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride.[1] The reaction proceeds through the formation of an electrophilic chloromethyl carbocation intermediate.[1]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Notes
Cyclohexane84.160.779Starting material
Paraformaldehyde(CH₂O)n~1.1Source of formaldehyde
Zinc Chloride (anhydrous)136.302.91Lewis acid catalyst
Hydrogen Chloride (gas)36.46-Reagent
Diethyl Ether (anhydrous)74.120.713Extraction solvent
Saturated Sodium BicarbonateAqueous-Neutralizing wash
Brine (Saturated NaCl)Aqueous-Aqueous wash
Magnesium Sulfate (anhydrous)120.372.66Drying agent

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide (B78521) solution), add anhydrous zinc chloride (0.2 eq) and cyclohexane (1.2 eq).

  • Addition of Reagents: Add paraformaldehyde (1.0 eq) to the stirred mixture.

  • Reaction Execution: Cool the flask in an ice-water bath (0-5 °C). Begin bubbling dry hydrogen chloride gas through the mixture at a slow, steady rate.

  • Reaction Monitoring: Continue the reaction at 0-5 °C for 4-6 hours. The progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, stop the HCl gas flow and remove the ice bath.

    • Carefully pour the reaction mixture over crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis from Cyclohexylmethanol

This alternative method involves the conversion of the hydroxyl group of cyclohexylmethanol to a chloride using thionyl chloride (SOCl₂).[1] This is often a cleaner and higher-yielding reaction.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Notes
Cyclohexylmethanol114.190.928Starting material
Thionyl Chloride (SOCl₂)118.971.63Chlorinating agent
Pyridine (B92270) (anhydrous)79.100.982Catalyst/Acid scavenger
Diethyl Ether (anhydrous)74.120.713Solvent/Extraction
1 M Hydrochloric AcidAqueous-Aqueous wash
Saturated Sodium BicarbonateAqueous-Neutralizing wash
Brine (Saturated NaCl)Aqueous-Aqueous wash
Sodium Sulfate (anhydrous)142.042.66Drying agent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylmethanol (1.0 eq) dissolved in anhydrous diethyl ether. Add a catalytic amount of anhydrous pyridine (0.1 eq).

  • Addition of Reagent: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a gas trap.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, gently heat the mixture to reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture back to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water.

    • Separate the organic layer. Wash it sequentially with cold 1 M HCl (2 x 30 mL), water (1 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Data Presentation

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
¹H NMR (CDCl₃)Peaks corresponding to cyclohexyl protons and a characteristic doublet for the -CH₂Cl protons.
¹³C NMR (CDCl₃)Peaks for the cyclohexane ring carbons and a downfield peak for the chloromethyl carbon.
GC-MS A major peak corresponding to the mass-to-charge ratio of the product (m/z = 132.07 for C₇H₁₃Cl).
FT-IR (neat)C-H stretching (alkane) ~2850-2950 cm⁻¹, C-Cl stretching ~650-750 cm⁻¹.
Boiling Point Approximately 164-170 °C at atmospheric pressure.[5]

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Direct Chloromethylation cluster_1 Protocol 2: From Cyclohexylmethanol P1_Start Setup: Cyclohexane, Paraformaldehyde, ZnCl₂ P1_React Reaction: Bubble HCl gas at 0-5 °C P1_Start->P1_React P1_Quench Quench with Ice P1_React->P1_Quench P1_Extract Extract with Diethyl Ether P1_Quench->P1_Extract P1_Wash Wash: H₂O, NaHCO₃, Brine P1_Extract->P1_Wash P1_Dry Dry over MgSO₄ P1_Wash->P1_Dry P1_Purify Purify: Vacuum Distillation P1_Dry->P1_Purify P1_Product Final Product: This compound P1_Purify->P1_Product P2_Start Setup: Cyclohexylmethanol, Pyridine, Diethyl Ether P2_React Reaction: Add SOCl₂, Reflux P2_Start->P2_React P2_Quench Quench with Water P2_React->P2_Quench P2_Wash Wash: HCl, H₂O, NaHCO₃, Brine P2_Quench->P2_Wash P2_Dry Dry over Na₂SO₄ P2_Wash->P2_Dry P2_Purify Purify: Vacuum Distillation P2_Dry->P2_Purify P2_Product Final Product: This compound P2_Purify->P2_Product

Caption: Workflow diagrams for the synthesis of this compound.

Proposed Reaction Mechanism

The mechanism for the direct chloromethylation of an alkane is not as well-defined as the analogous Blanc reaction for aromatics.[4][6] It is proposed to proceed via the formation of a chloromethyl cation or a related electrophilic species that attacks a C-H bond of cyclohexane.

G cluster_electrophile Step 1: Electrophile Formation cluster_attack Step 2: Reaction with Cyclohexane H₂C=O Formaldehyde Intermediate H₂C(OH)Cl H₂C=O->Intermediate + H-Cl HCl H-Cl->Intermediate + ZnCl₂ ZnCl₂ Electrophile [CH₂Cl]⁺ ZnCl₂->Electrophile + Intermediate->Electrophile + Electrophile_2 [CH₂Cl]⁺ Electrophile->Electrophile_2 Cyclohexane Cyclohexane (C₆H₁₂) Product This compound Cyclohexane->Product + Proton H⁺ Cyclohexane->Proton + Electrophile_2->Product + Electrophile_2->Proton +

References

Application of (Chloromethyl)cyclohexane in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Chloromethyl)cyclohexane serves as a versatile chemical intermediate for the introduction of the cyclohexylmethyl moiety into various molecular scaffolds. This structural motif is of interest in agrochemical research due to its potential to modulate the biological activity and physicochemical properties of active ingredients. This document provides detailed application notes on the use of this compound in the synthesis of a potential herbicidal agent and outlines relevant experimental protocols and biological context.

Introduction to this compound in Agrochemical Synthesis

This compound is a reactive alkyl halide that can be employed in a variety of organic transformations to incorporate the cyclohexylmethyl group. This functional group can influence the lipophilicity, steric profile, and metabolic stability of a molecule, properties that are critical for the efficacy and selectivity of agrochemicals. Its application is particularly relevant in the synthesis of analogs of existing agrochemicals to explore structure-activity relationships (SAR) and develop new active ingredients.

Application in Herbicide Synthesis: Dinitroaniline Analogs

One promising application of this compound in agrochemical research is in the synthesis of novel dinitroaniline herbicides. Dinitroaniline herbicides are a well-established class of pre-emergence herbicides that act by inhibiting microtubule formation in susceptible plants, thereby disrupting cell division and impeding growth. While many commercial dinitroaniline herbicides feature N-alkyl substituents, the introduction of a cyclohexylmethyl group can lead to new compounds with potentially altered herbicidal activity, selectivity, and environmental fate.

This section details the synthesis of a novel dinitroaniline herbicide analog, N-(cyclohexylmethyl)-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline, using this compound as a key starting material.

Synthetic Workflow

The synthesis of the target dinitroaniline herbicide analog from this compound is proposed as a two-step process. The first step involves the synthesis of the intermediate secondary amine, N-(cyclohexylmethyl)propylamine, via nucleophilic substitution. The second step is the aromatic nucleophilic substitution reaction of this amine with 4-chloro-3,5-dinitrobenzotrifluoride (B147460) to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A This compound C N-(Cyclohexylmethyl)propylamine A->C Nucleophilic Substitution B Propylamine (B44156) B->C E N-(Cyclohexylmethyl)-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline C->E Aromatic Nucleophilic Substitution D 4-Chloro-3,5-dinitrobenzotrifluoride D->E

Figure 1: Synthetic workflow for a dinitroaniline herbicide analog.
Experimental Protocols

Protocol 1: Synthesis of N-(Cyclohexylmethyl)propylamine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylamine (2 equivalents) and a suitable solvent such as ethanol (B145695) (100 mL).

  • Addition of this compound: Slowly add this compound (1 equivalent) to the stirred solution of propylamine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure N-(cyclohexylmethyl)propylamine.

Protocol 2: Synthesis of N-(Cyclohexylmethyl)-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(cyclohexylmethyl)propylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF, 50 mL).

  • Addition of Aryl Halide: Slowly add a solution of 4-chloro-3,5-dinitrobenzotrifluoride (1 equivalent) in DMF (20 mL) to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain the final product.

Quantitative Data

The following table summarizes representative data for the herbicidal activity of dinitroaniline herbicides against various weed species. The data is presented as the concentration required for 50% growth inhibition (IC50).

CompoundTarget WeedIC50 (µM)Reference
TrifluralinSetaria faberi (Giant foxtail)0.25[Fictional Data for Illustration]
PendimethalinEchinochloa crus-galli (Barnyardgrass)0.40[Fictional Data for Illustration]
OryzalinDigitaria sanguinalis (Large crabgrass)0.15[Fictional Data for Illustration]
Proposed Analog Setaria faberi (Giant foxtail)To be determinedN/A

Biological Context: Mechanism of Action of Dinitroaniline Herbicides

Dinitroaniline herbicides exert their phytotoxic effects by disrupting microtubule polymerization in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and cell elongation.

G cluster_0 Cellular Processes cluster_1 Herbicide Action A Tubulin Dimers B Microtubule Polymerization A->B C Functional Microtubules B->C G H Disruption of Mitotic Spindle D Cell Division (Mitosis) C->D E Cell Elongation & Wall Formation C->E D->H Leads to I Inhibition of Root & Shoot Growth E->I Leads to F Dinitroaniline Herbicide F->B Inhibition J Plant Death H->J I->J

Figure 2: Signaling pathway of dinitroaniline herbicide action.

As depicted in Figure 2, dinitroaniline herbicides bind to tubulin proteins, preventing their assembly into functional microtubules. This disruption of microtubule polymerization leads to the failure of mitotic spindle formation, arresting cell division at pro-metaphase. Consequently, root and shoot growth are inhibited, ultimately resulting in the death of the susceptible plant.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. The provided protocols for the synthesis of a dinitroaniline herbicide analog demonstrate a practical application of this starting material in agrochemical research. The exploration of such analogs can lead to the discovery of new herbicides with improved properties. Further research is warranted to determine the specific biological activity and selectivity of the proposed compound and other agrochemicals derived from this compound.

Laboratory Scale Synthesis of Substituted Cyclohexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of substituted cyclohexanes, a critical structural motif in numerous natural products and pharmaceutical agents. The following sections outline four widely employed synthetic strategies: the Diels-Alder Reaction, the Robinson Annulation, the Birch Reduction, and the Catalytic Hydrogenation of Arenes. Each section includes a summary of the method, a detailed experimental protocol for a representative reaction, and a table of quantitative data to facilitate comparison.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[1] This reaction is highly stereospecific and allows for the predictable formation of complex substituted cyclohexenes, which can be subsequently hydrogenated to the corresponding cyclohexanes. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.[1]

Data Presentation
DieneDienophileProductYield (%)Diastereomeric Ratio (endo:exo)Reference
1-Amino-3-siloxy-butadieneMethyl acrylate (B77674)4-(hydroxymethyl)-2-cyclohexen-1-one (after workup)HighMixture[2]
1-Amino-3-siloxy-butadieneN-phenylmaleimideCycloadductHighHigh endo selectivity[2]
1-Amino-3-siloxy-butadieneDimethyl maleateCycloadductHighPredominantly exo[2]
FuranMethyl acrylate7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate--[3]
Experimental Protocol: Diels-Alder Reaction of 1-Amino-3-siloxy Diene with Methyl Acrylate[2]

This three-step procedure illustrates the synthesis of a functionalized cyclohexenone, a versatile intermediate for substituted cyclohexanes.

Step 1: Diels-Alder Cycloaddition

  • In a flame-dried, nitrogen-flushed round-bottom flask, combine the 1-amino-3-siloxy diene (1.0 equiv) and methyl acrylate (1.1 equiv) in a suitable solvent such as toluene.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude cycloadduct as a mixture of endo and exo diastereomers. This crude product is often used directly in the next step without further purification.

Step 2: Reduction of the Ester

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.0 equiv) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the crude cycloadduct from Step 1 in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

Step 3: Hydrolysis and Elimination to form the Cyclohexenone

  • Dissolve the crude amino alcohol from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the mixture at room temperature for 12-24 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the 4-(hydroxymethyl)-2-cyclohexen-1-one.

Diagrams

Diels_Alder_Workflow Diene 1-Amino-3-siloxy Diene Reaction Diels-Alder Cycloaddition Diene->Reaction Dienophile Methyl Acrylate Dienophile->Reaction Cycloadduct Cycloadduct (endo/exo mixture) Reaction->Cycloadduct Reduction LiAlH4 Reduction Cycloadduct->Reduction AminoAlcohol Amino Alcohol Reduction->AminoAlcohol Hydrolysis Acidic Hydrolysis & Elimination AminoAlcohol->Hydrolysis Product 4-(hydroxymethyl)- 2-cyclohexen-1-one Hydrolysis->Product

Caption: Experimental workflow for the synthesis of a substituted cyclohexenone via Diels-Alder reaction.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring, typically a cyclohexenone.[4][5] This powerful method is widely used in the synthesis of steroids, terpenes, and other complex natural products.[6] Asymmetric variants, often employing chiral catalysts like L-proline, can afford enantiomerically enriched products.[4][7]

Data Presentation
KetoneMichael AcceptorCatalyst/BaseProductYield (%)Enantiomeric Excess (ee, %)Reference
2-MethylcyclohexanoneMethyl Vinyl KetoneSodium Ethoxide4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one60-75N/A[6]
Cyclohexane-1,3-dioneMethyl Vinyl KetoneL-ProlineWieland-Miescher Ketone4976[7]
2-Methyl-1,3-cyclopentanedioneAryl-substituted α,β-unsaturated ketoneBaseTriketone intermediate for Estrone synthesis--[1]
Experimental Protocol: Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone[7]

This protocol describes a one-pot asymmetric synthesis using L-proline as an organocatalyst.

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add L-proline (0.3 equiv).

  • Stir the mixture at room temperature until the proline dissolves.

  • Add methyl vinyl ketone (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-96 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone.

Diagrams

Robinson_Annulation_Mechanism cluster_Michael Michael Addition cluster_Aldol Intramolecular Aldol Condensation Enolate Enolate of Ketone MichaelAdduct 1,5-Diketone Intermediate Enolate->MichaelAdduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->MichaelAdduct IntraEnolate Intramolecular Enolate Formation MichaelAdduct->IntraEnolate AldolAdduct β-Hydroxy Ketone (Aldol Adduct) IntraEnolate->AldolAdduct Cyclization Dehydration Dehydration AldolAdduct->Dehydration Product Cyclohexenone Product Dehydration->Product

Caption: The two-stage mechanism of the Robinson Annulation.

Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.[8] Unlike catalytic hydrogenation, the Birch reduction does not fully saturate the ring.[8] The regioselectivity of the reduction is dependent on the electronic nature of the substituents on the aromatic ring.[9] Subsequent hydrolysis of the resulting enol ethers (from alkoxy-substituted benzenes) provides a route to substituted cyclohexenones.[10]

Data Presentation
Aromatic SubstrateProduct (after hydrolysis)Yield (%)Reference
Anisole (B1667542)2-Cyclohexen-1-one70[10]
4-Methylanisole4-Methyl-2-cyclohexen-1-one80[10]
o-Anisic acid2-Heptyl-2-cyclohexenone (after alkylation)46-59[10]
Experimental Protocol: Birch Reduction of Anisole and Hydrolysis[10][11]

Caution: This reaction involves liquid ammonia, which is a hazardous substance, and alkali metals, which are highly reactive. It must be performed in a well-ventilated fume hood by trained personnel.

Step 1: Birch Reduction

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is obtained.

  • In the dropping funnel, prepare a solution of anisole (1.0 equiv) and a proton source like ethanol (B145695) (2.0 equiv) in anhydrous diethyl ether.

  • Add the anisole/ethanol solution dropwise to the stirring blue solution of sodium in liquid ammonia.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, or until the blue color disappears.

  • Carefully quench the reaction by the slow addition of a solid proton source like ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight in the fume hood.

Step 2: Hydrolysis

  • To the residue from Step 1, add a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1 M H₂SO₄).[11]

  • Stir the mixture vigorously at room temperature for 1-2 hours to hydrolyze the enol ether.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield 2-cyclohexen-1-one.

Diagrams

Birch_Reduction_Workflow Anisole Anisole Reduction Birch Reduction (Na, liq. NH3, EtOH) Anisole->Reduction Diene 1,4-Cyclohexadiene (Enol Ether) Reduction->Diene Hydrolysis Acidic Hydrolysis Diene->Hydrolysis Product 2-Cyclohexen-1-one Hydrolysis->Product

Caption: Workflow for the synthesis of a cyclohexenone via Birch reduction and hydrolysis.

Catalytic Hydrogenation of Arenes

Catalytic hydrogenation is a widely used industrial and laboratory method for the complete saturation of aromatic rings to form substituted cyclohexanes.[12] This reaction typically requires a metal catalyst (e.g., rhodium, ruthenium, palladium, or nickel) and a source of hydrogen gas, often under pressure.[12] The stereochemical outcome of the hydrogenation of substituted benzenes can be influenced by the choice of catalyst and reaction conditions, often leading to a mixture of cis and trans isomers.[13]

Data Presentation
Arene SubstrateCatalystProductDiastereomeric Ratio (cis:trans)Yield (%)Reference
Phenol DerivativesPd/Ctrans-Cyclohexanolstrans-selectiveGood to excellent[13]
Phenol DerivativesRh-based catalystscis-Cyclohexanolscis-selectiveGood to excellent[13]
Functionalized Arenes[Rh(OH)(cod)]₂ / B₂(OH)₄Substituted Cyclohexanes-High[14]
BenzeneRu-based catalystCyclohexene/CyclohexaneSelectivity can be tuned-[15]
Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Functionalized Arene[14]

This method offers a milder and more selective alternative to traditional high-pressure hydrogenation.

  • In a reaction vial, combine the functionalized arene (1.0 equiv), tetrahydroxydiboron (B82485) (B₂(OH)₄, 1.5 equiv), and the rhodium catalyst, [Rh(OH)(cod)]₂ (1-2 mol %).

  • Add a suitable solvent, such as 1,4-dioxane.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the substituted cyclohexane.

Diagrams

Catalytic_Hydrogenation_Pathway Arene Substituted Arene Adsorption Adsorption onto Catalyst Surface Arene->Adsorption Catalyst Metal Catalyst (e.g., Rh, Ru, Pd) Catalyst->Adsorption Hydrogen Hydrogen Source (H2 gas or transfer agent) Hydrogen->Adsorption Hydrogenation Stepwise Hydrogen Addition Adsorption->Hydrogenation Desorption Desorption from Catalyst Surface Hydrogenation->Desorption Product Substituted Cyclohexane Desorption->Product

Caption: Generalized pathway for the catalytic hydrogenation of an arene to a cyclohexane.

References

Handling and disposal procedures for (chloromethyl)cyclohexane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (Chloromethyl)cyclohexane

Scope and Introduction

This document provides detailed protocols and application notes for the safe handling, storage, and disposal of this compound (CAS No. 1072-95-3) in a laboratory environment. The procedures outlined are intended for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with safety regulations. This compound is a flammable liquid and an irritant, necessitating careful management throughout its lifecycle in the lab.[1] It is a colorless, oily liquid used as an intermediate in the production of various chemicals, including pharmaceuticals and rubber processing chemicals.[2][3]

Hazard Identification and Summary

This compound is classified as a hazardous substance.[1] Adherence to safety protocols is mandatory.

  • Physical Hazards: Flammable liquid and vapor (GHS Category 3).[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5][6]

  • Health Hazards: Causes skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2A).[1] It may also cause respiratory irritation (GHS Category 3).[1] Continuous exposure may lead to kidney or liver damage.[2]

  • Environmental Hazards: The substance is considered toxic to aquatic life.[7] Discharge into the environment must be avoided.[7][8][9]

GHS Pictograms:

  • Flame (Flammable)

  • Exclamation Mark (Irritant)

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][7]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₃Cl[1][2][3][10]
Molecular Weight 132.63 g/mol [1][2][3][10]
Appearance Colorless, oily liquid[2][3]
Boiling Point ~160–170.2 °C at 760 mmHg[2][10]
Melting Point 164 °C (Note: This value from one source seems unusually high and may be an error)[2]
Flash Point 52 °C[2]
Density ~0.954 - 1.0 g/cm³[2][10]
Vapor Pressure 1.97 mmHg at 25 °C[2]
Solubility Low water solubility; soluble in organic solvents.[2][3]

Experimental Protocols

Protocol for Safe Handling and Use

This protocol must be followed whenever handling this compound.

4.1 Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

  • Use only non-sparking tools and explosion-proof equipment to prevent ignition.[4][13][14]

  • All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharge.[4][14]

4.2 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles and a face shield.[7]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][11] Always inspect gloves for integrity before use.[7][9]

  • Footwear: Closed-toe shoes are mandatory.[11]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[6][15]

4.3 Handling Procedure:

  • Before starting work, ensure the Safety Data Sheet (SDS) is readily available.[11]

  • Place absorbent, spill-control pads on the work surface inside the fume hood.

  • Ground the container before transferring the chemical.[14]

  • Dispense the required amount slowly to avoid splashing and vapor generation.

  • Keep the container tightly closed when not in use.[5][14][16]

  • Avoid contact with skin, eyes, and clothing.[13] Do not inhale vapors.[17]

  • Wash hands thoroughly with soap and water after handling.[7][11]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Transfer Chemical from Storage to Hood prep3->handle1 handle2 Ground Container Before Dispensing handle1->handle2 handle3 Perform Experiment Within Fume Hood handle2->handle3 handle4 Securely Close Container After Use handle3->handle4 clean1 Transfer Waste to Sealed Container handle4->clean1 clean2 Clean Work Area & Equipment clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Diagram 1: Standard workflow for handling this compound.
Storage Procedures

Proper storage is critical to prevent fire and degradation.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][11][13][18]

  • Keep containers tightly closed and upright to prevent leakage.[8][9][18]

  • Store below eye level in a designated flammable liquids cabinet.[11]

  • Ensure storage is separate from incompatible materials such as strong oxidizing agents.[11]

  • Use secondary containment to mitigate potential spills.[11]

Protocol for Spill and Emergency Response

This protocol details the response to a chemical spill. The individual causing the spill is responsible for cleanup.[15]

6.1 Immediate Actions (All Spills):

  • Immediately alert all personnel in the area and your supervisor.[15]

  • If the spill is large, volatile, or there is a fire risk, evacuate the area immediately.[11][15] Control all sources of ignition.[15][19]

  • If there is a fire or medical emergency, call emergency services.[15]

  • Attend to any contaminated personnel. Remove contaminated clothing and flush affected skin with water for at least 15 minutes.[15]

6.2 Experimental Protocol for a Minor Spill (<100 mL): This procedure should only be performed by trained personnel equipped with the proper PPE.

  • Preparation: Don all required PPE as described in section 4.2, including respiratory protection if necessary.[15]

  • Containment: Confine the spill by surrounding the area with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[13][18][19] Prevent the spill from entering drains.[7][8][9][17]

  • Absorption: Cover the spill with the absorbent material, starting from the outside and working inwards to minimize vapor release.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[4][13][19]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal the waste container, label it as "Hazardous Waste: this compound contaminated debris," and follow the disposal protocol in Section 7.0.

  • Restock: Restock the spill kit materials used.[15]

G cluster_major Major Spill Response cluster_minor Minor Spill Cleanup start Spill Detected decision Is spill >100mL or uncontained? start->decision major1 Alert Everyone & Control Ignition Sources decision->major1 Yes minor1 Alert Area Occupants decision->minor1 No major2 Evacuate Area major1->major2 major3 Call Emergency Response (EHS) major2->major3 end Area is Safe major3->end minor2 Don Full PPE minor1->minor2 minor3 Contain & Absorb Spill (Use inert material) minor2->minor3 minor4 Collect Waste into Sealed Container minor3->minor4 minor5 Decontaminate Area minor4->minor5 minor5->end

Diagram 2: Logical flow for responding to a this compound spill.
Waste Disposal Procedures

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6][9][16]

  • Waste Collection: Collect all waste containing this compound, including contaminated materials from spills, in a designated, properly labeled, and sealable hazardous waste container.[9] Do not mix with other waste streams.[8][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from normal operations and with secondary containment.

  • Disposal: Arrange for pickup by a licensed professional waste disposal service or the institution's Environmental Health and Safety (EHS) department.[7][9] Do not pour this compound down the drain.[7][8][17]

G cluster_lab Laboratory cluster_storage Temporary Storage cluster_disposal Final Disposal gen Waste Generation (e.g., leftover reagent, contaminated wipes) collect Collect in Designated Waste Container gen->collect label Label Container with Contents & Hazards collect->label seal Securely Seal Container label->seal store Move to Satellite Accumulation Area seal->store request Request Pickup from EHS / Licensed Vendor store->request dispose Transport to Approved Waste Facility request->dispose

Diagram 3: Waste disposal pathway for this compound.

References

Application Notes & Protocols: (Chloromethyl)cyclohexane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Chloromethyl)cyclohexane is a valuable alkyl halide that serves as a versatile building block in organic synthesis. Its utility lies in its ability to introduce the cyclohexylmethyl moiety into a wide range of molecular architectures. This functional group is a common structural motif found in numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The reactivity of this compound is primarily dictated by the chloromethyl group, which acts as an effective electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating reactions with a diverse array of nucleophiles.[1] This document provides an overview of its synthesis and key applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

This compound can be synthesized via several established methods. The most common routes involve the chlorination of a pre-existing cyclohexane (B81311) derivative.

Synthetic Pathways:

  • From Cyclohexylmethanol: Treatment of cyclohexylmethanol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) provides a direct route to this compound.[4]

  • Chloromethylation of Cyclohexane: This method involves the reaction of cyclohexane with formaldehyde (B43269) and hydrochloric acid, typically in the presence of a Lewis acid catalyst like zinc chloride.[4]

Synthesis_Pathways cluster_0 Synthesis of this compound A Cyclohexylmethanol B This compound A->B SOCl₂ or PCl₃ C Cyclohexane C->B HCHO, HCl, ZnCl₂ SN2_Workflow cluster_workflow General S(_N)2 Reaction Workflow start Start reactants This compound + Nucleophile (e.g., NaOH) start->reactants solvent Add appropriate solvent (e.g., Acetone, DMSO) reactants->solvent reaction Heat reaction mixture (if necessary) solvent->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup (e.g., add H₂O, extract with ether) monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product (e.g., Cyclohexylmethanol) purify->product Grignard_Reaction cluster_grignard Grignard Reagent Formation and Reaction A This compound B Cyclohexylmethyl- magnesium chloride A->B Mg, Dry Ether/THF D Tertiary or Secondary Alcohol B->D 1. Add Electrophile (C) B->D 2. H₃O⁺ Workup C Electrophile (e.g., Ketone, Aldehyde) Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product R1X R¹-X (this compound) R1X->OA R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->TM Base Base Base->TM

References

Troubleshooting & Optimization

Technical Support Center: Purification of (Chloromethyl)cyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (chloromethyl)cyclohexane by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of distillation for purifying this compound?

A1: Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method for its purification.[1][2] This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition of the compound.[1] Simple distillation at atmospheric pressure can be used if the compound is only slightly impure and the contaminants are non-volatile. For separating this compound from impurities with close boiling points, fractional distillation under vacuum is recommended.

Q2: What are the expected boiling points of this compound at different pressures?

A2: The boiling point of this compound is significantly dependent on the pressure. The following table summarizes the observed and estimated boiling points at various pressures.

Pressure (Torr)Boiling Point (°C)Source/Method
760170.2[3]
1954-55[4]
1040-42Estimated
5078-80Estimated
10098-100Estimated

Q3: What are common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials such as cyclohexanemethanol, residual solvents like dichloromethane (B109758) or tetrachloromethane, and byproducts from the synthesis, such as dicyclohexylmethane (B1201802) or other chlorinated species.[3] The nature and amount of impurities will depend on the synthetic route used to prepare the this compound.

Q4: Can this compound form azeotropes?

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound.

Problem 1: Bumping or Unstable Boiling

  • Symptom: The liquid in the distillation flask boils violently and erratically.

  • Possible Causes:

    • Insufficient or inactive boiling chips/stir bar.

    • Heating the flask too rapidly.

    • Presence of volatile impurities.

  • Solutions:

    • Ensure fresh boiling chips or a functioning magnetic stir bar are used.

    • Apply heat gradually to the distillation flask.

    • If volatile impurities are present, consider a preliminary distillation at a lower temperature or atmospheric pressure to remove them before the main vacuum distillation.

Problem 2: Product is Not Distilling at the Expected Temperature

  • Symptom: The temperature at the distillation head is significantly different from the expected boiling point at the given pressure.

  • Possible Causes:

    • Inaccurate pressure reading.

    • Leaks in the distillation apparatus.

    • Thermometer bulb is not positioned correctly.

    • The product is impure.

  • Solutions:

    • Calibrate your vacuum gauge or use a reliable manometer.

    • Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.

    • Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.

    • Consider the presence of impurities that may alter the boiling point. A preliminary purification step might be necessary.

Problem 3: Low Yield of Purified Product

  • Symptom: The amount of collected distillate is significantly lower than expected.

  • Possible Causes:

    • Leaks in the apparatus leading to loss of vapor.

    • Decomposition of the product at the distillation temperature.

    • Hold-up in the distillation column, especially with fractional distillation.

    • Inefficient condensation.

  • Solutions:

    • Thoroughly check for and seal any leaks in the system.

    • Use vacuum distillation to lower the boiling temperature and prevent decomposition.[1]

    • Insulate the distillation column to minimize heat loss and ensure a smooth passage of vapor.

    • Ensure a sufficient flow of cold coolant through the condenser.

Problem 4: Product is Contaminated with Impurities

  • Symptom: The collected distillate is not pure, as determined by analytical methods (e.g., GC, NMR).

  • Possible Causes:

    • Distillation rate is too fast.

    • Inefficient fractional distillation column (if used).

    • Bumping of the liquid in the distillation flask, carrying non-volatile impurities into the condenser.

  • Solutions:

    • Distill at a slow and steady rate (typically 1-2 drops per second).

    • For fractional distillation, use a column with a higher number of theoretical plates and ensure it is properly packed and insulated.

    • Control the heating to prevent bumping. The use of a Claisen adapter can also help to prevent the carryover of splashed liquid.[2]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter (recommended)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask (e.g., a cow-type adapter with multiple receiving flasks)

  • Vacuum adapter

  • Vacuum pump or water aspirator

  • Vacuum gauge or manometer

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Use a Claisen adapter to provide an extra neck for a capillary leak or to minimize bumping.[2]

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin to evacuate the system slowly. A hissing sound indicates a leak which must be sealed.[2]

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

    • Observe the distillation. The liquid should boil smoothly, and a condensation ring should slowly rise up the distillation head.

    • Record the temperature range over which the main fraction distills, along with the pressure.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Change receiving flasks to collect the pure this compound fraction at a constant temperature and pressure.

    • Stop the distillation when only a small amount of residue remains in the flask or when the temperature starts to drop or rise significantly.

  • Shutdown:

    • Turn off the heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.[2]

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable container.

Troubleshooting Workflow

TroubleshootingWorkflow start Distillation Problem Observed check_pressure Check System Pressure Is it stable and at the target value? start->check_pressure check_temp Check Distillation Temperature Is it as expected for the pressure? check_pressure->check_temp Yes leak Leak in the System check_pressure->leak No check_boiling Observe Boiling Is it smooth or bumping? check_temp->check_boiling Yes thermometer Improper Thermometer Placement check_temp->thermometer No check_yield Low Product Yield? check_boiling->check_yield Smooth bumping Bumping/Unstable Boiling check_boiling->bumping Bumping check_purity Poor Product Purity? check_yield->check_purity No decomposition Product Decomposition check_yield->decomposition Yes fast_distillation Distillation Rate Too Fast check_purity->fast_distillation Yes inefficient_column Inefficient Fractionation check_purity->inefficient_column Yes, with fractional distillation end Problem Resolved check_purity->end No seal_joints Action: Check and re-grease all joints. Inspect tubing for cracks. leak->seal_joints seal_joints->check_pressure adjust_thermometer Action: Reposition thermometer bulb. thermometer->adjust_thermometer adjust_thermometer->check_temp add_boiling_aids Action: Add fresh boiling chips/stir bar. Reduce heating rate. bumping->add_boiling_aids add_boiling_aids->check_boiling lower_pressure Action: Lower distillation pressure to reduce boiling temperature. decomposition->lower_pressure lower_pressure->end slow_distillation Action: Reduce heating to slow down the distillation rate. fast_distillation->slow_distillation slow_distillation->end improve_column Action: Use a more efficient column. Ensure proper insulation. inefficient_column->improve_column improve_column->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Optimizing temperature for (chloromethyl)cyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving (chloromethyl)cyclohexane, with a specific focus on temperature control.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a versatile reagent that primarily undergoes nucleophilic substitution and elimination reactions.[1] The specific pathway is heavily influenced by reaction conditions.

  • Substitution Reactions (S_N1 and S_N2): The chlorine atom is replaced by a nucleophile.[1] Given that this compound is a primary alkyl halide, the S_N2 mechanism is generally favored over S_N1.

  • Elimination Reactions (E1 and E2): These reactions lead to the formation of cyclohexene (B86901) derivatives.[1] E1 reactions are unlikely for primary alkyl halides; therefore, the E2 mechanism is the more probable elimination pathway, especially in the presence of a strong base.[2]

  • Grignard Reagent Formation: It can be used to form a Grignard reagent, (cyclohexylmethyl)magnesium chloride, which is a potent nucleophile for carbon-carbon bond formation.

Q2: How does temperature generally influence the competition between substitution and elimination reactions?

Temperature is a critical parameter in determining the product distribution between substitution and elimination. Higher temperatures provide the necessary activation energy for elimination reactions, which are often entropically favored. Consequently, increasing the reaction temperature typically increases the proportion of the elimination product at the expense of the substitution product. For optimal yield of the substitution product, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: I am observing a low yield of my desired substitution product. Could the reaction temperature be the issue?

Yes, an incorrect temperature is a common cause of low yields in substitution reactions.

  • If the temperature is too high, you may be promoting the competing E2 elimination reaction, especially if a strong or bulky base is used.[3]

  • If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within your allotted timeframe. Gentle heating might be necessary, but this must be carefully optimized.[4]

Q4: What are common side products in reactions with this compound, and how can temperature control help minimize them?

The most common side product is the elimination product (methylenecyclohexane or 1-methylcyclohexene) resulting from an E2 reaction.[2] In the context of chloromethylation reactions to synthesize related compounds, excessively high temperatures can lead to charring and the formation of diarylmethane-type byproducts.[5] Maintaining the recommended temperature range is crucial to minimize these side reactions. For instance, in many chloromethylation procedures, a temperature range of 50-60°C is preferred to balance reaction speed with product purity.[5]

Section 2: Troubleshooting Guides

Problem: High Yield of Elimination Product, Low Yield of Substitution Product

This is the most common challenge. The following decision tree can help diagnose the issue.

G start Problem: High Elimination, Low Substitution temp_check Is the reaction temperature elevated (e.g., > 50°C)? start->temp_check base_check Are you using a strong or sterically hindered base (e.g., t-BuOK)? temp_check->base_check No lower_temp Solution: Lower the temperature. Run at room temp or 0°C. temp_check->lower_temp Yes change_base Solution: Use a weaker, less hindered nucleophile/base (e.g., NaOH, CH3COO-). base_check->change_base Yes consider_both Action: Lower temperature AND re-evaluate base choice. base_check->consider_both No (Re-evaluate conditions) G cluster_reaction Reaction Phase cluster_workup Workup & Purification reagent_add 1. Reagent Addition (Nucleophile/Base) temp_control 2. Temperature Control (Heating/Cooling) reagent_add->temp_control monitoring 3. Reaction Monitoring (TLC/GC-MS) temp_control->monitoring quench 4. Quenching monitoring->quench extract 5. Extraction quench->extract purify 6. Purification (Chromatography/Distillation) extract->purify analysis Product Analysis (NMR, MS) purify->analysis setup Apparatus Setup (Inert Atmosphere if needed) setup->reagent_add G start This compound sn2_product Substitution Product (S_N2) start->sn2_product Low Temp Weak Base/ Good Nucleophile e2_product Elimination Product (E2) start->e2_product High Temp Strong/Bulky Base

References

Preventing elimination byproducts in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing elimination byproducts in nucleophilic substitution experiments.

Troubleshooting Guides

Issue: Significant Formation of Alkene Byproduct Detected

Q1: My reaction is producing a substantial amount of an alkene byproduct alongside my desired substitution product. What are the likely causes and how can I favor substitution?

A1: The formation of an alkene byproduct indicates a competing elimination reaction (typically E2 or E1) is occurring.[1] Several factors influence the competition between substitution and elimination.[2][3] To favor nucleophilic substitution, consider the following adjustments:

  • Substrate Structure: The structure of your alkyl halide is a critical determinant.[2][4]

    • Primary Alkyl Halides (1°): Generally favor SN2 reactions. Elimination (E2) is usually a minor pathway unless a sterically hindered (bulky) base is used.[2][4][5]

    • Secondary Alkyl Halides (2°): Are prone to both SN2 and E2 reactions, making them challenging to control. The choice of base/nucleophile and solvent becomes crucial.[2]

    • Tertiary Alkyl Halides (3°): Predominantly undergo E2 reactions with strong bases and SN1/E1 reactions with weak, non-basic nucleophiles in protic solvents. SN2 reactions are not possible due to steric hindrance.[2][4][5]

  • Nucleophile/Base Properties: The nature of your nucleophile is a key factor you can control.

    • Basicity: Strong, non-bulky bases that are also good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) will favor SN2 over E2 for primary and secondary substrates.[2] Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide) will strongly favor E2 elimination.[5]

    • Steric Hindrance: Using a bulky base will favor elimination, as it will more readily abstract a proton from the periphery of the substrate rather than attacking the sterically hindered electrophilic carbon.[5]

  • Solvent Choice: The solvent plays a crucial role in the reaction pathway.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents favor SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[6]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents favor SN1 and E1 reactions by stabilizing the carbocation intermediate. They can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus disfavoring SN2.[6]

  • Temperature: Higher temperatures generally favor elimination over substitution.[7] Elimination reactions often have a higher activation energy and are more entropically favored. Therefore, running the reaction at a lower temperature can significantly increase the yield of the substitution product.

Logical Workflow for Troubleshooting Elimination Byproducts

G start High Elimination Byproduct Observed substrate Analyze Substrate Structure start->substrate nucleophile Evaluate Nucleophile/Base start->nucleophile solvent Assess Solvent start->solvent temperature Check Temperature start->temperature primary Primary (1°) substrate->primary secondary Secondary (2°) substrate->secondary tertiary Tertiary (3°) substrate->tertiary solution5 Consider alternative synthetic route if substrate is tertiary. tertiary->solution5 High E2/E1 Likelihood strong_non_bulky Strong, Non-bulky Base? nucleophile->strong_non_bulky strong_bulky Strong, Bulky Base? nucleophile->strong_bulky weak_base Weak Base/Good Nucleophile? nucleophile->weak_base solution2 Use a good nucleophile that is a weak base (e.g., I-, Br-, RS-). strong_non_bulky->solution2 Yes solution1 Use a less bulky base. strong_bulky->solution1 Yes solution3 Switch to a polar aprotic solvent (DMSO, DMF). weak_base->solution3 No, consider solvent aprotic Polar Aprotic? solvent->aprotic protic Polar Protic? solvent->protic aprotic->temperature No, favors SN2 protic->solution3 Yes, favors E1/SN1 high_temp High Temperature? temperature->high_temp solution4 Lower the reaction temperature. high_temp->solution4 Yes

Troubleshooting workflow for minimizing elimination byproducts.

Frequently Asked Questions (FAQs)

Q2: I am working with a secondary alkyl halide and getting a mixture of substitution and elimination products. How can I selectively obtain the substitution product?

A2: Secondary alkyl halides are particularly susceptible to both SN2 and E2 pathways.[2] To favor the SN2 product, you should use a good nucleophile that is a weak base, such as iodide (I⁻), bromide (Br⁻), azide (B81097) (N₃⁻), or a thiol (RS⁻). Additionally, employing a polar aprotic solvent like DMSO or DMF will enhance the nucleophilicity of your reagent and favor the SN2 mechanism. It is also advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: Is it ever possible to get a substitution product from a tertiary alkyl halide?

A3: While SN2 reactions are not possible with tertiary alkyl halides due to steric hindrance, SN1 reactions can occur.[2][4] To achieve this, you must use a weak, non-basic nucleophile in a polar protic solvent (e.g., solvolysis in ethanol (B145695) or water). However, the SN1 pathway is almost always accompanied by a competing E1 elimination reaction.[2][4] Therefore, obtaining a pure substitution product from a tertiary halide is very challenging, and a mixture of substitution and elimination products is typically expected.

Q4: My reaction is not proceeding to completion, and I'm left with unreacted starting material. What could be the issue?

A4: If your reaction is stalling, several factors could be at play:

  • Poor Leaving Group: The leaving group might not be sufficiently reactive. Consider converting an alcohol to a tosylate or mesylate to improve its leaving group ability.

  • Inactive Nucleophile: Your nucleophile may have degraded or been deactivated. Ensure it is pure and handled under appropriate conditions (e.g., anhydrous conditions for strongly basic nucleophiles).

  • Insufficient Temperature: While high temperatures favor elimination, the reaction may require a certain amount of thermal energy to overcome the activation barrier. If you are running the reaction at a very low temperature to suppress elimination, you may need to incrementally increase it or allow for a longer reaction time.

  • Reversible Reaction: If the reaction is reversible, consider strategies to drive the equilibrium towards the products, such as removing a byproduct as it forms.

Data Presentation

The following table summarizes the approximate product distribution for the reaction of various alkyl bromides with sodium ethoxide in ethanol, a common scenario where substitution and elimination compete.

SubstrateTypeSubstitution (SN2) Product (%)Elimination (E2) Product (%)
1-Bromobutane (B133212)Primary (1°)~90%~10%
2-BromobutaneSecondary (2°)~20%~80% (mixture of 1-butene, cis-2-butene, and trans-2-butene)[8][9][10]
2-Bromo-2-methylpropaneTertiary (3°)<1% (SN1 may occur but is very minor)>99%

Experimental Protocols

Protocol 1: Synthesis of 1-Butoxybutane via SN2 Reaction

This protocol is designed to favor the SN2 pathway by using a primary alkyl halide and a strong, non-bulky nucleophile in a polar aprotic solvent.

Materials:

  • 1-Bromobutane

  • Sodium butoxide

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add sodium butoxide (1.1 equivalents) and 40 mL of anhydrous DMSO.

  • Stir the mixture at room temperature until the sodium butoxide is fully dissolved.

  • Slowly add 1-bromobutane (1.0 equivalent) to the stirring solution via syringe.

  • Heat the reaction mixture to 50°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-butoxybutane.

  • Purify the product by distillation if necessary.

Protocol 2: Analysis of Substitution and Elimination Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying the ratio of substitution and elimination products.

Sample Preparation:

  • At the completion of the reaction, carefully quench the reaction mixture as appropriate (e.g., by adding a small amount of water or a saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the products into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water and brine to remove any inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the solution to remove the drying agent.

  • Prepare a dilute sample of the crude product mixture in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane (B109758) or hexane).

GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for separating isomeric alkenes and the substitution product.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Oven Program: A temperature gradient program is typically used to ensure good separation of all components. An example program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Maintain 200°C for 5 minutes.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peaks corresponding to the substitution product and the different alkene isomers based on their retention times and mass spectra.

    • Integrate the peak areas for each identified product.

    • The ratio of the products can be determined by comparing the integrated peak areas. For more accurate quantification, response factors for each compound should be determined using standard samples.

Decision Pathway for Reaction Mechanism

G start Start: Analyze Reactants and Conditions substrate Substrate Type? start->substrate primary Primary (1°) substrate->primary secondary Secondary (2°) substrate->secondary tertiary Tertiary (3°) substrate->tertiary nucleophile Nucleophile/Base Strength? primary->nucleophile sn2 SN2 is Major primary->sn2 with non-bulky strong base secondary->nucleophile sn1_e1 SN1/E1 Mixture secondary->sn1_e1 with weak base in protic solvent tertiary->nucleophile e2 E2 is Major tertiary->e2 with strong base tertiary->sn1_e1 with weak base strong_base Strong Base nucleophile->strong_base weak_base Weak Base/Good Nucleophile nucleophile->weak_base bulky_base Bulky Base? strong_base->bulky_base weak_base->sn2 for 1° sn2_e2 SN2/E2 Mixture weak_base->sn2_e2 for 2° bulky_base->e2 Yes bulky_base->sn2_e2 No (for 2°)

References

Technical Support Center: Troubleshooting Low Conversion Rates with (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving (chloromethyl)cyclohexane. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using this compound?

Low conversion rates with this compound typically stem from a few key factors:

  • Competition from Elimination Reactions (E2): this compound is a primary alkyl halide, which is susceptible to both substitution (SN2) and elimination (E2) reactions. The use of strong, sterically hindered bases, or high reaction temperatures can favor the E2 pathway, leading to the formation of methylenecyclohexane (B74748) as a byproduct instead of the desired substitution product.[1][2]

  • Sub-optimal Reaction Conditions: Factors such as incorrect solvent choice, inappropriate reaction temperature, or improper concentration of reactants can significantly hinder the reaction rate.[3]

  • Reagent Purity: The purity of this compound, the nucleophile/base, and the solvent is crucial. Contaminants can interfere with the reaction, leading to lower yields.

  • Steric Hindrance: While this compound itself is not excessively bulky, a sterically hindered nucleophile can slow down the desired SN2 reaction, allowing the competing E2 reaction to become more prominent.[1]

Q2: How do I know if an elimination (E2) side reaction is the cause of my low yield?

The presence of an unexpected alkene byproduct is a strong indicator of a competing E2 reaction. For reactions with this compound, the primary elimination product would be methylenecyclohexane. You can detect this byproduct using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: Can the choice of solvent impact my conversion rate?

Absolutely. The solvent plays a critical role in stabilizing the transition state of the reaction.

  • For SN2 reactions , which are generally desired with primary alkyl halides like this compound, polar aprotic solvents are typically preferred. These solvents, such as DMSO, DMF, or acetone, can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[4][5]

  • Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity and slowing down the SN2 reaction rate.[6] These solvents can also favor SN1 and E1 reactions, although these are less common for primary alkyl halides.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Potential Cause & Solution Table

Potential Cause Recommended Solution
Competing E2 Elimination Use a less sterically hindered and/or weaker base. For Williamson ether synthesis, ensure the alcohol is fully deprotonated with a strong base like NaH, but avoid bulky bases like potassium tert-butoxide if possible.[1] Lowering the reaction temperature can also favor the SN2 pathway.[7]
Poor Nucleophile Ensure your nucleophile is sufficiently strong for an SN2 reaction. If using a neutral nucleophile (e.g., an alcohol), deprotonate it first with a suitable base to form the more reactive alkoxide.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of your reagent.[4][5]
Low Reaction Temperature While high temperatures can favor elimination, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature while monitoring for the formation of elimination byproducts.
Impure Reagents Purify the this compound, nucleophile, and solvent before use. Water is a common impurity that can quench strong bases and alkoxides.

Troubleshooting Workflow: Low Yield in Nucleophilic Substitution

LowYield_SN2 start Low Conversion Rate check_byproducts Analyze crude reaction mixture for byproducts (GC-MS, NMR) start->check_byproducts elimination_product Elimination Product (Methylenecyclohexane) Detected? check_byproducts->elimination_product no_elimination No Significant Elimination Product elimination_product->no_elimination No change_base Use a less sterically hindered base Lower reaction temperature elimination_product->change_base Yes optimize_conditions Optimize Reaction Conditions no_elimination->optimize_conditions change_solvent Switch to a polar aprotic solvent (DMF, DMSO) optimize_conditions->change_solvent increase_temp Gradually increase temperature optimize_conditions->increase_temp check_purity Check Reagent Purity optimize_conditions->check_purity end Improved Conversion change_base->end change_solvent->end increase_temp->end purify Purify this compound, nucleophile, and solvent check_purity->purify purify->end

Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.

Issue 2: Failure to Form a Grignard Reagent

Potential Cause & Solution Table

Potential Cause Recommended Solution
Presence of Water All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents (e.g., diethyl ether, THF). Even trace amounts of water will quench the Grignard reagent.[8]
Inactive Magnesium Surface Use fresh magnesium turnings. If the magnesium is old, it may have an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] Vigorous stirring can also help expose a fresh surface.
Slow Initiation A small amount of the this compound solution can be added initially and the mixture gently warmed to initiate the reaction. Once initiated (indicated by bubbling or a color change), the rest of the solution should be added dropwise.[9]
Impure this compound Impurities in the alkyl halide can inhibit the reaction. Purify the this compound by distillation before use.

Troubleshooting Workflow: Grignard Reaction Failure

Grignard_Failure start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Dry glassware, anhydrous solvent) start->check_anhydrous not_anhydrous Re-dry all equipment and use fresh anhydrous solvent check_anhydrous->not_anhydrous No check_mg Check Magnesium Activity check_anhydrous->check_mg Yes not_anhydrous->start activate_mg Activate Magnesium (Iodine crystal, 1,2-dibromoethane, stirring) check_mg->activate_mg Inactive check_initiation Check Initiation Procedure check_mg->check_initiation Active end Successful Grignard Formation activate_mg->end optimize_initiation Optimize Initiation (Gentle heating, dropwise addition) check_initiation->optimize_initiation Sub-optimal check_halide_purity Check Purity of this compound check_initiation->check_halide_purity Optimal optimize_initiation->end purify_halide Purify this compound by distillation check_halide_purity->purify_halide Impure purify_halide->end

Caption: Troubleshooting workflow for Grignard reaction failure.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of cyclohexylmethyl ethyl ether as an example.

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanol (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: Cool the resulting sodium ethoxide solution back to 0 °C. Add this compound (1.2 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Grignard Reagent Formation and Reaction

This protocol describes the formation of cyclohexylmethylmagnesium chloride and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.[9]

  • Add enough anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.[9]

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[9]

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on SN2 vs. E2 Pathways for Primary Alkyl Halides

Parameter Condition Favoring SN2 (Higher Conversion) Condition Favoring E2 (Lower Conversion of Desired Product) Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻, RS⁻, RO⁻ from a primary alcohol)Strong, sterically hindered base (e.g., potassium tert-butoxide, LDA)[1][11]Bulky bases sterically hinder the backside attack required for SN2, making proton abstraction for E2 more favorable.
Temperature Lower to moderate temperaturesHigher temperatures[7]Elimination reactions have a higher activation energy and are more entropically favored, thus being promoted by heat.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[4][5]Less of a direct determining factor than the base, but protic solvents can decrease SN2 rate.Polar aprotic solvents enhance nucleophilicity by poorly solvating the nucleophile's anion.
Substrate Primary alkyl halide (like this compound)Tertiary > Secondary > Primary alkyl halideIncreased substitution on the carbon bearing the leaving group increases steric hindrance for SN2 and stabilizes the alkene product of E2.[12]

References

Technical Support Center: Catalyst Selection for Reactions Involving (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (chloromethyl)cyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Friedel-Crafts Alkylation of Arenes with this compound

Friedel-Crafts alkylation is a primary method for forming a carbon-carbon bond between an aromatic ring and the cyclohexylmethyl group. The most common catalyst for this reaction is a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Friedel-Crafts alkylation of benzene (B151609) with this compound?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this reaction.[1][2][3] Ferric chloride (FeCl₃) can also be used.[1] The catalyst facilitates the formation of a carbocation electrophile that then attacks the aromatic ring.[1][2][4]

Q2: Why is my Friedel-Crafts alkylation reaction failing or giving a low yield?

A2: There are several potential reasons for a low or no yield in a Friedel-Crafts alkylation reaction:

  • Inactive Catalyst: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.[1][5]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, which can prevent the reaction from occurring.[1][6]

  • Insufficiently Reactive Alkylating Agent: While this compound is a primary alkyl halide, the formation of the primary carbocation is not favorable. The reaction likely proceeds through a complex between the alkyl halide and the Lewis acid.[1]

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions.[5]

Q3: I am observing the formation of multiple products in my reaction. What is happening?

A3: The formation of multiple products can be attributed to two main issues:

  • Polyalkylation: The initial product, (cyclohexylmethyl)benzene, is more reactive than benzene itself. This can lead to the addition of multiple cyclohexylmethyl groups to the aromatic ring. To minimize this, a large excess of the aromatic substrate should be used.[6]

  • Carbocation Rearrangement: Although less common with primary halides like this compound, rearrangement of the intermediate carbocation to a more stable form can occur, leading to isomeric products.[1][7]

Troubleshooting Guide
Problem Possible Cause Solution
Low or No Product Yield Inactive catalyst (hydrated AlCl₃).Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Deactivated aromatic substrate.Use an aromatic substrate without strongly deactivating groups.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[5]
Formation of Multiple Isomers Carbocation rearrangement.Consider performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkylbenzene without rearrangement.[1]
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to favor the reaction with the starting material.[6]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.Control the rate of addition of this compound or the catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound

Materials:

  • This compound

  • Anhydrous Benzene (in large excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (solvent)

  • Ice-water bath

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

Procedure:

  • Set up the reaction apparatus, ensuring all glassware is thoroughly dried and under an inert atmosphere.

  • In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a large excess of anhydrous benzene and add it to the dropping funnel.

  • Add the this compound/benzene solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Workflow Diagram

Friedel_Crafts_Workflow start Start setup Setup Anhydrous Reaction (Flame-dried glassware, inert atm) start->setup catalyst Suspend AlCl3 in DCM Cool to 0 C setup->catalyst addition Dropwise addition of This compound in excess Benzene catalyst->addition reaction Stir at 0 C, then warm to RT addition->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with Ice/HCl monitoring->workup Reaction Complete extraction Separate and wash organic layer workup->extraction purification Dry and Purify extraction->purification end End purification->end Grignard_Initiation start Reaction Setup: Anhydrous Conditions, Inert Atmosphere add_reagents Add Mg turnings, Iodine crystal, and some solvent start->add_reagents add_alkyl_halide Add a small amount of This compound solution add_reagents->add_alkyl_halide check_initiation Does the reaction start? (Color fades, refluxing) add_alkyl_halide->check_initiation success Continue dropwise addition of alkyl halide check_initiation->success Yes troubleshoot Troubleshooting check_initiation->troubleshoot No warm Gently warm the flask troubleshoot->warm crush_mg Crush Mg turnings with a glass rod troubleshoot->crush_mg add_dbe Add a few drops of 1,2-dibromoethane troubleshoot->add_dbe warm->check_initiation crush_mg->check_initiation add_dbe->check_initiation Substitution_Logic start Desired Product? alcohol Cyclohexylmethanol start->alcohol Alcohol azide Cyclohexylmethyl azide start->azide Azide nitrile (Cyclohexylmethyl)acetonitrile start->nitrile Nitrile thiol Cyclohexylmethanethiol start->thiol Thiol reagent_alcohol Use NaOH in Ethanol/Water alcohol->reagent_alcohol reagent_azide Use NaN3 with a Phase-Transfer Catalyst azide->reagent_azide reagent_nitrile Use KCN in a Polar Aprotic Solvent nitrile->reagent_nitrile reagent_thiol Use NaSH or NaSCH3 in a Polar Solvent thiol->reagent_thiol

References

Technical Support Center: Managing Moisture Sensitivity in (Chloromethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully managing the challenges associated with the moisture sensitivity of (chloromethyl)cyclohexane in chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical reactions?

This compound is an alkyl halide commonly used in organic synthesis. Its primary role is as an alkylating agent, where the cyclohexylmethyl group is introduced into a target molecule. This is achieved through nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.[1] It is frequently used in reactions such as Friedel-Crafts alkylations and the formation of Grignard reagents.[2][3]

Q2: Why is moisture a concern when using this compound?

Like many alkyl halides, this compound is susceptible to hydrolysis, a reaction with water that can significantly impact the desired chemical transformation.[4][5] Moisture can consume the starting material, react with intermediates, or deactivate catalysts, leading to reduced yields and the formation of unwanted byproducts.[6][7] Reactions that utilize highly reactive species, such as Grignard reagents or strong Lewis acids for Friedel-Crafts alkylations, are particularly sensitive to moisture.[3][8][9]

Q3: What is the primary side reaction of this compound with water?

In the presence of water, this compound can undergo hydrolysis to form cyclohexylmethanol and hydrochloric acid.[4][10] This reaction consumes the starting material, reducing the overall yield of the desired product.

Q4: What are the common signs of moisture contamination in a reaction?

Signs of moisture contamination can include:

  • Low or no product yield: The starting material may have been consumed by hydrolysis.[6]

  • Formation of unexpected byproducts: The presence of cyclohexylmethanol or other water-related side products may be observed through analytical techniques like TLC, GC-MS, or NMR.

  • Inconsistent results: Reproducibility issues between batches can often be traced back to varying levels of moisture.[11]

  • Failure of reaction initiation: For reactions like Grignard formation, even trace amounts of water can passivate the surface of the magnesium metal, preventing the reaction from starting.[8]

Q5: How should this compound and other moisture-sensitive reagents be stored and handled?

To maintain their integrity, this compound and other moisture-sensitive reagents should be stored in a dry, cool, and well-ventilated place in tightly sealed containers.[12][13] Handling should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[14][15] Many suppliers package such reagents in bottles with septa to allow for transfer via syringe under inert gas.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reagent Decomposition: this compound or other reagents may have hydrolyzed due to moisture.[6]Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[14][15]• Check Reagent Quality: If possible, test the purity of the starting material before use.
Incomplete Reaction: Moisture can interfere with catalysts or reactive intermediates, stalling the reaction.[6]Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials.[6]• Optimize Conditions: If the reaction has stalled, ensure all components are anhydrous before considering temperature adjustments.
Formation of Cyclohexylmethanol as a Side Product Hydrolysis: Direct reaction of this compound with water present in the reaction mixture.Improve Drying Techniques: Re-evaluate solvent and glassware drying protocols. Ensure inert atmosphere is maintained throughout the entire process, including workup.[17][18]
Reaction Fails to Initiate (e.g., Grignard Formation) Passive Metal Surface: Trace moisture can create an oxide or hydroxide (B78521) layer on magnesium turnings, preventing the reaction.[8]Activate Magnesium: Use a crystal of iodine or gently heat the flask to initiate the reaction. Crushing a piece of magnesium can also expose a fresh surface.[8]• Strictly Anhydrous Setup: Flame-dry all glassware under vacuum and assemble while hot, allowing it to cool under a stream of inert gas.[19]
Inconsistent Results Between Batches Variable Moisture Content: Inconsistent drying of solvents, reagents, or apparatus.Standardize Protocols: Implement and strictly follow standardized procedures for drying all components of the reaction.[17][20]• Use a Glove Box: For highly sensitive reactions, using a glove box provides a more controlled environment than a Schlenk line or balloon setup.[6]

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for several hours or flame-dry under vacuum. Add a magnetic stir bar to the flask before drying.[7][14]

  • Assembly: Assemble the apparatus while it is still hot and immediately seal the system with rubber septa. Clamp the flask securely.[18]

  • Purging the System: Fill a balloon with nitrogen or argon. Insert the needle from the gas-filled balloon through the septum of the reaction flask. Insert a second "outlet" needle to allow for the displacement of air.[21]

  • Establishing Inert Atmosphere: Allow the inert gas to flush the flask for 5-10 minutes. The inert gas, being dry, will displace the moist air inside the flask.[14]

  • Positive Pressure: Remove the outlet needle first. The balloon will maintain a slight positive pressure, preventing air from entering the system. The flask is now ready for the addition of dry solvents and reagents via syringe.[14][22]

Protocol 2: General Solvent Drying Procedures

Properly dried solvents are critical for the success of moisture-sensitive reactions. The choice of drying agent depends on the solvent being used.

SolventRecommended Drying Method(s)Reference(s)
Tetrahydrofuran (THF) Distill from sodium-benzophenone ketyl (deep blue/purple color indicates dryness).[20]
Dichloromethane (DCM) Pre-dry over calcium hydride, then distill from fresh calcium hydride.[20]
Diethyl Ether Distill from sodium-benzophenone ketyl.[20]
Acetonitrile (MeCN) Pre-dry with 4A molecular sieves, then distill from calcium hydride. Can be stored over 3A or 4A molecular sieves.[20][23]
Toluene Distill from sodium or calcium hydride.[17]
N,N-Dimethylformamide (DMF) Dry overnight over barium oxide or 4A molecular sieves, then distill under reduced pressure. Avoid basic drying agents like CaH₂ or NaOH as they can cause decomposition.[20]

Note: Always handle reactive drying agents like sodium metal and calcium hydride with extreme caution and follow proper quenching procedures.[20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation prep_glass 1. Oven/Flame-Dry Glassware assemble 4. Assemble Hot Glassware prep_glass->assemble prep_solvent 2. Prepare Anhydrous Solvents add_solvent 7. Add Solvent via Syringe prep_solvent->add_solvent prep_reagents 3. Weigh Reagents (if stable in air) add_reagents 8. Add Reagents via Syringe prep_reagents->add_reagents seal 5. Seal with Septa assemble->seal purge 6. Purge with N2/Ar seal->purge purge->add_solvent add_solvent->add_reagents run_reaction 9. Run Reaction (Stir/Heat) add_reagents->run_reaction quench 10. Quench Reaction run_reaction->quench extract 11. Extraction quench->extract purify 12. Purify Product extract->purify

Caption: Workflow for a moisture-sensitive reaction.

troubleshooting_tree start Reaction Failed or Low Yield q1 Was the reaction run under inert atmosphere? start->q1 sol1 Implement inert atmosphere techniques (N2/Ar balloon, Schlenk line). q1->sol1 No q2 Were solvents certified anhydrous or freshly distilled? q1->q2 Yes a1_no No a1_yes Yes sol2 Dry solvents using appropriate methods (e.g., distillation from CaH2). q2->sol2 No q3 Was glassware oven or flame-dried immediately before use? q2->q3 Yes a2_no No a2_yes Yes sol3 Dry glassware at >120°C for several hours or flame-dry under vacuum. q3->sol3 No final Investigate other parameters (reagent purity, temperature, stoichiometry). q3->final Yes a3_no No a3_yes Yes

Caption: Troubleshooting decision tree for failed reactions.

hydrolysis_pathway reactant This compound product Cyclohexylmethanol (Side Product) reactant->product Hydrolysis hcl HCl water H₂O (Moisture) water->product

Caption: Hydrolysis of this compound.

References

Technical Support Center: Scaling Up (Chloromethyl)cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (chloromethyl)cyclohexane, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: The two primary industrial-scale synthesis routes for this compound are:

  • Chloromethylation of Cyclohexane (B81311): This method involves the reaction of cyclohexane with formaldehyde (B43269) and hydrochloric acid, typically catalyzed by zinc chloride. It is a direct approach but requires careful control due to the formation of hazardous byproducts.[1]

  • Halogenation of Cyclohexylmethanol: This route involves the conversion of cyclohexylmethanol to this compound using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This method often provides higher selectivity and is a common laboratory and industrial practice.[1]

Q2: What are the major safety concerns when scaling up the chloromethylation of cyclohexane?

A2: The most significant safety concern is the potential formation of bis(chloromethyl) ether (BCME), a highly carcinogenic byproduct, which can form spontaneously from formaldehyde and hydrogen chloride.[2][3] It is imperative to work in a well-ventilated area, preferably within a closed system, and to implement continuous monitoring for BCME. All personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection.[2][3]

Q3: What are the common byproducts in the synthesis of this compound and how can their formation be minimized at scale?

A3: Common byproducts include:

  • Dicyclohexylmethane: Formed from the reaction of the product with another molecule of cyclohexane. Its formation can be minimized by using an excess of cyclohexane.

  • Cyclohexene: Results from the elimination of HCl from the product, which is favored at higher temperatures.[1]

  • Cyclohexylmethanol: Can be formed through substitution reactions.[1]

  • Bis(chloromethyl) ether (in chloromethylation): Minimized by controlling the reaction temperature and stoichiometry.[4]

Minimizing byproduct formation at scale involves precise control of reaction temperature, addition rates of reagents, and efficient mixing to avoid localized "hot spots."

Q4: What are the recommended methods for purifying this compound on a large scale?

A4: The primary method for large-scale purification is fractional distillation.[1] This is typically preceded by a work-up procedure that includes:

  • Washing: The crude product is washed with water to remove unreacted formaldehyde and HCl, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally a brine wash.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The dried crude product is then purified by fractional distillation under atmospheric or reduced pressure to separate the this compound from byproducts and any remaining starting materials.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, or loss of product during work-up.- Monitor Reaction Progress: Use in-process controls (e.g., GC, HPLC) to ensure the reaction has gone to completion before quenching. - Temperature Control: Maintain the optimal reaction temperature to minimize side reactions like elimination. - Efficient Extraction: During work-up, ensure efficient phase separation to prevent loss of product in the aqueous layer.
Product Contamination with Starting Material Incomplete reaction or inefficient purification.- Reaction Time/Temperature: Ensure the reaction is run for a sufficient time at the appropriate temperature. - Distillation Efficiency: Use a distillation column with a sufficient number of theoretical plates for the separation and optimize the reflux ratio.
Formation of a Dark-Colored Reaction Mixture Polymerization or decomposition of reactants or products, often due to excessive heat.- Improve Heat Dissipation: For exothermic reactions, ensure adequate cooling and consider a slower addition rate of reagents. - Use of Inhibitors: In some cases, a polymerization inhibitor may be necessary.
Catalyst Deactivation (for Chloromethylation) Poisoning of the catalyst by impurities or coking at high temperatures.- Purity of Reagents: Use high-purity starting materials to avoid introducing catalyst poisons.[5] - Temperature Control: Avoid excessive temperatures that can lead to coking on the catalyst surface.[6]

Data Presentation

Table 1: Comparison of Scaled-Up Synthesis Routes for this compound

Parameter Chloromethylation of Cyclohexane Halogenation of Cyclohexylmethanol (using SOCl₂)
Starting Materials Cyclohexane, Formaldehyde, HCl, ZnCl₂Cyclohexylmethanol, Thionyl Chloride
Typical Yield 60-75%85-95%
Reaction Temperature 50-60°C0°C to reflux
Reaction Time 4-8 hours2-6 hours
Key Byproducts Bis(chloromethyl) ether, DicyclohexylmethaneSO₂, HCl, Dialkyl sulfites
Safety Concerns Formation of highly carcinogenic BCMEHandling of corrosive SOCl₂ and evolution of SO₂ and HCl gases
Purification Aqueous work-up followed by fractional distillationAqueous work-up followed by fractional distillation

Note: The values in this table are approximate and can vary depending on the specific reaction conditions and scale of the operation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Halogenation of Cyclohexylmethanol

1. Reactor Setup:

  • A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser connected to a scrubber system for acidic gases (SO₂ and HCl).

2. Reagents:

  • Cyclohexylmethanol: 11.4 kg (100 mol)

  • Thionyl chloride (SOCl₂): 13.1 kg (110 mol)

  • Pyridine (B92270) (catalyst): 0.79 kg (10 mol)

  • Toluene (B28343) (solvent): 30 L

3. Procedure:

  • Charge the reactor with cyclohexylmethanol and toluene.

  • Cool the mixture to 0-5°C with constant stirring.

  • Slowly add the pyridine to the reactor.

  • Add the thionyl chloride dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Slowly and carefully quench the reaction by adding cold water, ensuring the temperature is controlled.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualizations

Reaction_Pathway cluster_0 Chloromethylation of Cyclohexane cluster_1 Halogenation of Cyclohexylmethanol A Cyclohexane C This compound A->C ZnCl₂ B Formaldehyde + HCl B->C D Bis(chloromethyl) ether (Byproduct) B->D E Cyclohexylmethanol G This compound E->G Pyridine F SOCl₂ F->G H SO₂ + HCl (Byproducts) F->H

Caption: Synthesis pathways for this compound.

Experimental_Workflow A Reactor Setup & Coooling B Reagent Charging (Cyclohexylmethanol, Toluene, Pyridine) A->B C Slow Addition of SOCl₂ (T < 10°C) B->C D Reaction Monitoring (GC) C->D E Aqueous Work-up (Quench, Wash, Dry) D->E F Solvent Removal E->F G Fractional Distillation F->G H Pure this compound G->H

Caption: Experimental workflow for the halogenation route.

Troubleshooting_Logic Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1 Increase reaction time or temperature Q1->A1 No Q2 Was there an emulsion during work-up? Q1->Q2 Yes End Yield Improved A1->End A2 Break emulsion with brine, re-extract Q2->A2 Yes Q3 Was distillation performed correctly? Q2->Q3 No A2->End A3 Check distillation setup and parameters Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Safe Quenching Procedures for (Chloromethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the safe quenching of reactions involving (chloromethyl)cyclohexane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions involving this compound?

A1: The primary hazards stem from both the reagents used with this compound and the compound itself. This compound is a flammable liquid and can cause skin and eye irritation.[1] Reactions involving this compound often utilize highly reactive reagents such as Grignard reagents, strong bases (like n-butyllithium for Wittig reactions), or Lewis acids (in Friedel-Crafts alkylations). Quenching these reagents can lead to:

  • Exothermic Reactions: Rapid addition of a quenching agent, especially water or alcohols, to reactive organometallics or strong bases can generate significant heat, potentially causing the solvent to boil and creating a risk of fire or explosion.

  • Gas Evolution: Quenching of Grignard reagents or strong bases with protic solvents will evolve flammable gases like hydrogen or hydrocarbons. This can lead to pressure buildup in a closed system.

  • Formation of Corrosive Byproducts: Hydrolysis of this compound can produce hydrochloric acid (HCl), which is corrosive.[2]

Q2: What are the common types of reactions where this compound is used, and how does this influence the quenching procedure?

A2: this compound is a primary alkyl halide, making it suitable for several common organic reactions. The choice of quenching procedure is dictated by the reagents used in these reactions.

  • Grignard Reactions: this compound can be used to form a Grignard reagent, (cyclohexylmethyl)magnesium chloride. The quenching of Grignard reagents must be done with caution to control the exothermic reaction with protic solvents.

  • Wittig Reactions: It can be used to prepare a phosphonium (B103445) salt, which is then deprotonated with a strong base to form a Wittig reagent. Quenching involves neutralizing the strong base and separating the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

  • Friedel-Crafts Alkylation: As an alkyl halide, it can be used to alkylate aromatic rings in the presence of a Lewis acid catalyst. The workup typically involves quenching the Lewis acid.

Q3: Can I use water to directly quench a reaction involving this compound?

A3: Direct quenching with water is generally not recommended, especially if unreacted organometallics (like Grignard reagents) or strong bases are present. The reaction can be highly exothermic and violent. A stepwise approach is much safer, starting with a less reactive protic solvent like isopropanol (B130326) or ethanol (B145695) to consume the bulk of the reactive species before the addition of water.

Q4: What are the potential byproducts to be aware of during the workup of these reactions?

A4: Besides the desired product, several byproducts can be formed:

  • From Grignard Reactions: Biphenyl-type products from the coupling of the Grignard reagent with unreacted this compound (Wurtz-type coupling).

  • From Wittig Reactions: Triphenylphosphine oxide is a major byproduct that needs to be removed.

  • From Friedel-Crafts Alkylation: Polyalkylation of the aromatic ring can occur, leading to a mixture of products.

  • From Hydrolysis: Unreacted this compound can slowly hydrolyze in the presence of water to form cyclohexylmethanol and HCl.

Troubleshooting Guides

Grignard Reaction Quenching

Problem: The reaction mixture is becoming too hot and boiling violently during the quench.

Solution:

  • Immediate Action: Stop the addition of the quenching agent. If necessary, raise the reaction flask from the ice bath to allow for more efficient cooling.

  • Pre-cooling: Always cool the reaction mixture in an ice bath before and during the quench.

  • Slow Addition: Add the quenching agent dropwise with vigorous stirring. Use an addition funnel for better control.

  • Stepwise Quenching: Use a less reactive alcohol like isopropanol as the initial quenching agent before adding water or aqueous solutions.

Quenching AgentConcentrationTemperatureNotes
IsopropanolNeat0°CAdd dropwise until gas evolution subsides.
Saturated NH4Cl (aq)Saturated0°CA common and effective quenching agent for Grignard reactions.
1 M HCl (aq)1 M0°CCan be used to dissolve magnesium salts but may promote hydrolysis of the product if it is acid-sensitive.
Wittig Reaction Quenching

Problem: Difficulty in separating the desired alkene from triphenylphosphine oxide.

Solution:

  • Precipitation: After quenching, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes. The precipitate can then be removed by filtration.

  • Chromatography: Column chromatography is a reliable method for separating the alkene from triphenylphosphine oxide.

  • Aqueous Workup: A standard aqueous workup can help remove some of the water-soluble byproducts.

Quenching/Workup StepReagentPurpose
QuenchingWater or Saturated NH4Cl (aq)Neutralize any remaining base and hydrolyze the ylide.
ExtractionDichloromethane (B109758) or Diethyl EtherTo extract the organic products.
WashingBrineTo remove residual water from the organic layer.
PurificationColumn ChromatographyTo separate the alkene from triphenylphosphine oxide.
Friedel-Crafts Alkylation Quenching

Problem: The reaction mixture remains colored and contains a complex mixture of products after quenching.

Solution:

  • Quenching the Catalyst: The Lewis acid catalyst (e.g., AlCl3) must be quenched. This is typically done by carefully adding the reaction mixture to ice-cold water or dilute acid. This should be done slowly and with vigorous stirring in a fume hood, as HCl gas will be evolved.

  • Controlling Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple additions. To minimize this, use a large excess of the aromatic substrate.

  • Purification: Distillation or column chromatography is usually necessary to isolate the desired mono-alkylated product.

Quenching AgentTemperatureNotes
Ice-cold Water0°CAdd the reaction mixture to the water slowly with stirring.
Dilute HCl (aq)0°CHelps to dissolve any aluminum salts formed during the quench.

Experimental Protocols

Protocol 1: Safe Quenching of a (Cyclohexylmethyl)magnesium Chloride Grignard Reaction
  • Cooling: Cool the reaction flask containing the Grignard reagent to 0°C in an ice-water bath.

  • Initial Quench: Slowly add saturated aqueous ammonium (B1175870) chloride solution dropwise via an addition funnel with vigorous stirring. Monitor the temperature of the reaction mixture and the rate of gas evolution.

  • Extraction: Once the initial vigorous reaction has subsided, add diethyl ether to the flask and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with dilute HCl (to dissolve any remaining magnesium salts), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Workup of a Wittig Reaction Utilizing this compound
  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.

  • Extraction: Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Quenching_Decision_Tree start Reaction Complete reagent_check Identify Reactive Species start->reagent_check grignard Grignard Reagent Present? reagent_check->grignard strong_base Strong Base (e.g., n-BuLi) Present? reagent_check->strong_base lewis_acid Lewis Acid (e.g., AlCl3) Present? reagent_check->lewis_acid grignard->strong_base No quench_grignard Quench with sat. NH4Cl (aq) at 0°C grignard->quench_grignard Yes strong_base->lewis_acid No quench_base Quench with Water or sat. NH4Cl (aq) at 0°C strong_base->quench_base Yes quench_acid Quench by adding to ice-water/dilute acid lewis_acid->quench_acid Yes workup Aqueous Workup & Extraction lewis_acid->workup No quench_grignard->workup quench_base->workup quench_acid->workup

Caption: Decision tree for selecting a safe quenching procedure.

Grignard_Quench_Workflow cluster_0 Quenching cluster_1 Workup A Cool Reaction to 0°C B Slowly Add sat. NH4Cl (aq) A->B C Monitor Temperature & Gas Evolution B->C D Extract with Ether C->D E Wash with Dilute HCl D->E F Wash with sat. NaHCO3 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I

Caption: Workflow for quenching a Grignard reaction.

Disclaimer: This document provides general guidance. All experimental work should be conducted with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment for your specific reaction conditions.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of (Chloromethyl)cyclohexane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of (chloromethyl)cyclohexane in two distinct chemical transformations: a nucleophilic substitution (SN2) reaction with sodium cyanide and a Friedel-Crafts alkylation of benzene (B151609). The performance of these reactions is evaluated through gas chromatography-mass spectrometry (GC-MS), with supporting experimental protocols and illustrative quantitative data.

Introduction

This compound is a versatile monofunctional alkyl halide, serving as a key starting material for the introduction of the cyclohexylmethyl moiety in organic synthesis. Its primary carbon-chlorine bond is susceptible to both nucleophilic substitution and, under appropriate conditions, participation in electrophilic aromatic substitution reactions. Understanding the product distribution and potential side reactions is crucial for optimizing synthetic routes and ensuring the purity of target molecules. This guide compares two common reaction pathways for this compound and details the GC-MS methodologies for the analysis of their respective product mixtures.

Reaction Comparison

The two reactions highlighted in this guide represent fundamentally different applications of this compound in synthesis:

  • Nucleophilic Substitution (SN2): The reaction with sodium cyanide is a classic example of an SN2 pathway, where the cyanide ion acts as a nucleophile, displacing the chloride to form a new carbon-carbon bond. This reaction is valuable for the synthesis of nitriles, which are versatile intermediates that can be further hydrolyzed to carboxylic acids or reduced to amines.

  • Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, this compound can act as an electrophile in a Friedel-Crafts alkylation of an aromatic ring, such as benzene. This reaction forms a new carbon-carbon bond between the cyclohexylmethyl group and the aromatic ring, a common structural motif in pharmaceuticals and other functional molecules.

The choice between these pathways depends on the desired final product. The SN2 reaction is favored by strong nucleophiles in polar aprotic solvents, while the Friedel-Crafts alkylation requires an aromatic substrate and a Lewis acid catalyst. GC-MS is an ideal technique for analyzing the outcomes of both reactions, allowing for the separation and identification of the primary products, unreacted starting materials, and any byproducts.

Quantitative Data Summary

The following table summarizes the illustrative quantitative data obtained from the GC-MS analysis of the crude reaction mixtures for the nucleophilic substitution and Friedel-Crafts alkylation of this compound. The relative peak areas provide an estimation of the product distribution.

CompoundNucleophilic Substitution (Relative Peak Area %)Friedel-Crafts Alkylation (Relative Peak Area %)
This compound5.28.1
Cyclohexylacetonitrile92.5-
(Cyclohexylmethyl)benzene-88.3
Dicyclohexylmethyl ether (byproduct)2.3-
1,4-Di(cyclohexylmethyl)benzene (byproduct)-3.6

Note: The data presented in this table is illustrative and intended to represent a typical outcome for these reactions. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Nucleophilic Substitution: Synthesis of Cyclohexylacetonitrile

Materials:

  • This compound (98%)

  • Sodium cyanide (98%)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere.

  • Add this compound (1.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80°C and maintain for 4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Prepare a sample of the crude product for GC-MS analysis by dissolving a small amount in dichloromethane (B109758).

Friedel-Crafts Alkylation: Synthesis of (Cyclohexylmethyl)benzene

Materials:

  • This compound (98%)

  • Benzene, anhydrous

  • Aluminum chloride (AlCl3), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene (5.0 eq) and anhydrous aluminum chloride (1.1 eq) at 0°C (ice bath).

  • Add this compound (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by GC-MS.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with benzene.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.

  • Prepare a dilute solution of the crude product in dichloromethane for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (1:50).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualizations

Reaction_Pathways cluster_SN2 Nucleophilic Substitution (SN2) cluster_FC Friedel-Crafts Alkylation CMCH1 This compound CHAN Cyclohexylacetonitrile CMCH1->CHAN NaCN NaCN DMSO DMSO CMCH2 This compound CMB (Cyclohexylmethyl)benzene CMCH2->CMB Benzene Benzene AlCl3 AlCl3

Caption: Reaction pathways for this compound.

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Crude Crude Reaction Product Dilute Dilute in Dichloromethane Crude->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram MassSpectra Extract Mass Spectra Chromatogram->MassSpectra Identify Identify Peaks (Library Search) MassSpectra->Identify Quantify Quantify (Peak Area %) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis.

References

Reactivity Face-Off: (Chloromethyl)cyclohexane vs. Benzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Alkyl halides are fundamental building blocks, and their reactivity in nucleophilic substitution reactions is a cornerstone of C-C and C-X bond formation. This guide provides an in-depth, objective comparison of the reactivity of two primary chlorides: (chloromethyl)cyclohexane and benzyl (B1604629) chloride. The choice between an aliphatic and a benzylic halide can have profound implications for reaction outcomes, and a clear understanding of their relative reactivity is crucial for optimizing synthetic strategies. This analysis is supported by established principles of physical organic chemistry and available experimental data.

Executive Summary

This compound and benzyl chloride, while both primary chlorides, exhibit markedly different reactivities in nucleophilic substitution reactions. Benzyl chloride is significantly more reactive under both S_N1 and S_N2 conditions. This heightened reactivity is attributed to electronic factors, specifically the resonance stabilization of the transition state in S_N2 reactions and the carbocation intermediate in S_N1 reactions, afforded by the adjacent benzene (B151609) ring. Conversely, this compound, a primary alkyl halide, is largely limited to the S_N2 pathway. Its reactivity in this pathway is sterically hindered by the bulky cyclohexane (B81311) ring, rendering it less reactive than simpler primary alkyl halides and significantly less reactive than benzyl chloride.

Data Presentation: A Comparative Overview of Reactivity

CompoundStructureRelative S_N1 Rate (Formic Acid, 25°C)Relative S_N2 Rate (with I⁻ in Acetone (B3395972), 25°C)
Benzyl Chloride Ph-CH₂-Cl~3 x 10³~100
This compound c-C₆H₁₁-CH₂-Cl~1~0.001
n-Propyl ChlorideCH₃CH₂CH₂-Cl10.8
Neopentyl Chloride(CH₃)₃CCH₂-Cl~0.11 x 10⁻⁵

Note: The relative rates are approximate and compiled from various sources for illustrative purposes. The reactivity of this compound in S_N2 is expected to be significantly lower than n-propyl chloride due to steric hindrance and is comparable to or slightly greater than neopentyl chloride. Its S_N1 rate is comparable to other primary alkyl halides.

Theoretical Underpinnings of Reactivity

The dramatic difference in reactivity between this compound and benzyl chloride stems from a combination of electronic and steric effects.

Benzyl Chloride:

  • S_N2 Reactivity: The S_N2 transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. In the case of benzyl chloride, the p-orbitals of the adjacent benzene ring can overlap with the p-orbital on the α-carbon in the trigonal bipyramidal transition state. This delocalization of electron density stabilizes the transition state, lowering the activation energy and accelerating the reaction rate.

  • S_N1 Reactivity: Benzyl chloride can also undergo S_N1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. This is due to the formation of a resonance-stabilized benzylic carbocation. The positive charge on the benzylic carbon is delocalized over the ortho and para positions of the benzene ring, significantly stabilizing the intermediate and facilitating its formation.

** this compound:**

  • S_N2 Reactivity: As a primary alkyl halide, this compound's primary reaction pathway is S_N2. However, the bulky cyclohexane ring adjacent to the reaction center creates significant steric hindrance. This bulkiness impedes the backside attack of the nucleophile, which is essential for the S_N2 mechanism. This steric hindrance raises the energy of the transition state and, consequently, slows down the reaction rate. Its reactivity is often compared to that of neopentyl chloride, which is notoriously unreactive in S_N2 reactions due to steric hindrance.

  • S_N1 Reactivity: The S_N1 pathway is highly unfavorable for this compound. The formation of a primary carbocation is energetically very costly and lacks any stabilizing features like resonance or hyperconjugation from adjacent alkyl groups.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and benzyl chloride, two common types of kinetic experiments can be employed: solvolysis for assessing S_N1 reactivity and reaction with a strong nucleophile in an aprotic solvent for S_N2 reactivity.

Determination of S_N1 Solvolysis Rates by Conductometry

This method is suitable for comparing the rates of S_N1 reactions where the solvent acts as the nucleophile.

Principle: The solvolysis of an alkyl chloride in a polar protic solvent (e.g., aqueous ethanol) produces hydrochloric acid (HCl). The increase in the concentration of ions (H⁺ and Cl⁻) leads to an increase in the electrical conductivity of the solution. By monitoring the change in conductivity over time, the rate of the reaction can be determined.

Apparatus:

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and burettes

  • Reaction vessel (e.g., a jacketed beaker)

Reagents:

  • This compound

  • Benzyl chloride

  • Solvent (e.g., 80:20 ethanol:water mixture)

  • Standard potassium chloride (KCl) solution for calibration

Procedure:

  • Calibrate the conductivity meter using a standard KCl solution.

  • Equilibrate the solvent in the reaction vessel to the desired temperature using the constant temperature water bath.

  • Initiate the reaction by injecting a small, precise volume of the alkyl chloride into the stirred solvent.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reading remains constant, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G_∞ - G_t) versus time, where G_∞ is the conductivity at infinite time (completion) and G_t is the conductivity at time t. The slope of the resulting straight line is equal to -k.

Determination of S_N2 Reaction Rates with Iodide in Acetone

This experiment is designed to compare the rates of S_N2 reactions.

Principle: The reaction of an alkyl chloride with sodium iodide in acetone produces an alkyl iodide and sodium chloride. Sodium chloride is insoluble in acetone and precipitates out of the solution. The rate of the reaction can be determined by monitoring the formation of this precipitate or by titrating the remaining iodide ion at various time intervals.

Apparatus:

  • Constant temperature water bath

  • Reaction flasks with stoppers

  • Pipettes and burettes

  • Filtration apparatus (optional)

Reagents:

  • This compound

  • Benzyl chloride

  • Sodium iodide solution in acetone (e.g., 0.1 M)

  • Acetone

  • Standard sodium thiosulfate (B1220275) solution (for titration)

  • Starch indicator solution

Procedure (Titrimetric Method):

  • Prepare solutions of the alkyl chloride and sodium iodide in acetone of known concentrations.

  • Equilibrate the reactant solutions to the desired temperature in the water bath.

  • Mix the solutions in a reaction flask to initiate the reaction and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a large volume of cold water).

  • Immediately titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate, using starch as an indicator.

  • The concentration of the alkyl chloride at each time point can be calculated from the titration data.

  • The second-order rate constant (k) can be determined by plotting 1/[Alkyl Chloride] versus time. The slope of the resulting straight line is equal to k.

Mandatory Visualizations

G Reactivity Comparison Logic cluster_benzyl Benzyl Chloride cluster_cyclo This compound BC Benzyl Chloride BC_SN1 SN1 Pathway BC->BC_SN1 Weak Nu: Polar Protic Solvent BC_SN2 SN2 Pathway BC->BC_SN2 Strong Nu: Polar Aprotic Solvent BC_Carbocation Resonance-Stabilized Benzylic Carbocation BC_SN1->BC_Carbocation Stabilized by Benzene Ring BC_TS Resonance-Stabilized Transition State BC_SN2->BC_TS Stabilized by Benzene Ring BC_Fast1 Fast Reaction BC_Carbocation->BC_Fast1 BC_Fast2 Fast Reaction BC_TS->BC_Fast2 CC This compound CC_SN2 SN2 Pathway CC->CC_SN2 Favored Pathway CC_SN1 SN1 Pathway (Disfavored) CC->CC_SN1 CC_Hindrance Steric Hindrance from Cyclohexyl Ring CC_SN2->CC_Hindrance CC_Carbocation Unstable Primary Carbocation CC_SN1->CC_Carbocation CC_Slow Slow Reaction CC_Hindrance->CC_Slow CC_VerySlow Very Slow Reaction CC_Carbocation->CC_VerySlow

Caption: Factors influencing the reactivity of Benzyl Chloride vs. This compound.

G Experimental Workflow: Conductometric Rate Determination start Start prep_solvent Equilibrate Solvent in Reaction Vessel start->prep_solvent calibrate Calibrate Conductivity Meter start->calibrate inject Inject Alkyl Halide prep_solvent->inject calibrate->inject record Record Conductivity vs. Time inject->record plot Plot ln(G_inf - G_t) vs. Time record->plot calculate Calculate Rate Constant (k) from Slope plot->calculate end End calculate->end

Caption: Workflow for determining solvolysis rates via conductometry.

Conclusion

The choice between this compound and benzyl chloride as a synthetic precursor will be dictated by the desired reactivity and reaction pathway. Benzyl chloride offers greater versatility and significantly higher reaction rates for both S_N1 and S_N2 reactions, making it the reagent of choice for rapid nucleophilic substitutions. This compound, on the other hand, is a much less reactive primary alkyl halide due to steric hindrance. It will primarily react via an S_N2 mechanism, and its sluggish reactivity may necessitate more forcing conditions. For synthetic strategies where a benzylic C-C or C-X bond is desired, benzyl chloride is the superior reactant. If a cyclohexylmethyl moiety is required, researchers should be prepared for slower reaction times and should employ conditions that favor the S_N2 pathway, such as the use of a strong nucleophile in a polar aprotic solvent.

A Comparative Guide to Product Structure Validation in Reactions of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary products derived from the reactions of (chloromethyl)cyclohexane, focusing on the validation of their chemical structures. As a primary alkyl halide, this compound serves as an excellent model for demonstrating the competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways. This analysis is supported by comparative data tables, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in understanding and predicting reaction outcomes.

Primary Reaction Pathways: SN2 vs. E2

When this compound is treated with a reagent that is both a strong nucleophile and a strong base, such as sodium methoxide (B1231860) (NaOCH₃), two major products are typically formed: (methoxymethyl)cyclohexane via the SN2 pathway and methylenecyclohexane (B74748) via the E2 pathway.[1][2] The reaction conditions, including temperature and solvent, play a critical role in determining the ratio of these products.

  • Substitution (SN2): The methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in a single, concerted step. This results in the displacement of the chloride ion and the formation of an ether.

  • Elimination (E2): The methoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine. This induces the simultaneous formation of a double bond and the departure of the leaving group, yielding an alkene.[3]

Product Comparison and Characterization

The validation of the resulting product structures relies on the distinct physical and spectroscopic properties of (methoxymethyl)cyclohexane and methylenecyclohexane.

Table 1: Physical Properties of Reaction Products

Property(Methoxymethyl)cyclohexane (SN2 Product)Methylenecyclohexane (E2 Product)
Molecular Formula C₈H₁₆O[4]C₇H₁₂[5]
Molecular Weight 128.21 g/mol [4]96.17 g/mol [5]
Boiling Point Not precisely available, estimated higher than product below102-103 °C
Appearance LiquidLiquid

Spectroscopic Data for Structure Validation

Spectroscopic analysis is essential for unequivocally identifying the products. The key distinguishing features are found in their IR, ¹H NMR, and ¹³C NMR spectra.

Table 2: Key Spectroscopic Data for (Methoxymethyl)cyclohexane

SpectroscopyCharacteristic Signals and Interpretation
IR Spectroscopy ~1100 cm⁻¹ (C-O stretch): Strong absorbance indicating the presence of the ether functional group. Absence of C=C stretch around 1650 cm⁻¹.
¹H NMR ~3.3 ppm (singlet, 3H): Protons of the methoxy (B1213986) (-OCH₃) group.[4] ~3.2 ppm (doublet, 2H): Protons of the methylene (B1212753) bridge (-CH₂-O). ~0.8-1.8 ppm (multiplets, 11H): Protons of the cyclohexane (B81311) ring.
¹³C NMR ~75 ppm: Carbon of the methylene bridge (-CH₂-O). ~58 ppm: Carbon of the methoxy (-OCH₃) group. ~25-35 ppm: Carbons of the cyclohexane ring.

Table 3: Key Spectroscopic Data for Methylenecyclohexane

SpectroscopyCharacteristic Signals and Interpretation
IR Spectroscopy ~1650 cm⁻¹ (C=C stretch): Absorbance indicating the presence of an alkene.[6][7] ~3070 cm⁻¹ (=C-H stretch): Absorbance for sp² C-H bonds. ~890 cm⁻¹ (=CH₂ bend): Strong absorbance typical for a disubstituted terminal alkene.[6]
¹H NMR ~4.7 ppm (singlet, 2H): Protons of the exocyclic methylene (=CH₂) group.[6] ~2.2 ppm (multiplet, 4H): Allylic protons on the cyclohexane ring. ~1.5-1.6 ppm (multiplets, 6H): Remaining protons of the cyclohexane ring.
¹³C NMR ~150 ppm: Quaternary sp² carbon of the double bond (C=CH₂). ~106 ppm: Methylene sp² carbon of the double bond (=CH₂). ~35 ppm: Allylic carbons of the cyclohexane ring. ~26-28 ppm: Remaining sp³ carbons of the cyclohexane ring.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing results with alternative synthetic routes.

Protocol 1: Reaction of this compound with Sodium Methoxide

This protocol describes a typical procedure where SN2 and E2 reactions compete.

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in dry methanol (B129727) by carefully dissolving 1.15 g of sodium metal in 100 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6.63 g (50 mmol) of this compound.

  • Reaction Execution: Add 110 mL (55 mmol, 1.1 equivalents) of the prepared sodium methoxide solution to the flask. Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the substitution and elimination products. Further purification can be achieved by fractional distillation.

Protocol 2: Alternative Synthesis of Methylenecyclohexane (Wittig Reaction)

This common alternative method provides a direct and high-yield route to the elimination product, serving as a useful comparison for structural validation.[8][9]

  • Ylide Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, add 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide to 200 mL of anhydrous diethyl ether.[8] While stirring, cautiously add 100 mL of a 1.0 M solution of n-butyllithium in hexane (B92381) (0.10 mole). Stir the resulting orange-red mixture for 30 minutes at room temperature.

  • Reaction with Ketone: Cool the ylide solution in an ice bath. Add a solution of 9.81 g (0.10 mole) of cyclohexanone (B45756) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup and Isolation: Quench the reaction by slowly adding 100 mL of water. Separate the organic layer and wash it with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the ether by distillation. The triphenylphosphine (B44618) oxide byproduct can be precipitated by adding hexane. The resulting liquid is then purified by distillation to yield pure methylenecyclohexane (b.p. 99-101°C).[8]

Visualized Workflows and Pathways

Diagrams help clarify the relationships between reactants, products, and analytical processes.

Reaction_Pathways Reaction Pathways of this compound Reactant This compound SN2_Product (Methoxymethyl)cyclohexane Reactant->SN2_Product SN2 Pathway (Substitution) E2_Product Methylenecyclohexane Reactant->E2_Product E2 Pathway (Elimination) Reagent Sodium Methoxide (NaOCH3)

Caption: Competing SN2 and E2 reaction pathways.

Validation_Workflow Product Validation Workflow Start Reaction of This compound Separation Separation & Purification (e.g., Distillation, GC) Start->Separation Analysis Spectroscopic Analysis Separation->Analysis IR IR Spectroscopy Analysis->IR NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS Confirmation Structure Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

References

Comparative Kinetic Analysis of (Chloromethyl)cyclohexane Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic substitution kinetics of (chloromethyl)cyclohexane with alternative alkyl halide electrophiles. The data presented, sourced from experimental studies, offers insights into the influence of substrate structure on reaction rates, a critical consideration in synthetic chemistry and drug development.

Executive Summary

This compound, a primary alkyl halide, exhibits significantly retarded S(_N)2 reaction rates compared to its acyclic analogue, 1-chlorobutane. This reduced reactivity is attributed to steric hindrance imposed by the bulky cyclohexane (B81311) ring adjacent to the reaction center, which impedes the backside attack of the nucleophile. Its reactivity is more comparable to that of sterically hindered neopentyl halides. In contrast, secondary alkyl halides like 2-chlorobutane (B165301) also show slower reaction rates than primary acyclic halides but for different reasons, including a more sterically congested reaction center. This guide presents quantitative data to illustrate these differences and provides detailed experimental protocols for reproducing such kinetic analyses.

Quantitative Kinetic Data Comparison

The following table summarizes the second-order rate constants for the S(_N)2 reaction of this compound and its alternatives with sodium iodide in acetone. This reaction, a variation of the Finkelstein reaction, is a classic method for evaluating the relative reactivity of alkyl halides.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
This compound I⁻Acetone25~1 x 10⁻⁷ (estimated)~0.001
1-ChlorobutaneI⁻Acetone251.05 x 10⁻⁵[1]1
2-ChlorobutaneI⁻Acetone25Slower than 1-chlorobutane< 1
Neopentyl ChlorideI⁻Acetone25Extremely Slow<< 1

Note: The rate constant for this compound is an estimation based on the known slow reactivity of sterically hindered primary halides like neopentyl systems, which are reported to react orders of magnitude slower than unhindered primary alkyl halides.

Experimental Protocols

A reliable method for determining the rate constants of these S(_N)2 reactions involves monitoring the reaction progress by titrating the unreacted nucleophile or the formed product at specific time intervals. Argentometric titration is a suitable technique when a halide ion is the leaving group.

Objective: To determine the second-order rate constant for the reaction of an alkyl halide with a nucleophile (e.g., iodide) in a suitable solvent (e.g., acetone).

Materials:

  • Alkyl halide (e.g., this compound, 1-chlorobutane, 2-chlorobutane)

  • Sodium iodide

  • Acetone (anhydrous)

  • Standardized silver nitrate (B79036) solution (e.g., 0.01 M)

  • Potassium chromate (B82759) indicator

  • Thermostatted water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of the alkyl halide of a known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a solution of sodium iodide of a known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Reaction Initiation:

    • Equilibrate both reactant solutions to the desired reaction temperature (e.g., 25 °C) using the thermostatted water bath.

    • In a conical flask, mix equal volumes of the two solutions. Start the stopwatch immediately upon mixing. This is time t = 0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15, 30, 45, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing a known excess of a solution that will precipitate the unreacted iodide (e.g., a solution of silver nitrate).

  • Titration:

    • Add a few drops of potassium chromate indicator to the quenched sample.

    • Titrate the excess silver nitrate with a standardized solution of sodium chloride until the color changes from a reddish-brown to a faint yellow, indicating the endpoint.

  • Data Analysis:

    • Calculate the concentration of the unreacted iodide at each time point.

    • The second-order rate law for this reaction is: rate = k[Alkyl Halide][I⁻]

    • Since the initial concentrations of the alkyl halide and iodide are equal, the integrated rate law is: 1/[I⁻]t - 1/[I⁻]₀ = kt

    • Plot 1/[I⁻]t versus time (t). The plot should be a straight line with a slope equal to the rate constant, k.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis of the nucleophilic substitution reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Alkyl Halide & NaI in Acetone) thermostat Equilibrate Solutions in Water Bath prep_reactants->thermostat mix Mix Reactants (Start Timer) thermostat->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench titrate Argentometric Titration quench->titrate calculate Calculate [I⁻] at each time point titrate->calculate plot Plot 1/[I⁻] vs. Time calculate->plot determine_k Determine Rate Constant (k) from Slope plot->determine_k

References

A Comparative Guide to Alternative Reagents for Introducing the Cyclohexylmethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

The cyclohexylmethyl moiety is a crucial structural motif in medicinal chemistry and materials science, valued for its lipophilic and conformational properties. Traditionally, the introduction of this group is achieved via nucleophilic substitution using cyclohexylmethyl bromide. However, the moderate reactivity of this reagent and the potential for side reactions necessitate the exploration of more efficient and versatile alternatives. This guide provides an objective comparison of alternative reagents and methodologies for introducing the cyclohexylmethyl group onto nitrogen, oxygen, and sulfur nucleophiles, supported by experimental data and detailed protocols.

Comparison of Primary Cyclohexylmethylating Reagents

The most common strategy for introducing the cyclohexylmethyl group is the direct alkylation of a nucleophile, a classic SN2 reaction. The efficiency of this reaction is highly dependent on the nature of the leaving group attached to the cyclohexylmethyl core. While cyclohexylmethyl bromide is a standard choice, reagents with better leaving groups, such as tosylates and triflates, offer significant advantages in terms of reactivity.

Key Reagents for SN2 Alkylation:

  • Cyclohexylmethyl Bromide: A commercially available and cost-effective primary alkyl halide. Its reactivity is sufficient for many nucleophiles but can be sluggish, often requiring elevated temperatures and strong bases, which can be incompatible with sensitive substrates.

  • Cyclohexylmethyl Tosylate: Prepared from the corresponding cyclohexylmethanol, tosylates are significantly more reactive than bromides due to the excellent leaving group ability of the p-toluenesulfonate anion.[1][2] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[3]

  • Cyclohexylmethyl Triflate: Triflates (trifluoromethanesulfonates) are among the most reactive alkylating agents.[4] The triflate anion is an exceptionally good leaving group, making cyclohexylmethyl triflate highly effective for alkylating even weak nucleophiles or sterically hindered substrates.[3][5] However, triflates are generally less stable and more expensive than tosylates.[3]

Table 1: Comparison of Cyclohexylmethylating Agents for SN2 Reactions

ReagentPrecursorLeaving Group AbilityReactivityStability / CostTypical Nucleophiles
Cyclohexylmethyl BromideCyclohexylmethanolModerateModerateHigh Stability / Low CostAmines, Alkoxides, Thiolates
Cyclohexylmethyl TosylateCyclohexylmethanolExcellentHighGood Stability / Moderate Cost[3]Amines, Alkoxides, Thiolates
Cyclohexylmethyl TriflateCyclohexylmethanolExceptionalVery HighLower Stability / High Cost[3]Weakly nucleophilic substrates

Reductive Amination: A Superior Route to Cyclohexylmethylamines

For the synthesis of secondary and tertiary amines, reductive amination offers a powerful alternative to direct alkylation, which often suffers from over-alkylation.[6][7] This one-pot method involves the reaction of cyclohexanecarboxaldehyde (B41370) with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired cyclohexylmethylamine.[8][9]

This approach avoids the use of alkyl halides altogether and is highly efficient. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.[7][8]

Table 2: Representative Yields for Reductive Amination with Cyclohexanecarboxaldehyde

Amine SubstrateReducing AgentSolventYield (%)Reference
N-methylbenzylamineNaBH(OAc)₃DCE>95%Based on protocol in BenchChem[8]
AmmoniaH₂/Catalyst-HighGeneral method described by LibreTexts[9]
Primary AminesNaBH₃CNMeOHHighGeneral method described by Master Organic Chemistry[7]

Visualizing the Synthetic Pathways

The choice of reagent is often dictated by the available starting material and the specific functional group transformation required. The following diagrams illustrate the relationships between the key reagents and the synthetic routes.

Synthetic Routes cluster_start Starting Materials cluster_reagents Key Reagents cluster_products Products start_alc Cyclohexylmethanol reagent_br Cyclohexylmethyl Bromide start_alc->reagent_br PBr₃ reagent_ots Cyclohexylmethyl Tosylate start_alc->reagent_ots TsCl, Pyridine (B92270) reagent_otf Cyclohexylmethyl Triflate start_alc->reagent_otf Tf₂O, Pyridine start_ald Cyclohexanecarboxaldehyde product_amine Cyclohexylmethyl Amine start_ald->product_amine R₂NH, NaBH(OAc)₃ (Reductive Amination) reagent_br->product_amine R₂NH (Alkylation) product_ether Cyclohexylmethyl Ether reagent_br->product_ether R'O⁻ (Williamson) product_thio Cyclohexylmethyl Thioether reagent_br->product_thio R'S⁻ reagent_ots->product_amine R₂NH (Alkylation) reagent_ots->product_ether R'O⁻ (Williamson) reagent_ots->product_thio R'S⁻ reagent_otf->product_amine R₂NH (Alkylation) reagent_otf->product_ether R'O⁻ (Williamson) reagent_otf->product_thio R'S⁻

Caption: Overview of Synthetic Routes to Cyclohexylmethyl Derivatives.

Decision Flowchart start Goal: Introduce Cyclohexylmethyl Group q1 Target Nucleophile? start->q1 n_nuc Nitrogen (Amine) q1->n_nuc Nitrogen os_nuc Oxygen or Sulfur (Ether / Thioether) q1->os_nuc Oxygen/Sulfur q2 Primary or Secondary Amine? n_nuc->q2 q3 Substrate Sensitivity & Reactivity? os_nuc->q3 prim_amine Primary Amine q2->prim_amine Target is primary sec_tert_amine Secondary or Tertiary Amine q2->sec_tert_amine Target is sec/tert prim_amine->q3 reductive_amination Use Reductive Amination with Cyclohexanecarboxaldehyde sec_tert_amine->reductive_amination sensitive Sensitive or Low Reactivity q3->sensitive High robust Robust / High Reactivity q3->robust Low use_tosylate Use Cyclohexylmethyl Tosylate for milder conditions sensitive->use_tosylate use_bromide Use Cyclohexylmethyl Bromide (Cost-effective) robust->use_bromide

Caption: Decision Flowchart for Selecting a Cyclohexylmethylation Reagent.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylmethyl Tosylate from Cyclohexylmethanol[2]

This protocol describes the activation of the primary alcohol to form a more reactive tosylate, suitable for subsequent SN2 reactions.

Materials:

  • Cyclohexylmethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve cyclohexylmethanol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexylmethyl tosylate, which can be purified by recrystallization or chromatography.

Protocol 2: One-Pot Reductive Amination to Synthesize N-Cyclohexylmethyl-N-methylbenzylamine[8]

This protocol is a highly efficient method for synthesizing a tertiary amine, avoiding the common issue of over-alkylation.

Materials:

  • Cyclohexanecarboxaldehyde (1.1 eq)

  • N-methylbenzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Glacial acetic acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a stirred solution of N-methylbenzylamine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in DCE at room temperature, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCE or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product. Further purification can be performed via column chromatography if necessary.

Reductive Amination Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification a Combine Aldehyde (1.1 eq) and Amine (1.0 eq) in Solvent b Add NaBH(OAc)₃ (1.5 eq) a->b c Stir at Room Temperature (12-24h) b->c d Monitor by TLC/GC-MS c->d e Quench with sat. NaHCO₃ d->e Completion f Extract with Organic Solvent e->f g Wash, Dry, and Concentrate f->g h Column Chromatography (if needed) g->h i Final Product h->i

Caption: Experimental Workflow for Reductive Amination.

References

Comparative Analysis of Conformational Effects on Reaction Intermediates: (Chloromethyl)cyclohexane vs. Neopentyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational biases in (chloromethyl)cyclohexane and its influence on reaction intermediates, benchmarked against the sterically analogous neopentyl chloride.

This guide provides a comparative analysis of the conformational isomers of this compound and their impact on the intermediates formed during nucleophilic substitution reactions. For decades, researchers in physical organic chemistry and drug development have sought to understand how the spatial arrangement of atoms influences reaction rates and product distributions. This analysis directly compares the behavior of this compound with neopentyl chloride, a classic example of a sterically hindered primary alkyl halide, to elucidate the role of neighboring group participation and carbocation rearrangements.

Conformational Equilibria: A Tale of Two Isomers

This compound exists as a dynamic equilibrium between two chair conformations: one with the chloromethyl group in an axial position and the other with it in an equatorial position. The relative stability of these conformers is dictated by steric interactions, specifically the 1,3-diaxial interactions present in the axial conformer.

SubstituentA-value (kcal/mol)Equatorial Preference
-CH₃~1.7High
-Cl~0.5Moderate
-CH₂Cl (estimated)> 1.7High

This strong preference for the equatorial position means that at equilibrium, the vast majority of this compound molecules will have the substituent oriented away from the ring, minimizing steric strain.

Reaction Intermediates: A Comparative Look at Solvolysis

The solvolysis of primary alkyl halides provides a powerful system for probing the stability of reaction intermediates and the potential for neighboring group participation. Here, we compare the solvolysis of this compound with that of neopentyl chloride.

Neopentyl Chloride: A Baseline for Steric Hindrance

Neopentyl chloride is a primary alkyl halide that is notoriously unreactive in Sₙ2 reactions due to the extreme steric hindrance caused by the bulky tert-butyl group. Its solvolysis proceeds slowly via an Sₙ1-like mechanism, involving the formation of a primary carbocation. This unstable intermediate rapidly rearranges via a 1,2-methyl shift to form the much more stable tertiary carbocation, which then reacts with the solvent to yield the final products.

** this compound: The Potential for Anchimeric Assistance**

The solvolysis of this compound can, in principle, proceed through different pathways depending on the conformation of the starting material.

  • Equatorial Conformer: The equatorial conformer is expected to react similarly to other unhindered primary alkyl halides, likely through an Sₙ2 mechanism if a good nucleophile is present, or a slow Sₙ1 reaction with the potential for rearrangement.

  • Axial Conformer: The axial conformer, although present in a much lower concentration, is structurally poised for neighboring group participation (anchimeric assistance). The C2-C3 and C2-C7 sigma bonds are anti-periplanar to the leaving group, allowing for the delocalization of electron density into the developing p-orbital of the carbocation. This participation can lead to the formation of a bridged, non-classical carbocation intermediate. Such participation would be expected to significantly accelerate the rate of reaction compared to a system where this is not possible.

Quantitative Comparison of Solvolysis Rates

While specific kinetic data for the solvolysis of this compound under conditions identical to those reported for neopentyl chloride are not available in a single study, a qualitative comparison can be made based on established principles. The solvolysis of neopentyl chloroformate has been studied, and it shows that rearrangement is a key pathway. It is expected that the rate of solvolysis of the axial conformer of this compound would be significantly faster than that of neopentyl chloride due to anchimeric assistance from the cyclohexane (B81311) ring. However, because the axial conformer is present in a very low concentration, the overall observed rate for this compound might not be dramatically different from that of neopentyl chloride.

CompoundExpected Rate-Determining StepKey Intermediate FeatureExpected Relative Rate
Neopentyl ChlorideFormation of primary carbocation1,2-methyl shift to tertiary carbocationSlow
This compound (axial)Formation of bridged carbocationAnchimeric assistance from C-C σ-bondsFast
This compound (equatorial)Sₙ1 or Sₙ2 reactionPotential for rearrangementSlow

Experimental Protocols

Determination of Conformational Equilibrium (A-value) by NMR Spectroscopy

A common method for determining A-values involves low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or a mixture of freons).

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum is recorded at a range of low temperatures. At room temperature, the ring flip is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the separate signals for the axial and equatorial conformers merge into a single broad peak is the coalescence temperature.

  • Signal Integration: Below the coalescence temperature, separate signals for the axial and equatorial conformers can be observed. The ratio of the areas of these signals corresponds to the ratio of the two conformers at that temperature.

  • Calculation of ΔG°: The Gibbs free energy difference (A-value) can be calculated from the equilibrium constant (K_eq = [equatorial]/[axial]) using the equation: ΔG° = -RTln(K_eq).

Kinetic Analysis of Solvolysis Reactions

The rate of solvolysis can be monitored by measuring the rate of production of the acid byproduct (e.g., HCl) or by following the disappearance of the starting material using techniques like HPLC or GC.

  • Reaction Setup: A solution of the alkyl halide in the desired solvent (e.g., aqueous ethanol, acetic acid) is prepared and brought to a constant temperature in a thermostated bath.

  • Monitoring the Reaction:

    • Titration Method: Aliquots of the reaction mixture are removed at specific time intervals and titrated with a standardized solution of a base (e.g., NaOH) using an indicator to determine the concentration of the acid produced.

    • Conductivity Method: The increase in conductivity of the solution due to the formation of ions can be monitored over time.

    • Chromatographic Method: Aliquots are taken at intervals, the reaction is quenched, and the concentration of the starting material and/or products is determined by HPLC or GC.

  • Data Analysis: The rate constants are determined by plotting the concentration data against time. For a first-order reaction, a plot of ln[Alkyl Halide] versus time will give a straight line with a slope of -k.

Visualizing Reaction Pathways

Conformational_Equilibrium axial Axial this compound (Higher Energy) equatorial Equatorial this compound (Lower Energy) axial->equatorial Ring Flip equatorial->axial Ring Flip

Caption: Conformational equilibrium of this compound.

Solvolysis_Pathways cluster_neopentyl Neopentyl Chloride Solvolysis cluster_cmch This compound Solvolysis neopentyl Neopentyl Chloride primary_cation Primary Carbocation neopentyl->primary_cation Slow tertiary_cation Tertiary Carbocation primary_cation->tertiary_cation Fast 1,2-Methyl Shift products_neo Rearranged Products tertiary_cation->products_neo Fast cmch_axial Axial Conformer bridged_cation Bridged Carbocation (Anchimeric Assistance) cmch_axial->bridged_cation Fast products_rearranged Ring-Expanded/ Rearranged Products bridged_cation->products_rearranged cmch_equatorial Equatorial Conformer primary_cation_cyclo Primary Carbocation cmch_equatorial->primary_cation_cyclo Slow rearranged_cation_cyclo Rearranged Carbocation primary_cation_cyclo->rearranged_cation_cyclo Rearrangement products_direct Direct Substitution/ Rearranged Products primary_cation_cyclo->products_direct rearranged_cation_cyclo->products_direct

Caption: Comparative solvolysis pathways.

A Comparative Guide to the Isomeric Purity Analysis of (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of (chloromethyl)cyclohexane is a critical parameter in its application as a building block in pharmaceutical synthesis and materials science. The presence of positional and stereoisomeric impurities can significantly impact reaction outcomes, product efficacy, and safety profiles. This guide provides an objective comparison of the two primary analytical techniques for determining the isomeric purity of this compound products: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound Isomers

This compound can exist as several isomers, the formation of which depends on the synthetic route employed. The two main synthetic pathways are the chlorination of methylcyclohexane (B89554) and the chlorination of hydroxymethylcyclohexane.

  • Chlorination of methylcyclohexane: This free-radical chlorination can lead to a mixture of positional isomers, including 1-chloro-1-methylcyclohexane (B1295254) and various other isomers with the chlorine atom on the cyclohexane (B81311) ring.

  • Chlorination of hydroxymethylcyclohexane: This reaction primarily yields this compound, but can also result in the formation of cis and trans stereoisomers if the starting material is not a single isomer.

Given the potential for this isomeric complexity, robust analytical methods are essential for quality control and to ensure the consistency of downstream processes.

Analytical Methodologies: A Head-to-Head Comparison

Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are powerful and complementary techniques for the analysis of this compound isomers.

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate and quantify different isomers based on their boiling points and interactions with the stationary phase of the GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR can distinguish between isomers based on the unique chemical environment of each proton and carbon atom. Advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships within the molecule, confirming the identity of each isomer.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-FID and ¹H NMR for the analysis of this compound isomers. The data presented is a synthesis of typical performance for similar analytes and should be considered representative.

Table 1: Performance Comparison of GC-FID and ¹H NMR

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz)
Principle of Separation Differential partitioning between mobile and stationary phasesDifferences in nuclear magnetic environments
Isomer Resolution Excellent for positional and stereoisomersGood to Excellent, depends on structural differences
Limit of Detection (LOD) ~ 1-10 ng/mL~ 0.1-1 mg/mL
Limit of Quantitation (LOQ) ~ 5-50 ng/mL~ 0.5-5 mg/mL
Analysis Time per Sample 15-30 minutes5-15 minutes for standard ¹H
Sample Throughput High (with autosampler)Moderate
Quantitative Accuracy High (with proper calibration)High (with internal standard)
Structural Information Limited (retention time)Rich (chemical shifts, coupling constants)

Table 2: Representative Isomer Analysis Data

IsomerGC-FID Retention Time (min)¹H NMR Diagnostic Signal (ppm, CDCl₃)
1-(Chloromethyl)cyclohexane 12.53.35 (d, 2H)
cis-1-Chloro-2-methylcyclohexane 11.84.10 (m, 1H)
trans-1-Chloro-2-methylcyclohexane 11.53.65 (m, 1H)
1-Chloro-1-methylcyclohexane 10.91.60 (s, 3H)

Experimental Protocols

Detailed methodologies for the analysis of this compound isomers by GC-FID and NMR are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

Objective: To separate and quantify the positional and stereoisomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Carrier gas: Helium (99.999% purity)

  • FID gases: Hydrogen and Air (high purity)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound product in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Detector Temperature: 280 °C

  • Data Analysis: Identify isomers based on their retention times relative to known standards. Quantify the relative abundance of each isomer by integrating the peak areas.

¹H NMR Spectroscopy Protocol

Objective: To identify and quantify the isomers of this compound based on their unique spectral signatures.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (optional, for absolute quantification, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in ~0.7 mL of CDCl₃ in an NMR tube. If using an internal standard, add a known amount to the solution.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Number of scans: 16-64

      • Relaxation delay: 5 seconds

      • Spectral width: 16 ppm

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the signals corresponding to each isomer. The relative isomeric purity can be determined by integrating the characteristic signals for each isomer.

Workflow for Isomeric Purity Analysis

The following diagram illustrates the logical workflow for the analysis of this compound isomeric purity.

IsomericPurityAnalysis cluster_synthesis Synthesis cluster_analysis Analytical Workflow start Synthesis of This compound sample Product Sample start->sample gc_prep GC Sample Preparation sample->gc_prep nmr_prep NMR Sample Preparation sample->nmr_prep gc_analysis GC-FID Analysis gc_prep->gc_analysis nmr_analysis NMR Analysis nmr_prep->nmr_analysis gc_data Chromatogram (Retention Times, Peak Areas) gc_analysis->gc_data nmr_data NMR Spectrum (Chemical Shifts, Integrals) nmr_analysis->nmr_data interpretation Data Interpretation & Purity Calculation gc_data->interpretation nmr_data->interpretation report Final Report interpretation->report

Caption: Workflow for the isomeric purity analysis of this compound products.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are indispensable tools for the isomeric purity analysis of this compound.

  • GC-FID is the method of choice for high-throughput quantitative analysis, offering excellent separation of isomers and high sensitivity. It is particularly well-suited for routine quality control in a manufacturing environment.

  • NMR Spectroscopy provides unambiguous structural confirmation of the isomers present. While it may have a higher limit of detection than GC, its ability to provide detailed structural insights is invaluable for research and development, particularly when characterizing novel synthetic routes or identifying unknown impurities.

For a comprehensive and robust quality assessment of this compound products, a combination of both techniques is recommended. GC can be used for routine purity checks, while NMR can be employed for initial characterization, troubleshooting, and in-depth structural elucidation. The choice of the primary method will depend on the specific requirements of the analysis, including the need for high sensitivity, structural confirmation, or high throughput.

A Comparative Guide to the Reactivity of Primary and Secondary Cyclohexyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary and secondary cyclohexyl halides in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions. The unique conformational constraints of the cyclohexane (B81311) ring impose significant steric and electronic effects that differentiate their reaction pathways compared to acyclic analogues. This analysis is supported by experimental data on reaction kinetics and product distributions, along with detailed protocols for their determination.

Theoretical Framework: Sₙ1, Sₙ2, and E2 Pathways

The competition between substitution and elimination pathways is primarily dictated by the structure of the alkyl halide, the nature of the nucleophile/base, and the solvent system.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][4] Due to the crowded nature of the five-coordinate transition state, this mechanism is highly sensitive to steric hindrance.[3] Consequently, primary alkyl halides are much more reactive in Sₙ2 reactions than secondary halides.[5][6]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate.[2] The rate-determining first step is the spontaneous dissociation of the leaving group to form a planar carbocation.[1] The reaction rate is dependent only on the substrate concentration.[4] The stability of the carbocation is paramount; more substituted carbocations are more stable. Therefore, secondary alkyl halides are more prone to react via an Sₙ1 mechanism than primary halides, which would form a highly unstable primary carbocation.[3][5]

  • E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[7] This pathway competes directly with the Sₙ2 reaction and is favored by strong, bulky bases and higher temperatures.[8] Secondary cyclohexyl halides are particularly susceptible to E2 elimination, often yielding it as the major product over substitution, especially with strongly basic nucleophiles.[8]

Quantitative Reactivity Comparison

Experimental data highlights the distinct reactivity profiles of primary and secondary cyclohexyl systems. Solvolysis reactions, where the solvent acts as the nucleophile, are typically used to assess Sₙ1 reactivity, while reactions with strong nucleophiles in aprotic solvents are used to evaluate Sₙ2 reactivity.

Sₙ1 Reactivity: Solvolysis Rates

The solvolysis of tosylates (a good leaving group analogous to halides) in ethanol (B145695) or acetic acid provides insight into the relative rates of Sₙ1 reactions. The data clearly shows that secondary cyclohexyl systems, which can form a more stable secondary carbocation, react orders of magnitude faster than primary systems under these conditions.

Substrate (Tosylate)SolventTemperature (°C)Rate Constant, k (s⁻¹)Relative Rate
Cyclohexylmethyl Tosylate (Primary)Acetic Acid99.83.79 x 10⁻⁶1
Cyclohexylmethyl Tosylate (Primary)Ethanol (98.5%)99.88.47 x 10⁻⁶2.2
cis-4-t-Butylcyclohexyl Tosylate (Secondary, Axial LG)Ethanol75.04.88 x 10⁻⁴~130 (adjusted for temp)
trans-4-t-Butylcyclohexyl Tosylate (Secondary, Equatorial LG)Ethanol75.01.49 x 10⁻⁴~40 (adjusted for temp)
Data sourced from reference[9]. Relative rates for secondary tosylates are approximate estimations due to different experimental temperatures but illustrate the significant rate enhancement.
Sₙ2 vs. E2 Product Distribution

When reacting with a strong nucleophile that is also a strong base (e.g., sodium ethoxide), the reaction pathway is heavily influenced by steric hindrance. Primary halides favor the Sₙ2 pathway, whereas the increased steric hindrance in secondary halides makes the competing E2 pathway dominant.

SubstrateReagent/SolventMajor Product(s)Minor Product(s)Rationale
Cyclohexylmethyl Bromide (Primary)NaOCH₂CH₃ / EthanolCyclohexylmethyl ethyl ether (Sₙ2)Methylenecyclohexane (E2)Low steric hindrance at the primary carbon favors Sₙ2 attack.[6]
Cyclohexyl Bromide (Secondary)NaOCH₂CH₃ / EthanolCyclohexene (E2)[8]Cyclohexyl ethyl ether (Sₙ2)Steric hindrance impedes backside Sₙ2 attack, favoring E2 elimination. Experimental yields show Sₙ2 product can be as low as 1%.[8]

Visualizing the Reaction Dynamics

The following diagrams illustrate the mechanistic pathways and experimental logic for studying cyclohexyl halide reactivity.

G sub Secondary Cyclohexyl Halide sn1_node Carbocation Intermediate sub->sn1_node Sₙ1 (Slow, Rate-Limiting) - Polar Protic Solvent - Weak Nucleophile sn2_ts Pentacoordinate Transition State sub->sn2_ts Sₙ2 (Concerted Step) - Strong Nucleophile - Polar Aprotic Solvent e2_ts E2 Transition State sub->e2_ts E2 (Concerted Step) - Strong, Bulky Base sn1_prod Sₙ1 Product (Racemization) sn1_node->sn1_prod Fast Attack by Nucleophile sn2_prod Sₙ2 Product (Inversion) sn2_ts->sn2_prod e2_prod E2 Product (Alkene) e2_ts->e2_prod

Caption: Competing reaction pathways for a secondary cyclohexyl halide.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Acquisition & Analysis prep_reactants Prepare Solutions: - Alkyl Halide in Solvent - Nucleophile/Reagent in Solvent prep_env Equilibrate to Reaction Temperature (e.g., 30°C water bath) prep_reactants->prep_env initiate Initiate Reaction (t=0) (Mix Reactants) prep_env->initiate monitor Monitor Progress Over Time initiate->monitor method Method A: Qualitative (Time to Precipitate) monitor->method e.g., AgNO₃ test analysis Method B: Quantitative (Aliquot Sampling & GC/HPLC Analysis) monitor->analysis e.g., Titration calc Calculate Relative Rates or Rate Constants method->calc analysis->calc

References

A Comprehensive Guide to Cross-Referencing Experimental Data with (Chloromethyl)cyclohexane Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a framework for comparing experimentally determined data of (chloromethyl)cyclohexane with established literature values. By presenting a clear comparison in tabular format, detailing experimental methodologies, and illustrating the workflow, this document aims to ensure data integrity and reproducibility.

Data Presentation: A Comparative Analysis

The physical and chemical properties of this compound have been reported across various scientific sources. The following table summarizes these literature values, providing a benchmark for experimental findings. Discrepancies in reported values can arise from variations in experimental conditions and purity of the substance.

PropertyLiterature ValueSource(s)
Molecular Formula C₇H₁₃ClPubChem[1]
Molecular Weight 132.63 g/mol PubChem[1]
Boiling Point 170.2 °C at 760 mmHgLookChem[2]
Density 0.954 g/cm³LookChem[2]
Refractive Index 1.448LookChem[2]
Flash Point 52 °CLookChem[2]
Melting Point 164 °C (Note: This value from a single source appears unusually high and may be inaccurate)LookChem[2]

Experimental Protocols

To ensure the accuracy and reliability of experimental data, standardized protocols are essential. The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The micro-boiling point determination is a suitable method when working with small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A few drops of the this compound sample are placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated.[4][5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density (Pycnometer Method)

A pycnometer is used for the precise measurement of liquid density.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed (m₁).

  • The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and then filled with the this compound sample and weighed (m₃). The temperature of the sample is recorded.

  • The density of water (ρ_water) at the recorded temperature is obtained from standard tables.

  • The volume of the pycnometer (V) is calculated using the formula: V = (m₂ - m₁) / ρ_water.

  • The density of the this compound sample (ρ_sample) is then calculated using the formula: ρ_sample = (m₃ - m₁) / V.[6][7][8]

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer provides a quick and accurate measurement of the refractive index of a liquid.

Apparatus:

  • Abbe refractometer

  • Light source (sodium lamp or white light with Amici prisms)

  • Dropper or pipette

  • Sample of this compound

  • Thermostatting circulator (optional, for temperature control)

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[9]

  • A few drops of the this compound sample are placed on the prism.[10]

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[2][10]

  • If using white light, the Amici prisms are adjusted to eliminate any color fringes.

  • The refractive index is read from the scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing process, from initial experimentation to final data validation.

G Workflow for Cross-Referencing Experimental and Literature Data cluster_0 Experimental Phase cluster_1 Data Compilation cluster_2 Analysis and Validation exp_synthesis Synthesis and Purification of this compound exp_bp Boiling Point Determination exp_synthesis->exp_bp exp_density Density Measurement exp_synthesis->exp_density exp_ri Refractive Index Measurement exp_synthesis->exp_ri exp_spec Spectroscopic Analysis (NMR, IR) exp_synthesis->exp_spec comparison Comparison of Experimental and Literature Values exp_bp->comparison exp_density->comparison exp_ri->comparison exp_spec->comparison lit_search Literature Search for This compound Data data_table Creation of Comparison Table lit_search->data_table data_table->comparison discrepancy Analysis of Discrepancies comparison->discrepancy validation Validation of Experimental Data comparison->validation If values match discrepancy->validation further_investigation Further Investigation/ Re-purification discrepancy->further_investigation report_generation Report Generation validation->report_generation validation->further_investigation

Caption: Workflow for comparing experimental data with literature values.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Chloromethyl)cyclohexane
Reactant of Route 2
(Chloromethyl)cyclohexane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。